4,6-O-Benzylidene-N-acetyl-D-galactosamine
Description
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Properties
IUPAC Name |
N-[(4aR,7R,8R,8aR)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-8(17)16-11-12(18)13-10(21-14(11)19)7-20-15(22-13)9-5-3-2-4-6-9/h2-6,10-15,18-19H,7H2,1H3,(H,16,17)/t10-,11-,12-,13+,14?,15?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXDAEIOQFFRMF-YNBGEIFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)OC1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Protection of N-Acetyl-D-galactosamine: A Deep Dive into the 4,6-O-Benzylidene Acetal Mechanism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complex Landscape of Carbohydrate Chemistry
In the intricate world of synthetic carbohydrate chemistry, the selective protection and deprotection of hydroxyl groups is a cornerstone of building complex oligosaccharides and glycoconjugates. N-acetyl-D-galactosamine (GalNAc) is a fundamentally important monosaccharide, playing a critical role in a myriad of biological processes, from forming the blood group A antigen to being the initial sugar in O-linked glycosylation.[1] Its use as a targeting ligand for hepatocytes has propelled it to the forefront of modern drug delivery, particularly for antisense oligonucleotides and siRNA therapies.[1]
To harness the synthetic potential of GalNAc, chemists must navigate the challenge of its multiple hydroxyl groups, each with similar reactivity. The 4,6-O-benzylidene acetal stands out as a robust and reliable protecting group, offering a strategic advantage by simultaneously blocking the primary C-6 hydroxyl and the secondary C-4 hydroxyl. This not only prevents their unwanted participation in subsequent reactions but also imparts a conformational rigidity to the pyranose ring, which can profoundly influence the stereochemical outcome of glycosylation reactions at other positions. This guide provides an in-depth exploration of the mechanism, stereochemical implications, and practical application of the 4,6-O-benzylidene protection of N-acetyl-D-galactosamine.
The Reaction Mechanism: An Acid-Catalyzed Symphony
The formation of the 4,6-O-benzylidene acetal is a classic example of an acid-catalyzed reaction between a diol and an aldehyde (or its equivalent, such as benzaldehyde dimethyl acetal). The reaction proceeds through a series of reversible steps, ultimately leading to the formation of a stable cyclic acetal and a molecule of water. A Lewis acid, such as zinc chloride (ZnCl₂), or a Brønsted acid is typically employed as a catalyst.[2]
The mechanism can be broken down into the following key stages:
-
Activation of the Carbonyl: The acid catalyst coordinates to the carbonyl oxygen of benzaldehyde, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.
-
Hemiacetal Formation: One of the hydroxyl groups of GalNAc, typically the more reactive primary C-6 hydroxyl, acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by deprotonation to yield a hemiacetal intermediate.
-
Protonation and Water Elimination: The newly formed hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). The departure of water generates a resonance-stabilized oxocarbenium ion.
-
Intramolecular Cyclization: The C-4 hydroxyl group then acts as an intramolecular nucleophile, attacking the oxocarbenium ion. This ring-closing step forms the six-membered 1,3-dioxane ring.
-
Deprotonation and Catalyst Regeneration: A final deprotonation step yields the neutral 4,6-O-benzylidene acetal and regenerates the acid catalyst, allowing it to participate in another catalytic cycle.
Regioselectivity: A Tale of Thermodynamic Stability
The selective formation of the 4,6-O-benzylidene acetal over other possible diol pairings (e.g., 3,4- or 2,3-) is a classic example of thermodynamic control. While other cyclic acetals might form transiently (kinetic products), the 4,6-acetal represents the most thermodynamically stable product.[3]
This stability arises from the formation of a six-membered 1,3-dioxane ring, which is conformationally less strained than the alternative five-membered (1,3-dioxolane from a cis-diol like the 3,4-diol) or seven-membered rings. The reaction is typically conducted under conditions that allow for equilibration (e.g., elevated temperature or extended reaction times), ensuring that the initial kinetic products can revert to the starting materials and eventually funnel towards the most stable thermodynamic product.[3] The trans-diequatorial arrangement of the C-4 and C-5 substituents on the galactopyranose ring favors the formation of a stable, chair-like conformation for the newly formed dioxane ring.
Stereochemical Implications: A New Chiral Center and Conformational Rigidity
The reaction of benzaldehyde with the 4,6-diol of GalNAc introduces a new chiral center at the benzylic carbon (the carbon atom of the original aldehyde carbonyl group). This results in the formation of two possible diastereomers, with the phenyl group in either an axial or equatorial position relative to the dioxane ring. The equatorial isomer is generally the major product due to reduced steric hindrance.
Furthermore, the fusion of the 1,3-dioxane ring to the pyranose ring system significantly restricts the conformational flexibility of the molecule. This "locking" of the pyranose ring can have a profound impact on the reactivity of the remaining free hydroxyl groups (at C-2 and C-3), often leading to higher stereoselectivity in subsequent glycosylation reactions.[4]
A Field-Proven Experimental Protocol
The following protocol is a representative procedure for the synthesis of 4,6-O-benzylidene-N-acetyl-D-galactosamine, adapted from established methods for similar carbohydrate substrates.[2][3]
Materials and Equipment:
-
N-acetyl-D-galactosamine (GalNAc)
-
Benzaldehyde (freshly distilled) or Benzaldehyde dimethyl acetal
-
Anhydrous Zinc Chloride (ZnCl₂), fused and powdered
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Stirring apparatus
-
Ice bath
-
Rotary evaporator
-
High-vacuum pump
-
Thin-Layer Chromatography (TLC) apparatus for reaction monitoring
-
Silica gel for column chromatography (if necessary for purification)
Step-by-Step Methodology:
-
Preparation: Dry the N-acetyl-D-galactosamine under high vacuum for several hours to remove any residual water. In a flame-dried round-bottom flask under an inert atmosphere, suspend the dried GalNAc in anhydrous DMF.
-
Reagent Addition: To the stirred suspension, add freshly fused and powdered anhydrous zinc chloride. Allow the mixture to stir for 15-20 minutes to ensure good dispersion.
-
Reaction Initiation: Add freshly distilled benzaldehyde to the mixture. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC. A suitable solvent system might be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The product will have a higher Rf value than the starting GalNAc. The reaction is typically complete within 24-48 hours.
-
Workup: Once the reaction is complete, pour the reaction mixture into a vigorously stirred mixture of ice water and a nonpolar solvent like hexane or diethyl ether. This will precipitate the product and help to extract excess benzaldehyde into the organic layer.
-
Isolation: Filter the precipitated solid using a Büchner funnel, wash it thoroughly with cold water, and then with the nonpolar solvent (hexane or ether) to remove any remaining benzaldehyde.
-
Purification: Dry the crude product under high vacuum. The product is often obtained in high purity after this procedure. If necessary, further purification can be achieved by recrystallization (e.g., from ethanol) or silica gel column chromatography.
| Parameter | Condition | Rationale/Causality |
| Catalyst | Anhydrous Zinc Chloride (ZnCl₂) | A Lewis acid that activates the benzaldehyde carbonyl, making it more electrophilic. Must be anhydrous as water will inhibit the reaction. |
| Reagent | Benzaldehyde or Benzaldehyde Dimethyl Acetal | Benzaldehyde is the direct reactant. The dimethyl acetal can also be used, which drives the equilibrium forward by producing methanol instead of water. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that can dissolve the reagents and is stable to the reaction conditions. Anhydrous conditions are critical to favor acetal formation. |
| Temperature | Room Temperature | Sufficient to allow the reaction to proceed to thermodynamic equilibrium without causing significant side reactions or degradation. |
| Duration | 24-48 hours | Allows sufficient time for the reaction to reach equilibrium, favoring the formation of the most stable 4,6-O-benzylidene product. |
Strategies for Deprotection
The utility of the benzylidene acetal is further enhanced by the variety of methods available for its removal, allowing for the selective unmasking of the 4- and 6-hydroxyl groups when needed. The two most common methods are:
-
Acidic Hydrolysis: Treatment with aqueous acid (e.g., 80% acetic acid or dilute HCl) will cleave the acetal, regenerating the diol.[2]
-
Hydrogenolysis: Catalytic hydrogenation (e.g., using H₂ over Pd/C) reductively cleaves the acetal to yield a 4-O-benzyl ether and a free 6-OH group, or can fully remove the benzyl group under harsher conditions. This method is advantageous when other acid-labile protecting groups are present in the molecule.
Conclusion
The 4,6-O-benzylidene protection of N-acetyl-D-galactosamine is a powerful and indispensable tool in modern glycoscience. Its high regioselectivity, governed by the principles of thermodynamic control, and the conformational stability it imparts make it a strategic choice for multi-step syntheses. A thorough understanding of its formation mechanism, stereochemical consequences, and practical application is essential for any researcher aiming to synthesize complex, biologically active molecules built upon the GalNAc scaffold. This guide provides the foundational knowledge and practical insights necessary to confidently employ this critical protecting group strategy in drug discovery and development.
References
-
PubMed. (1984). Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl -alpha-D-galactopyranoside. Carbohydrate Research, 131(2), 265-72. Available from: [Link]
-
NIH. (n.d.). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. National Institutes of Health. Available from: [Link]
-
PubMed. (1984). Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl -alpha-D-galactopyranoside. Carbohydrate Research, 131(2), 265-72. Available from: [Link]
-
NIH. (n.d.). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. National Institutes of Health. Available from: [Link]
-
ResearchGate. (2009). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Journal of Chemical Education, 86(1), 89. Available from: [Link]
-
Organic Syntheses. (n.d.). Glucopyranoside, methyl 6-bromo-6-deoxy-, 4-benzoate, α-D-. Organic Syntheses Procedure. Available from: [Link]
-
Wikipedia. (n.d.). N-Acetylgalactosamine. Available from: [Link]
Sources
- 1. N-Acetylgalactosamine - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl -alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors: Verification of the Disarming Influence of the trans-gauche Conformation of C5–C6 Bonds - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H NMR Characterization of 4,6-O-Benzylidene-N-acetyl-D-galactosamine
Foreword: Decoding the Molecular Architecture of a Key Glycan Building Block
For researchers, scientists, and drug development professionals engaged in the intricate world of glycoscience, the ability to unequivocally determine the structure and conformation of carbohydrate building blocks is paramount. 4,6-O-Benzylidene-N-acetyl-D-galactosamine, a selectively protected derivative of the naturally occurring amino sugar N-acetyl-D-galactosamine (GalNAc), serves as a crucial intermediate in the synthesis of complex glycans, glycoproteins, and glycolipids. These complex biomolecules are implicated in a vast array of biological processes, from cellular recognition and signaling to immune responses. The strategic installation of the benzylidene acetal not only protects the 4- and 6-hydroxyl groups but also conformationally constrains the pyranose ring, influencing the stereochemical outcome of subsequent glycosylation reactions.
This in-depth technical guide provides a comprehensive exploration of the ¹H Nuclear Magnetic Resonance (NMR) characterization of this compound. Moving beyond a mere listing of spectral data, this guide delves into the causal relationships between the molecule's unique structural features and its corresponding ¹H NMR signature. By understanding these structure-spectrum correlations, researchers can confidently verify the identity and purity of their synthetic intermediates, laying a robust foundation for the successful construction of intricate glycan structures.
The Structural Landscape: How Molecular Features Dictate the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is a rich tapestry of signals, each providing a piece of the structural puzzle. The chemical shifts, coupling constants, and multiplicities of the observed protons are direct consequences of their local electronic and steric environments, which are in turn governed by the presence of the pyranose ring, the N-acetyl group, and the conformationally rigidifying 4,6-O-benzylidene acetal.
The Influence of the 4,6-O-Benzylidene Acetal
The introduction of the benzylidene group across the C4 and C6 hydroxyls creates a 1,3-dioxane ring fused to the pyranose core. This has several profound effects on the ¹H NMR spectrum:
-
Conformational Rigidity: The fused ring system locks the pyranose ring into a more rigid chair conformation. This conformational constraint is a key factor in dictating the stereoselectivity of glycosylation reactions.[1]
-
Anisotropic Effects of the Phenyl Ring: The aromatic ring of the benzylidene group generates a magnetic field that can shield or deshield nearby protons, depending on their spatial orientation relative to the ring. This can lead to significant changes in the chemical shifts of the pyranose ring protons.
-
The Acetal Proton: A characteristic singlet for the acetal proton (PhCH) is typically observed in the downfield region of the spectrum, providing a clear diagnostic signal for the presence of the benzylidene group.
The N-Acetyl Group: A Key Reporter
The N-acetyl group at the C2 position introduces two key signals into the ¹H NMR spectrum:
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The Acetyl Methyl Protons: A sharp singlet corresponding to the three methyl protons of the acetyl group is a prominent feature, typically found in the upfield region. Its integration value of 3H makes it an excellent internal reference for determining the relative number of other protons in the molecule.
-
The Amide Proton: The NH proton of the amide linkage gives rise to a signal whose chemical shift can be concentration and solvent dependent. In many deuterated solvents, this proton may exchange with deuterium, leading to its disappearance from the spectrum.
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~5.0-5.2 | d | J₁,₂ ≈ 3-4 |
| H-2 | ~4.2-4.4 | ddd | J₂,₁ ≈ 3-4, J₂,₃ ≈ 10-11, J₂,NH ≈ 8-9 |
| H-3 | ~3.8-4.0 | dd | J₃,₂ ≈ 10-11, J₃,₄ ≈ 3-4 |
| H-4 | ~4.1-4.3 | d | J₄,₃ ≈ 3-4 |
| H-5 | ~3.6-3.8 | m | |
| H-6a (axial) | ~4.2-4.4 | dd | J₆a,₆e ≈ 12-13, J₆a,₅ ≈ 1-2 |
| H-6e (equatorial) | ~3.7-3.9 | dd | J₆e,₆a ≈ 12-13, J₆e,₅ ≈ 4-5 |
| Ph-CH (acetal) | ~5.5-5.7 | s | |
| Phenyl (Ar-H) | ~7.2-7.5 | m | |
| NH | ~6.0-6.5 | d | JNH,₂ ≈ 8-9 |
| COCH₃ | ~1.9-2.1 | s |
Note: These are predicted values and may vary depending on the solvent, concentration, and temperature. 2D NMR techniques such as COSY and HSQC would be required for unambiguous assignment.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The acquisition of a clean, well-resolved ¹H NMR spectrum is contingent upon meticulous sample preparation and the appropriate choice of experimental parameters.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity, as impurities will complicate the spectrum. Purification can be achieved by recrystallization or column chromatography.
-
Choice of Solvent: Select a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for protected carbohydrates. For samples with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry, high-quality 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion, which is crucial for resolving the often-crowded spectra of carbohydrates.
-
Shimming: Carefully shim the magnetic field to maximize its homogeneity across the sample, which will result in sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H spectrum.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Visualizing Molecular Structure and NMR Correlations
Diagrams are invaluable tools for visualizing the molecular structure and the through-bond scalar couplings that are fundamental to interpreting ¹H NMR spectra.
Figure 1: Chemical structure of this compound.
Figure 2: Key through-bond (J-coupling) correlations in the ¹H NMR spectrum.
Conclusion: A Powerful Tool for Glycochemical Synthesis
The ¹H NMR characterization of this compound is a cornerstone of quality control in the synthesis of complex glycans. A thorough understanding of how the molecule's structure translates into its NMR spectrum empowers researchers to:
-
Verify the successful installation of the benzylidene protecting group.
-
Confirm the identity and stereochemistry of the galactosamine core.
-
Assess the purity of the synthetic intermediate.
-
Gain insights into the conformational preferences of the molecule.
By integrating the principles outlined in this guide with careful experimental practice, scientists can leverage the power of ¹H NMR spectroscopy to accelerate their research and development efforts in the dynamic and impactful field of glycoscience.
References
-
Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. (2021). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
N-Acetyl-d-galactosamine - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
Synthesis and self-assembling properties of 4,6-O-benzylidene acetal protected D-glucose and D-glucosamine β-1,2,3-triazole derivatives. (2018). PubMed. Retrieved from [Link]
-
Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. (n.d.). National Institutes of Health. Retrieved from [Link]
Sources
- 1. Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors: Verification of the Disarming Influence of the trans-gauche Conformation of C5–C6 Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides [beilstein-journals.org]
Navigating the Stability of 4,6-O-Benzylidene Acetals in Galactosamine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of carbohydrate chemistry, particularly in the synthesis of complex glycans and glycoconjugates for drug development, the strategic use of protecting groups is paramount. Among these, the 4,6-O-benzylidene acetal stands out as a robust and versatile tool for the simultaneous protection of the C-4 and C-6 hydroxyl groups of pyranosides. This guide offers a comprehensive exploration of the stability of this critical protecting group within the context of D-galactosamine derivatives, providing field-proven insights into its chemical behavior, cleavage methodologies, and strategic implementation in orthogonal synthesis.
The 4,6-O-Benzylidene Acetal: A Stereocontrolling Anchor
The formation of a 4,6-O-benzylidene acetal on a galactopyranose ring is not merely a protective measure; it imparts significant conformational rigidity. By locking the C-5 hydroxymethyl group in a fixed orientation, the benzylidene acetal influences the overall shape of the sugar, which can have profound implications for the stereochemical outcome of glycosylation reactions at other positions.[1] The presence of the acetal can also affect the reactivity of the other hydroxyl groups on the pyranose ring.[2]
The C-2 amino group of galactosamine, typically protected as an N-acetyl (NHAc) or N-phthaloyl (NPhth) group, introduces an additional layer of complexity. The nature of this substituent can influence the stability of the distal 4,6-O-benzylidene acetal through electronic and steric effects, a crucial consideration in multi-step synthetic campaigns.
Chemical Stability: A Balancing Act of pH and Reagents
The utility of any protecting group is defined by its stability under a range of reaction conditions and its predictable cleavage when desired. The 4,6-O-benzylidene acetal in galactosamine derivatives is no exception, exhibiting distinct stability profiles under acidic, basic, and other reaction environments.
Acid-Catalyzed Hydrolysis: A Controlled Deprotection
The primary method for the removal of a benzylidene acetal is acid-catalyzed hydrolysis.[3] The reaction proceeds via protonation of one of the acetal oxygens, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to the hemiacetal, which is further hydrolyzed to the diol and benzaldehyde.
The rate of this hydrolysis is highly dependent on the pH of the medium. While specific kinetic data for 4,6-O-benzylidene-N-acetylgalactosamine is not extensively published, data from analogous systems, such as 4-nitrophenyl β-D-glucopyranoside, provide a strong framework for understanding this relationship.[4] Generally, the rate of hydrolysis increases significantly with decreasing pH.[5]
Table 1: Relative Stability of 4,6-O-Benzylidene Acetal Under Various Conditions (Qualitative)
| Condition | Stability | Notes |
| Strongly Acidic (pH < 2) | Labile | Rapid cleavage. |
| Mildly Acidic (pH 3-6) | Moderately Stable | Cleavage occurs, but at a slower rate, allowing for selective deprotection in some cases. |
| Neutral (pH 7) | Stable | Generally stable under neutral aqueous conditions. |
| Basic (pH > 8) | Stable | Highly stable to basic conditions, including strong bases like sodium hydroxide and alkoxides. |
| Lewis Acids | Labile | Cleavage can be effected by various Lewis acids, often used in reductive cleavage protocols.[6] |
| Hydrogenolysis | Labile | Cleaved under standard hydrogenolysis conditions (e.g., H₂, Pd/C). |
It is important to note that the presence of other functional groups on the galactosamine derivative can influence the rate of acid-catalyzed hydrolysis. For instance, the electronic nature of the N-protecting group at C-2 can have a modest impact on the stability of the acetal.
Stability Under Basic and Orthogonal Conditions
A key advantage of the benzylidene acetal is its exceptional stability under basic conditions. This allows for a wide range of transformations to be carried out on other parts of the galactosamine molecule, such as the deprotection of base-labile protecting groups (e.g., esters) or modifications of the amino group, without affecting the 4,6-diol protection.
This stability is a cornerstone of orthogonal protecting group strategies , which are essential for the efficient synthesis of complex oligosaccharides.[3] In such strategies, multiple protecting groups are employed, each of which can be removed under a specific set of conditions without affecting the others. For example, a silyl ether protecting a hydroxyl group can be removed with fluoride ions, while the benzylidene acetal remains intact.
Methodologies for Cleavage: Precision in Deprotection
The selective removal of the 4,6-O-benzylidene acetal is a critical step in many synthetic pathways. The choice of cleavage method depends on the desired outcome, whether it be the complete deprotection to the diol or the regioselective formation of a 4-O- or 6-O-benzyl ether.
Acid-Catalyzed Hydrolysis
This is the most straightforward method for complete removal of the benzylidene group.
Experimental Protocol: Acid-Catalyzed Hydrolysis of 4,6-O-Benzylidene-N-acetyl-α-D-galactosaminide
-
Dissolve the 4,6-O-benzylidene-protected galactosamine derivative (1.0 equiv) in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).
-
Heat the reaction mixture to a temperature between 60-80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Co-evaporate the solvent with toluene under reduced pressure to remove residual acetic acid.
-
Purify the resulting diol by silica gel chromatography.
Reductive Cleavage: A Gateway to Regioselective Functionalization
Reductive cleavage of the benzylidene acetal is a powerful technique that yields a benzyl ether at either the C-4 or C-6 position, depending on the reagents and reaction conditions employed. This regioselectivity is a significant advantage in synthetic carbohydrate chemistry.[7][8]
The mechanism of reductive cleavage typically involves the coordination of a Lewis acid to one of the acetal oxygens, making it a better leaving group. Subsequent delivery of a hydride from a reducing agent leads to the cleavage of the C-O bond and the formation of a benzyl ether.
Table 2: Reagents for Regioselective Reductive Cleavage of 4,6-O-Benzylidene Acetals
| Reagent System | Major Product |
| NaCNBH₃, HCl | 6-O-Benzyl ether |
| BH₃·THF, TMSOTf | 4-O-Benzyl ether[9] |
| LiAlH₄, AlCl₃ | 6-O-Benzyl ether |
| Et₃SiH, TfOH | 4-O-Benzyl ether |
Experimental Protocol: Regioselective Reductive Opening to the 4-O-Benzyl Ether
-
Dissolve the 4,6-O-benzylidene-protected galactosamine derivative (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon).
-
Add molecular sieves (4 Å) and stir for 30 minutes at room temperature.
-
Cool the mixture to -78 °C.
-
Add triethylsilane (Et₃SiH, 2.0-3.0 equiv) followed by the dropwise addition of trifluoromethanesulfonic acid (TfOH, 2.0-3.0 equiv).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the addition of triethylamine (NEt₃) and methanol (MeOH).
-
Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the 4-O-benzyl-6-hydroxy galactosamine derivative.
Visualizing the Mechanisms
To provide a clearer understanding of the chemical transformations discussed, the following diagrams illustrate the key mechanistic pathways.
Diagram 1: Acid-Catalyzed Hydrolysis of a 4,6-O-Benzylidene Acetal
Caption: Mechanism of acid-catalyzed hydrolysis of the benzylidene acetal.
Diagram 2: Reductive Cleavage Workflow for Regioselective Benzyl Ether Formation
Caption: Decision workflow for regioselective reductive cleavage.
Conclusion
The 4,6-O-benzylidene acetal is an indispensable protecting group in the synthesis of galactosamine-containing oligosaccharides and glycoconjugates. Its stability under basic conditions and its susceptibility to both complete and regioselective cleavage under acidic and reductive conditions, respectively, provide chemists with a powerful tool for navigating complex synthetic pathways. A thorough understanding of the factors governing its stability and the various methodologies for its removal is crucial for the successful design and execution of synthetic strategies in modern drug discovery and development.
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Mastering Stereoselectivity in Glycosylation: The Definitive Role of the 4,6-O-Benzylidene Protecting Group
An In-depth Technical Guide for Drug Development Professionals and Researchers
Abstract
The stereoselective synthesis of oligosaccharides is a cornerstone of modern glycobiology and therapeutic development. Controlling the stereochemistry at the anomeric center remains one of the most significant challenges in synthetic carbohydrate chemistry. This guide provides an in-depth analysis of the 4,6-O-benzylidene acetal, a widely used protecting group that exerts profound control over glycosylation stereoselectivity. We will dissect the mechanistic underpinnings of this control, exploring how conformational rigidity and electronic effects dictate reaction pathways. This whitepaper moves beyond simple protocols to explain the causal relationships behind the observed stereochemical outcomes, offering field-proven insights for researchers and drug development professionals aiming to construct complex glycans with precision.
The Glycosylation Challenge: An Introduction to Anomeric Control
The biological function of carbohydrates is intrinsically linked to their three-dimensional structure, where the orientation of the glycosidic bond (α or β) can dramatically alter activity. The chemical synthesis of these bonds with high yield and stereoselectivity is a formidable task, influenced by a multitude of factors including the glycosyl donor, acceptor, promoter, and solvent.[1][2] Among the most powerful tools in the synthetic chemist's arsenal are protecting groups, which do more than simply mask reactive hydroxyls; they actively influence the reactivity and stereochemical outcome of the glycosylation reaction.[3][4]
Protecting groups can be broadly categorized as participating or non-participating. A participating group at the C-2 position, such as an acyl group, can form a cyclic acyloxonium ion intermediate that shields one face of the donor, typically leading to the formation of 1,2-trans-glycosides.[3] Conversely, non-participating groups like benzyl ethers do not form such intermediates, often resulting in mixtures of α- and β-anomers via an SN1-like mechanism involving an oxocarbenium ion intermediate.[4] The 4,6-O-benzylidene acetal, while remote from the anomeric center, provides a unique and powerful method for stereocontrol that transcends this simple dichotomy.[5]
The 4,6-O-Benzylidene Acetal: A Tool for Conformational and Electronic Control
The 4,6-O-benzylidene group is a cyclic acetal formed by the reaction of a pyranoside's 4,6-diol with benzaldehyde.[6][7] Its primary influence on glycosylation stems from its ability to impart significant conformational rigidity to the pyranoside ring.
Conformational Locking: The Foundation of Stereocontrol
The fusion of the six-membered dioxane ring of the benzylidene acetal to the pyranose ring severely restricts the conformational flexibility of the carbohydrate. This "locking" effect has two major consequences:
-
Ring Conformation: It fixes the pyranose ring in a rigid chair conformation, preventing conformational inversion to boat or skew-boat forms that might occur in more flexible systems, especially during the formation of transient intermediates.[8]
-
Side Chain Orientation: It locks the C5-C6 exocyclic bond into a trans-gauche (tg) conformation. This forces the C6-O6 bond into an anti-periplanar arrangement relative to the C5-O5 ring bond.[9]
This enforced rigidity is the cornerstone of the benzylidene group's directing effect.
Practical Application: Experimental Protocol and Data
The theoretical principles described above translate into robust and reproducible synthetic protocols. A common strategy involves the use of thioglycoside donors activated by a thiophilic promoter.
General Protocol for Benzylidene-Directed Glycosylation
This protocol provides a representative workflow for the glycosylation of a primary alcohol acceptor using a 4,6-O-benzylidene protected thioglycoside donor.
Materials:
-
Glycosyl Donor (e.g., Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-β-D-mannopyranoside)
-
Glycosyl Acceptor (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside)
-
Activator System: 1-Benzenesulfinyl piperidine (BSP) and Trifluoromethanesulfonic anhydride (Tf₂O)
-
Hindered Base: 2,4,6-tri-tert-butylpyrimidine (TTBP)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4 Å Molecular Sieves
Step-by-Step Methodology: [8]1. Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl donor (1.0 equiv), BSP (1.2 equiv), TTBP (1.5 equiv), and activated 4 Å molecular sieves. 2. Dissolution: Add anhydrous DCM to achieve a donor concentration of approximately 0.05 M. 3. Cooling: Cool the stirred mixture to -65 °C using an acetone/dry ice bath. 4. Pre-activation: Add Tf₂O (1.2 equiv) dropwise. A color change (e.g., to yellow or orange) typically indicates activation. Stir the mixture at -65 °C for 45-60 minutes. 5. Nucleophile Addition: Slowly add a solution of the glycosyl acceptor (1.5 equiv) in anhydrous DCM via syringe over 15-20 minutes. 6. Reaction: Maintain the reaction at -65 °C, monitoring by Thin Layer Chromatography (TLC). Once the donor is consumed (typically 1-2 hours), the reaction is complete. 7. Quenching: Quench the reaction by adding triethylamine (Et₃N) or pyridine, followed by dilution with DCM. 8. Workup: Allow the mixture to warm to room temperature. Filter through a pad of Celite to remove molecular sieves. Wash the filtrate sequentially with saturated aqueous NaHCO₃ and brine. 9. Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the desired disaccharide.
Representative Stereoselectivity Data
The choice of donor, acceptor, and reaction conditions significantly impacts the stereochemical outcome. The following table summarizes typical results, illustrating the principles discussed.
| Glycosyl Donor | Acceptor Reactivity | Typical Conditions | Predominant Product | Typical α:β Ratio | Reference |
| 4,6-O-Bn Manno -pyranosyl Donor | High (Primary ROH) | BSP, Tf₂O, TTBP, DCM, -65°C | β | > 1:20 | [8] |
| 4,6-O-Bn Manno -pyranosyl Donor | Low (Hindered sec-ROH) | BSP, Tf₂O, TTBP, DCM, -65°C | β | > 1:10 | [10] |
| 4,6-O-Bn Gluco -pyranosyl Donor | High (Ethanol) | BSP, Tf₂O, TTBP, DCM, -78°C | β | 1:4 | [11] |
| 4,6-O-Bn Gluco -pyranosyl Donor | Low (Hindered sec-ROH) | BSP, Tf₂O, TTBP, DCM, -78°C | α | > 10:1 | [11] |
Conclusion and Future Outlook
The 4,6-O-benzylidene group is a powerful and indispensable tool for achieving high stereoselectivity in glycosylation reactions. Its directing effect is a sophisticated interplay of induced conformational rigidity and electronic deactivation, which effectively channels the reaction through distinct mechanistic pathways depending on the inherent stereochemistry of the glycosyl donor. For mannosyl donors, it reliably directs β-glycoside formation by favoring an SN2-like pathway. For glucosyl donors, it enables a switchable selectivity that can be tuned to favor the α-glycoside, particularly with less reactive acceptors.
The recent discovery of anhydro cation intermediates provides a deeper, more accurate structural model for these reactions, moving the field beyond classical SN1/SN2 paradigms. For the drug development professional and research scientist, a thorough understanding of these causal mechanisms is not merely academic; it is essential for the rational design of synthetic routes to complex, biologically active glycans and glycoconjugates, enabling the efficient and predictable construction of next-generation therapeutics.
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Crich, D., & Li, H. (2007). 4,6-O-benzylidene-directed beta-mannopyranosylation and alpha-glucopyranosylation: the 2-deoxy-2-fluoro and 3-deoxy-3-fluoro series of donors and the importance of the O2-C2-C3-O3 interaction. The Journal of Organic Chemistry, 72(5), 1681-1690. [Link] [14]24. Codee, J. D. C., van der Vorm, S., van der Marel, G. A., & Woerpel, K. A. (2018). (A) Effect of 4,6‐O‐benzylidene group on stereoselectivity. (B) Mechanism of the preactivation‐based glycosylation equipped with 4,6‐O‐benzylidene group. ResearchGate. [Link] [15]25. Imperio, D., Valloni, F., & Panza, L. (2023). Alternative Routes to 4,6‐O‐Benzylidene β‐Thioglycosides. Helvetica Chimica Acta, 106(11), e202300109. [Link]
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Geue, N., Chang, C.-W., Leichnitz, S., et al. (2024). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. Nature Communications, 15(1), 6432. [Link] [18]31. Crich, D., & Dudkin, V. Y. (2002). Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation? The Journal of Organic Chemistry, 67(5), 1343-1349. [Link]
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Crich, D., & Bowers, A. A. (2007). Influence of Configuration at the 4- and 6-Positions on the Conformation and Anomeric Reactivity and Selectivity of 7-Deoxyheptopyranosyl Donors: Discovery of a Highly Equatorially-Selective L-glycero-D-gluco-Heptopyranosyl Donor. Organic Letters, 9(21), 4239-4242. [Link]
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Topic: The Biological Significance of Glycans Derived from 4,6-O-Benzylidene-N-acetyl-D-galactosamine
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a fundamental post-translational modification that dictates a vast array of biological functions.[1] The structural diversity of glycans allows for a level of biological complexity that far exceeds that of the genome or proteome.[2] Within this complex world, O-linked glycans, particularly the mucin-type, play critical roles in processes ranging from protein stability and folding to cell-cell recognition and immune modulation.[3][4]
The synthesis of these intricate structures for research and therapeutic development relies on precise chemical strategies. A cornerstone of this synthesis is the use of protected monosaccharide building blocks. This guide focuses on one such pivotal precursor: 4,6-O-Benzylidene-N-acetyl-D-galactosamine . While seemingly just a starting material, this molecule is the gateway to synthesizing some of the most biologically significant glycans in human health and disease. By temporarily masking the hydroxyl groups at the 4 and 6 positions, this protected form of N-acetyl-D-galactosamine (GalNAc) allows chemists to meticulously construct specific glycan structures, most notably the Tn antigen (GalNAcα1-O-Ser/Thr) .
This guide will deconstruct the journey from this synthetic precursor to the complex biological roles of its derived glycans. We will explore the chemical logic behind its use, the profound implications of the resulting glycans in cancer biology and immunology, and the innovative therapeutic strategies that target these structures.
Section 1: The Synthetic Gateway: From a Protected Precursor to Core O-Glycans
The controlled, stepwise assembly of oligosaccharides is a formidable challenge due to the multiple hydroxyl groups of similar reactivity on each monosaccharide. The use of protecting groups is the foundational strategy to overcome this, and the 4,6-O-benzylidene acetal is a classic and powerful tool in this endeavor.[5]
The Causality of Protection: Why Use a Benzylidene Acetal?
The primary function of the 4,6-O-benzylidene group is to confer rigidity and to mask the primary 6-OH and secondary 4-OH groups, thereby directing subsequent glycosylation reactions to the remaining free hydroxyl groups, typically at the C3 position.[6] Furthermore, this rigid bicyclic system significantly influences the stereochemical outcome of glycosylation at the anomeric (C1) position.[7][8] This control is paramount for creating the specific α-linkage that defines the Tn antigen. The reaction mechanism is often a continuum between SN1 and SN2 pathways, with the protecting group and reaction conditions dictating the stereoselectivity.[7][9]
The journey from the protected building block to a biologically relevant glycan begins with its activation and coupling to a serine (Ser) or threonine (Thr) residue.
Caption: Contrasting O-glycosylation in normal vs. cancer cells.
This altered "glyco-signature" is not a passive bystander; it actively contributes to malignant progression:
-
Immune Evasion: The STn antigen can engage with Siglecs (sialic-acid-binding immunoglobulin-superfamily lectins) on immune cells, triggering inhibitory signals that suppress anti-tumor immune responses. [10]The dense presentation of these antigens can also mask underlying protein epitopes from immune recognition.
-
Metastasis: Expression of Tn and STn antigens on cell adhesion molecules can alter their function, promoting the detachment of cancer cells from the primary tumor and facilitating their invasion into surrounding tissues and vasculature.
-
Apoptosis Resistance: The presence of Tn/STn on death receptors like TRAIL-R2 can inhibit ligand-induced apoptosis, providing a survival advantage to cancer cells. [10]
Section 3: Therapeutic Targeting of Tn-Derived Glycans
The high tumor-specificity and critical role in malignancy make Tn and STn antigens prime targets for cancer therapy and diagnostics. [11]Their expression on the cell surface makes them accessible to targeted drugs, leading to several innovative therapeutic strategies.
| Therapeutic Strategy | Mechanism of Action | Example/Concept | Stage of Development |
| Cancer Vaccines | Synthetic Tn/STn antigens coupled to an immunogenic carrier protein are used to stimulate a robust B-cell and T-cell response against the tumor. [12] | Theratope® (historical), Synthetic lipopeptide conjugates | Clinical & Preclinical |
| Antibody-Drug Conjugates (ADCs) | A monoclonal antibody specific for a Tn/STn-glycoprotein delivers a potent cytotoxic payload directly to the cancer cell, minimizing systemic toxicity. | Targeting MUC1-STn or other specific glycoproteins | Preclinical & Clinical |
| CAR-T Cell Therapy | Patient's T-cells are genetically engineered to express a Chimeric Antigen Receptor (CAR) that recognizes Tn or STn, directing a powerful and specific cytotoxic attack. [11] | Targeting Tn-MUC1 | Preclinical |
| Monoclonal Antibodies | Antibodies that bind Tn/STn can mediate antibody-dependent cell-mediated cytotoxicity (ADCC) or block immunosuppressive interactions. | Various antibodies in development | Preclinical & Clinical |
Section 4: Key Experimental Workflows
Harnessing the therapeutic potential of Tn-glycans requires robust methods for their synthesis and detection. The following protocols outline foundational workflows in the field.
Experimental Protocol 1: Chemoenzymatic Synthesis of a Sialyl-Tn (STn) Glycopeptide
This protocol describes a convergent approach, starting with the chemical synthesis of the Tn-antigen core followed by enzymatic sialylation for enhanced biological relevance and specificity.
Workflow Diagram
Caption: Workflow for the chemoenzymatic synthesis of an STn-glycopeptide.
Step-by-Step Methodology:
-
Chemical Synthesis of Tn-Serine Building Block:
-
Dissolve a suitable this compound donor (e.g., a thioglycoside) and an Fmoc-protected, All-ester protected serine acceptor (Fmoc-Ser-OAll) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Cool the reaction to -78°C and add a glycosylation promoter system (e.g., N-Iodosuccinimide (NIS) and a catalytic amount of Trifluoromethanesulfonic acid (TfOH)).
-
Allow the reaction to slowly warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction, dilute with DCM, wash with sodium thiosulfate and brine, dry over sodium sulfate, and purify the resulting protected Tn-Serine by silica gel chromatography.
-
-
Deprotection:
-
Selectively remove the Allyl (All) ester using a palladium catalyst (e.g., Pd(PPh₃)₄) to liberate the carboxylic acid.
-
Remove the Fmoc group using a solution of 20% piperidine in dimethylformamide (DMF) to liberate the amine.
-
Remove the 4,6-O-benzylidene acetal under mild acidic conditions (e.g., 80% acetic acid in water) to yield the core Tn-Serine building block.
-
-
Enzymatic Sialylation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MnCl₂).
-
Dissolve the purified Tn-glycopeptide in the buffer.
-
Add the sugar donor, CMP-Sialic Acid (CMP-Neu5Ac).
-
Add the sialyltransferase enzyme, ST6GalNAc-I. The addition of alkaline phosphatase is recommended to degrade the byproduct CMP, preventing feedback inhibition and driving the reaction to completion.
-
Incubate the reaction at 37°C for 12-24 hours.
-
-
Purification and Analysis:
-
Monitor the reaction progress by mass spectrometry or HPLC.
-
Once complete, terminate the reaction and purify the final STn-glycopeptide using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR if required.
-
Experimental Protocol 2: Flow Cytometry Analysis of Cell-Surface Tn Antigen
This protocol provides a quantitative method to assess the expression of Tn antigen on the surface of live cancer cells using a specific lectin.
Step-by-Step Methodology:
-
Cell Preparation:
-
Harvest cancer cells (e.g., MCF-7 breast cancer cells) using a non-enzymatic cell dissociation buffer to preserve surface proteins.
-
Wash the cells twice with cold Phosphate Buffered Saline (PBS) containing 1% Bovine Serum Albumin (BSA) (FACS Buffer).
-
Resuspend the cells in FACS Buffer to a concentration of 1x10⁶ cells/mL.
-
-
Lectin Staining:
-
To 100 µL of cell suspension, add a fluorescently-labeled Tn-binding lectin, such as FITC-conjugated Vicia villosa agglutinin (VVA), at a pre-titered optimal concentration.
-
As a negative control, pre-incubate the lectin with its inhibitory sugar (GalNAc) before adding it to a separate tube of cells.
-
Incubate the cells on ice for 30 minutes in the dark.
-
-
Washing and Analysis:
-
Wash the cells twice with 2 mL of cold FACS Buffer to remove unbound lectin.
-
Resuspend the final cell pellet in 300 µL of FACS Buffer. Add a viability dye (e.g., Propidium Iodide) just before analysis to exclude dead cells.
-
Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 live cell events. The shift in fluorescence intensity compared to the negative control indicates the level of Tn antigen expression.
-
Conclusion
The journey from this compound to a complex biological narrative underscores the power of chemical biology. This single, strategically protected molecule provides the synthetic entry point to the Tn antigen, a glycan that sits at the crossroads of normal development and malignant disease. Its aberrant expression in cancer is not merely a biomarker but an active participant in tumor progression and immune evasion. The ability to chemically and enzymatically synthesize Tn and its derivatives has been instrumental in deciphering these roles and is now fueling the development of a new generation of highly targeted cancer immunotherapies. As our understanding of the glycome deepens, the insights gained from studying these fundamental structures will continue to pave the way for novel diagnostic tools and life-saving therapeutics.
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An In-Depth Technical Guide to the Conformational Analysis of 4,6-O-Benzylidene-Protected Galactosamine Derivatives
Abstract
Derivatives of D-galactosamine are fundamental components of numerous biologically significant glycoconjugates. The introduction of a 4,6-O-benzylidene acetal is a common strategy in synthetic carbohydrate chemistry to protect the C4 and C6 hydroxyl groups and to influence stereochemical outcomes in glycosylation reactions. This acetal profoundly impacts the molecule's conformational landscape, locking the pyranose ring into a more rigid structure and thereby dictating its reactivity and biological function. This guide provides a comprehensive technical overview of the methodologies used to elucidate the three-dimensional structure of these important molecules in solution. We will explore the synergistic application of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, offering researchers a robust framework for conformational analysis.
Chapter 1: The Conformational Landscape of Benzylidene-Protected Pyranosides
The conformational flexibility of pyranose rings is a critical determinant of their chemical and physical properties.[1] For galactosamine, the pyranose ring can theoretically adopt several conformations, including the stable chair forms (⁴C₁ and ¹C₄) and higher-energy boat and skew-boat forms.
The Role of the 4,6-O-Benzylidene Acetal
The installation of a 4,6-O-benzylidene group introduces a bicyclic system that dramatically restricts the conformational freedom of the galactopyranose ring.[2] This bicyclic acetal system fuses a six-membered 1,3-dioxane ring to the pyranose core. The trans-fused nature of this system forces the pyranose ring to adopt a rigid chair conformation, almost exclusively the ⁴C₁ conformation for galactose derivatives. This locking effect arises because a ring flip to the ¹C₄ conformation would introduce prohibitive steric strain in the fused dioxane ring.
This conformational rigidity has significant consequences:
-
Stereochemical Control: It dictates the facial accessibility of the molecule, influencing the stereochemical outcome of glycosylation reactions.[2]
-
Reactivity: By fixing the orientation of substituents, it modulates the electronic effects on the anomeric center, affecting donor reactivity.[2]
-
Biological Recognition: The defined 3D shape is crucial for molecular recognition events, such as binding to lectins or enzymes.[3]
The benzylidene group itself introduces additional conformational variables, namely the orientation of the phenyl ring (axial or equatorial relative to the dioxane ring) and its rotation. These features are best probed using techniques sensitive to through-space interactions, as discussed in Chapter 2.
Chapter 2: Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful experimental technique for studying carbohydrate conformations in solution.[4][5] Several NMR parameters are exquisitely sensitive to the geometry of the molecule.
Vicinal Proton-Proton Coupling Constants (³JHH)
The magnitude of the three-bond coupling constant (³JHH) between two vicinal protons is dependent on the dihedral angle (Φ) between them, a relationship described by the Karplus equation.[4][6] By measuring these J-couplings from a high-resolution ¹H NMR spectrum, one can deduce the dihedral angles and, consequently, the ring conformation.
In a rigid ⁴C₁ chair conformation of a galactopyranoside, specific relationships between protons are expected:
-
Axial-Axial Couplings (J_ax,ax_): These protons have a dihedral angle of ~180°, resulting in large coupling constants, typically in the range of 8–10 Hz.[7] For a 4,6-O-benzylidene galactosamine derivative, large couplings are expected for J₁,₂, J₂,₃, and J₃,₄, assuming an α-anomer with an axial H-1.
-
Axial-Equatorial (J_ax,eq_) and Equatorial-Equatorial (J_eq,eq_) Couplings: These interactions have dihedral angles of ~60° and result in smaller coupling constants, typically 1–4 Hz.[8]
Table 1: Representative ³JHH Coupling Constants for a ⁴C₁ Chair Conformation of a Methyl 2-Acetamido-4,6-O-benzylidene-α-D-galactopyranoside.
| Coupling | Dihedral Angle (Φ) | Expected J-value (Hz) | Conformation Indicated |
|---|---|---|---|
| J(H1, H2) | ~180° (trans-diaxial) | 8 - 10 | Axial H1, Axial H2 |
| J(H2, H3) | ~180° (trans-diaxial) | 8 - 10 | Axial H2, Axial H3 |
| J(H3, H4) | ~60° (gauche) | 2 - 4 | Axial H3, Equatorial H4 |
| J(H4, H5) | ~60° (gauche) | 2 - 4 | Equatorial H4, Axial H5 |
Note: These are idealized values. Actual values can be influenced by substituent electronegativity and other factors.[6]
Nuclear Overhauser Effect (NOE) Spectroscopy
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space (< 5 Å).[9] It is independent of through-bond connectivity. Measuring NOEs, typically via 2D NOESY or ROESY experiments, allows for the determination of through-space proximities, providing definitive proof of conformation and the relative orientation of substituents.[10]
Key NOEs for a 4,6-O-benzylidene galactosamine derivative in a ⁴C₁ chair include:
-
Intra-residue NOEs: Strong 1,3-diaxial correlations (e.g., H1-H3, H1-H5, H3-H5) confirm the chair conformation.
-
Benzylidene Phenyl Group Orientation: NOEs between the acetal proton (PhCH) and specific pyranose ring protons (e.g., H1, H4) can establish the orientation of the phenyl group.
-
N-Acetyl Group Orientation: NOEs between the N-acetyl methyl protons and nearby ring protons (e.g., H1, H3) define the conformation around the C2-N bond.
Experimental Protocol: 2D NOESY
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of paramagnetic impurities.
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥ 500 MHz). Tune and match the probe for ¹H.
-
Acquisition:
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and pulse widths.
-
Set up a phase-sensitive 2D NOESY experiment (e.g., noesygpph pulse program).
-
Set the spectral width to encompass all proton signals.
-
Use a mixing time (d8) appropriate for the molecular size. For a small molecule like this, start with a mixing time of 500-800 ms. A range of mixing times may be necessary to build up NOE curves for quantitative analysis.
-
Acquire a sufficient number of scans (e.g., 8-16) per increment and a suitable number of increments (e.g., 256-512) in the indirect dimension (t1) to achieve adequate resolution and signal-to-noise.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum and baseline correct in both dimensions.
-
-
Analysis:
-
Identify the diagonal peaks corresponding to the 1D spectrum.
-
Identify off-diagonal cross-peaks, which indicate spatial proximity between the correlated protons. Symmetrical cross-peaks confirm the correlation.
-
Integrate the cross-peaks to quantify the NOE, which is inversely proportional to the sixth power of the distance between the protons (NOE ∝ 1/r⁶).[4]
-
Workflow for NMR-Based Conformational Analysis
The following diagram illustrates the logical flow of using NMR data to determine molecular conformation.
Caption: Integrated workflow combining NMR and computational methods.
Conclusion
The conformational analysis of 4,6-O-benzylidene-protected galactosamine derivatives is a critical step in understanding their role in chemical synthesis and biological systems. The rigidifying effect of the benzylidene acetal simplifies the conformational landscape, making these molecules particularly amenable to study. A combined approach, leveraging the geometric information from NMR ³JHH couplings, the distance constraints from NOE data, and the energetic insights from computational modeling, provides a self-validating system for determining a high-resolution 3D structure in solution. This detailed structural knowledge is indispensable for researchers in glycochemistry and drug development, enabling rational design of glycosylation reactions and the development of novel carbohydrate-based therapeutics.
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The Enduring Legacy of the 4,6-O-Benzylidene Group: A Cornerstone of Carbohydrate Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative for Protecting Groups in Glycoscience
In the intricate world of carbohydrate chemistry, the polyhydroxylated nature of monosaccharides presents a formidable challenge to the synthetic chemist. The ability to selectively mask and unmask specific hydroxyl groups is paramount for the construction of complex oligosaccharides and glycoconjugates, molecules that play pivotal roles in countless biological processes. Among the vast arsenal of protecting groups developed over the last century, the 4,6-O-benzylidene acetal has emerged as a particularly robust and versatile tool. Its enduring popularity stems from its ease of installation, stability to a wide range of reaction conditions, and, most importantly, the diverse and predictable ways in which it can be removed or manipulated. This guide provides a comprehensive overview of the discovery, development, and application of the 4,6-O-benzylidene protecting group, offering both historical context and practical, field-proven insights for the modern researcher.
The Genesis of a Protecting Group: A Historical Perspective
The late 19th and early 20th centuries marked a period of explosive growth in our understanding of carbohydrate structures, largely driven by the pioneering work of Emil Fischer. His investigations into the synthesis and stereochemistry of sugars laid the groundwork for the development of synthetic carbohydrate chemistry. While Fischer's work with phenylhydrazine was instrumental in elucidating the structures of monosaccharides, the need for selective protection of hydroxyl groups soon became apparent as chemists began to tackle the synthesis of more complex structures.
While a single, definitive "discovery" of the 4,6-O-benzylidene group is not readily pinpointed in the early literature, its use grew out of the broader exploration of acetals as protecting groups for diols. The reaction of aldehydes and ketones with polyols to form cyclic acetals was a known transformation. The specific application to carbohydrates, and the recognition of the inherent regioselectivity for the 4- and 6-hydroxyl groups of pyranosides, evolved from these early studies. The thermodynamic stability of the six-membered 1,3-dioxane ring fused to the pyranose ring was a key factor in its successful application.
The Chemistry of the 4,6-O-Benzylidene Acetal: Formation, Stability, and Regioselectivity
The formation of the 4,6-O-benzylidene acetal is a classic example of acid-catalyzed acetalization. The reaction proceeds via the nucleophilic attack of two hydroxyl groups of the sugar onto a protonated benzaldehyde molecule.
Mechanism of Formation
The generally accepted mechanism involves the following key steps:
-
Protonation of Benzaldehyde: An acid catalyst protonates the carbonyl oxygen of benzaldehyde, increasing the electrophilicity of the carbonyl carbon.
-
Hemiacetal Formation: A hydroxyl group of the carbohydrate, typically the more reactive primary 6-hydroxyl group, attacks the activated carbonyl carbon, forming a hemiacetal intermediate.
-
Protonation and Water Elimination: The hemiacetal hydroxyl group is protonated, followed by the elimination of a water molecule to generate a resonance-stabilized oxocarbenium ion.
-
Intramolecular Cyclization: The 4-hydroxyl group then acts as an intramolecular nucleophile, attacking the oxocarbenium ion to form the six-membered cyclic acetal.
-
Deprotonation: Finally, a base removes the proton from the newly formed acetal, regenerating the acid catalyst.
Caption: Acid-catalyzed formation of the 4,6-O-benzylidene acetal.
Regioselectivity: A Matter of Stability
The remarkable regioselectivity for the 4- and 6-hydroxyl groups in hexopyranosides is a consequence of thermodynamic control. While other cyclic acetals, such as the 2,3- or 3,4-acetals, could potentially form, the 4,6-acetal results in a transfused 1,3-dioxane ring system, which is conformationally more stable than the alternative cis-fused systems that would arise from the protection of vicinal diols on the pyranose ring. The reaction is typically run under conditions that allow for equilibration, thus favoring the formation of the most stable product.
Stability Profile
The 4,6-O-benzylidene group exhibits excellent stability under a wide range of conditions, making it a reliable protecting group for multi-step syntheses. It is generally stable to:
-
Basic conditions: It is resistant to strong bases such as sodium hydride, and alkoxides.
-
Many oxidizing and reducing agents: It can withstand a variety of common reagents used for the manipulation of other functional groups.
-
Nucleophilic attack: The acetal linkage is generally inert to nucleophiles.
This stability profile allows for the selective modification of the remaining unprotected hydroxyl groups at the C-2 and C-3 positions, as well as the anomeric center.
Installation of the 4,6-O-Benzylidene Group: A Practical Guide
The choice of reagents and conditions for the installation of the 4,6-O-benzylidene group can be tailored to the specific substrate and desired outcome.
Common Reagents and Catalysts
| Reagent | Catalyst | Solvent(s) | Typical Conditions | Notes |
| Benzaldehyde | ZnCl₂ | Benzaldehyde (neat) | Room temperature, 24-48 h | A classic and effective method, though workup can be cumbersome due to the large excess of benzaldehyde.[1] |
| Benzaldehyde dimethyl acetal | p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA) | DMF, CH₃CN, or CHCl₃ | Room temperature to 50°C, 1-6 h | A widely used and efficient method. The use of a dimethyl acetal drives the reaction forward by the removal of methanol. |
| Benzaldehyde diethyl acetal | Camphorsulfonic acid (CSA) | CHCl₃ | Reflux | Similar to the dimethyl acetal method, with ethanol as the byproduct. |
| Benzaldehyde | Dowex 50WX8 | CH₃CN | Room temperature | Utilizes a solid acid catalyst, which can simplify purification. |
Experimental Protocol: Synthesis of Methyl 4,6-O-Benzylidene-α-D-glucopyranoside
This protocol describes a common and reliable method for the preparation of a key intermediate in carbohydrate synthesis.
Materials:
-
Methyl α-D-glucopyranoside
-
Benzaldehyde dimethyl acetal
-
Camphorsulfonic acid (CSA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of methyl α-D-glucopyranoside (5.0 g, 25.7 mmol) in anhydrous DMF (30 mL) is added benzaldehyde dimethyl acetal (5.0 mL, 33.4 mmol) and a catalytic amount of CSA (100 mg).[2]
-
The reaction mixture is stirred at 50°C for 6 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is cooled to room temperature and quenched by the addition of triethylamine (a few drops) to neutralize the acid catalyst.
-
The mixture is diluted with ethyl acetate and washed successively with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford methyl 4,6-O-benzylidene-α-D-glucopyranoside as a white solid.
The Art of Removal: Deprotection Strategies for the 4,6-O-Benzylidene Acetal
The true versatility of the 4,6-O-benzylidene group lies in the variety of methods available for its removal, which can be tailored to achieve different synthetic outcomes.
Acidic Hydrolysis
The most straightforward method for the complete removal of the benzylidene group is acidic hydrolysis, which regenerates the 4,6-diol.
Typical Conditions:
-
Aqueous Acetic Acid: A solution of 80% acetic acid in water is commonly used, often with gentle heating.
-
Trifluoroacetic Acid (TFA): Dilute aqueous TFA can also be employed for rapid deprotection.
-
Dowex 50W-X8 resin (H⁺ form): This solid acid catalyst can be used in methanol or aqueous acetone.
Experimental Protocol: Acidic Hydrolysis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
Materials:
-
Methyl 4,6-O-benzylidene-α-D-glucopyranoside
-
80% Aqueous acetic acid
Procedure:
-
A solution of methyl 4,6-O-benzylidene-α-D-glucopyranoside in 80% aqueous acetic acid is stirred at a slightly elevated temperature (e.g., 50-60°C).
-
The reaction is monitored by TLC until the starting material is consumed.
-
The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove traces of acetic acid.
-
The crude product can be purified by recrystallization or silica gel chromatography.
Hydrogenolysis
Catalytic hydrogenolysis provides a mild and neutral method for the complete removal of the benzylidene group. This method is particularly useful when acid-sensitive functional groups are present in the molecule.
Typical Conditions:
-
H₂, Pd/C: Hydrogen gas with a palladium on carbon catalyst in a solvent such as methanol, ethanol, or ethyl acetate.
-
Transfer Hydrogenation: In place of H₂ gas, a hydrogen donor such as ammonium formate or triethylsilane can be used with a Pd/C catalyst. This method avoids the need for specialized hydrogenation equipment.[3]
Experimental Protocol: Hydrogenolysis using Triethylsilane and Pd/C
Materials:
-
4,6-O-Benzylidene protected carbohydrate
-
10% Palladium on carbon (Pd/C)
-
Triethylsilane (Et₃SiH)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
To a solution of the 4,6-O-benzylidene protected carbohydrate (1.0 mmol) in methanol (10 mL) is added 10% Pd/C (10 mol%).
-
Triethylsilane (3.0 mmol) is added dropwise to the suspension at room temperature.[4]
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite®, and the pad is washed with methanol.
-
The combined filtrate is concentrated under reduced pressure, and the crude product is purified if necessary.
Regioselective Reductive Opening
One of the most powerful applications of the 4,6-O-benzylidene group is its ability to be regioselectively opened under reductive conditions to afford either a 4-O-benzyl or a 6-O-benzyl ether, leaving the other hydroxyl group free for further functionalization. The outcome of this reaction is highly dependent on the choice of reagents.
Caption: Divergent synthesis via regioselective opening of the benzylidene acetal.
Formation of 4-O-Benzyl Ethers (Cleavage at the 6-position):
This outcome is generally favored by reagents where a Lewis acid coordinates to the more sterically accessible O-6, followed by hydride attack at the benzylic carbon.
-
LiAlH₄-AlCl₃: This classic reagent system reliably affords the 4-O-benzyl ether.
-
BH₃·THF, TMSOTf: Borane-tetrahydrofuran complex in the presence of a Lewis acid such as trimethylsilyl trifluoromethanesulfonate.
-
DIBAL-H (in CH₂Cl₂): Diisobutylaluminium hydride in dichloromethane.
Formation of 6-O-Benzyl Ethers (Cleavage at the 4-position):
This regioselectivity is typically achieved with reagents that favor coordination to the more hindered O-4 or proceed through a different mechanistic pathway.
-
NaBH₃CN-HCl: Sodium cyanoborohydride in the presence of HCl.
-
Et₃SiH, I₂: Triethylsilane and iodine.[5]
-
BH₃·NMe₃, AlCl₃: Borane-trimethylamine complex with aluminum chloride.
Experimental Protocol: Regioselective Opening to a 6-O-Benzyl Ether with Et₃SiH and I₂
Materials:
-
4,6-O-Benzylidene protected carbohydrate
-
Triethylsilane (Et₃SiH)
-
Iodine (I₂)
-
Anhydrous acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
Procedure:
-
A solution of the 4,6-O-benzylidene protected carbohydrate (1.0 mmol) in anhydrous acetonitrile (10 mL) is cooled to 0°C.
-
Triethylsilane (1.5 mmol) is added to the solution.
-
A solution of iodine (0.2 mmol) in acetonitrile is added dropwise. The reaction is stirred at 0-5°C and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate until the iodine color disappears.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by silica gel chromatography.
Applications in Complex Synthesis
The strategic use of the 4,6-O-benzylidene protecting group has been instrumental in the synthesis of numerous complex carbohydrates and natural products. Its ability to rigidify the pyranose ring can influence the stereochemical outcome of glycosylation reactions at the anomeric center. Furthermore, the selective unmasking of either the 4- or 6-hydroxyl group provides a powerful tool for the regioselective introduction of other functional groups or for the attachment of the carbohydrate to other molecules.
Characterization of the 4,6-O-Benzylidene Group
The presence of the 4,6-O-benzylidene group can be readily confirmed by standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The benzylic proton of the acetal typically appears as a sharp singlet between δ 5.5 and 6.0 ppm. The aromatic protons of the phenyl group are also characteristic, appearing in the region of δ 7.2-7.5 ppm.
-
¹³C NMR Spectroscopy: The benzylic carbon gives a signal around 101-104 ppm.
-
Infrared (IR) Spectroscopy: The C-O stretching frequencies of the acetal are typically observed in the fingerprint region.
Conclusion
The 4,6-O-benzylidene protecting group, born from the early explorations of carbohydrate chemistry, has stood the test of time to become an indispensable tool for the modern synthetic chemist. Its ease of formation, predictable stability, and, most importantly, the diverse and regioselective manner in which it can be manipulated, have secured its place in the pantheon of protecting groups. For researchers, scientists, and drug development professionals working in the field of glycoscience, a thorough understanding of the chemistry and application of the 4,6-O-benzylidene group is not merely advantageous; it is fundamental to the design and execution of successful synthetic strategies.
References
- Organic Syntheses, Coll. Vol. 6, p.731 (1988); Vol. 56, p.3 (1977).
- Hasan, M. N., & Islam, M. R. (2019).
- Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 237-241.
- Panchadhayee, R., & Misra, A. K. (2010). Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine. Synlett, 2010(08), 1193-1196.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine [organic-chemistry.org]
Methodological & Application
Application Notes & Protocols: Strategic Activation of 4,6-O-Benzylidene-N-acetyl-D-galactosamine for Advanced Glycosylation
Introduction: The Central Role of Protected GalNAc in Glycoscience
In the intricate fields of glycobiology and therapeutic development, the precise construction of complex oligosaccharides and glycoconjugates is paramount. N-acetyl-D-galactosamine (GalNAc) is a cornerstone monosaccharide, forming the critical linkage point in mucin-type O-glycans and serving as a terminal recognition motif for receptors like the asialoglycoprotein receptor (ASGP-R) on hepatocytes.[1][2][3] This has made GalNAc-based structures highly valuable for targeted drug delivery to the liver.
The synthetic challenge, however, lies in controlling the reactivity of the multiple hydroxyl groups on the sugar backbone to achieve specific glycosidic linkages. This guide focuses on a widely used and strategically important building block: 4,6-O-Benzylidene-N-acetyl-D-galactosamine . The benzylidene group is not merely a placeholder; it is an active participant in the glycosylation reaction. By locking the C4 and C6 hydroxyls, it imparts conformational rigidity to the pyranose ring, which is crucial for influencing the stereochemical outcome of the glycosylation.[4][5][6] Understanding how to effectively activate this donor is fundamental to the synthesis of complex, biologically relevant molecules.
Mechanistic Principles: Activating the Anomeric Center for Glycosidic Bond Formation
A glycosidic bond is formed in a condensation reaction where a hydroxyl group from a glycosyl acceptor molecule attacks the activated anomeric carbon (C1) of a glycosyl donor.[7][8] This process typically proceeds through a highly reactive oxocarbenium ion intermediate or a related activated species.[9] The core task in any glycosylation is to transform the stable anomeric position of the donor into a good leaving group, thereby "activating" it for nucleophilic attack.
For donors like this compound, the most common and versatile strategy involves converting the anomeric hydroxyl into a thioglycoside (e.g., S-phenyl or S-ethyl). Thioglycosides are prized for their bench stability and the wide array of methods available for their activation.[10][11]
The stereochemical outcome (whether an α or β linkage is formed) is governed by a complex interplay of factors including the solvent, temperature, the nature of the protecting groups, and the activation method. The rigid 4,6-O-benzylidene acetal plays a significant role in this process, often influencing the trajectory of the incoming acceptor nucleophile.[12][13][14][15] While the precise mechanism remains a subject of detailed physical organic studies, its impact on stereoselectivity is a reliable tool for the synthetic chemist.[4][16]
Core Activation Strategies for Thioglycoside Donors
The activation of stable thioglycoside donors requires a "thiophilic" promoter system that selectively coordinates with the anomeric sulfur atom, making it an excellent leaving group.
Halonium-Mediated Activation: The NIS/TfOH System
One of the most robust and widely used methods for thioglycoside activation is the combination of N-Iodosuccinimide (NIS) and a catalytic amount of a strong Brønsted acid, typically trifluoromethanesulfonic acid (TfOH).[11][17]
-
N-Iodosuccinimide (NIS): Acts as an iodonium ion (I+) source. The soft sulfur of the thioglycoside attacks the electrophilic iodine, forming a highly labile sulfonium ion intermediate.
-
Trifluoromethanesulfonic Acid (TfOH): The catalytic acid protonates the system, further enhancing the leaving group ability of the anomeric substituent and accelerating the reaction.[18] Increasing the concentration of TfOH can sometimes increase β-selectivity.[19]
This combination is effective for a broad range of donors and acceptors, making it a workhorse in oligosaccharide synthesis. The reaction temperature is a critical parameter, with initial activation often performed at low temperatures (-40 °C to -78 °C) to control reactivity and improve stereoselectivity.[17][19][20]
Lewis Acid Activation: Metal Triflates
Metal triflates (M(OTf)ₓ) are powerful Lewis acids capable of activating thioglycosides.[21] The mechanism involves coordination of the Lewis acidic metal center to the anomeric sulfur, which weakens the C-S bond and facilitates its departure. Various metal triflates can be employed, and the choice of metal can influence the reaction's stereochemical outcome.[1][2]
-
Silver Triflate (AgOTf): A classic promoter, often used in stoichiometric amounts.[22]
-
Copper(II) Triflate (Cu(OTf)₂): An effective and less costly alternative.[10]
-
Scandium(III) Triflate (Sc(OTf)₃) & Hafnium(IV) Triflate (Hf(OTf)₄): Rare earth metal triflates have been shown to provide remarkable stereocontrol in GalNAc glycosylations, with Sc(OTf)₃ favoring β-glycosides and Hf(OTf)₄ favoring α-glycosides.[1][2]
-
Iron(III) Triflate (Fe(OTf)₃): Has been used in cooperative catalysis systems with iodine for efficient thioglycoside activation.[23][24][25]
The choice of activator depends on the specific substrates, desired stereochemical outcome, and the presence of other functional groups in the molecules.
Data Summary: Comparison of Activation Protocols
The following table summarizes typical conditions and outcomes for the activation of this compound thioglycoside donors. Note that yields and selectivity are highly substrate-dependent and these values serve as a general guide.
| Activation System | Promoter(s) | Typical Temperature | Key Characteristics | Typical α:β Ratios |
| Halonium-Mediated | NIS (1.2-2.0 eq.), TfOH (0.1-0.2 eq.) | -78°C to 0°C | Robust, general-purpose, widely applicable.[20][26] | Highly variable, depends on other protecting groups and acceptor reactivity. |
| Lewis Acid (Sc/Hf) | Sc(OTf)₃ (0.5 eq.) | Reflux | High β-selectivity reported for GalNAc donors.[1][2] | Predominantly β |
| Lewis Acid (Sc/Hf) | Hf(OTf)₄ (0.5 eq.) | Reflux | High α-selectivity reported for GalNAc donors.[1][2] | Predominantly α |
| Lewis Acid (Silver) | AgOTf (1.0-2.0 eq.) | -20°C to RT | Classic method, often used with a hindered base.[22] | Variable |
Visualizing the Workflow and Mechanism
General Glycosylation Workflow
The diagram below outlines the essential steps in a typical chemical glycosylation experiment, from preparation to final product.
Caption: Standard workflow for chemical glycosylation.
Proposed Activation Mechanism with NIS/TfOH
This diagram illustrates the key steps in the activation of a thioglycoside donor by the NIS/TfOH promoter system, leading to the formation of the reactive intermediate.
Caption: NIS/TfOH activation of a thioglycoside donor.
Detailed Experimental Protocol: NIS/TfOH Mediated Glycosylation
This protocol describes a general procedure for the glycosylation of a primary alcohol acceptor using a phenyl thioglycoside donor derived from this compound.
Materials and Reagents:
-
This compound phenyl thioglycoside donor (1.2 equiv.)
-
Glycosyl acceptor with a primary hydroxyl group (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside) (1.0 equiv.)
-
N-Iodosuccinimide (NIS), recrystallized (1.5 equiv.)
-
Trifluoromethanesulfonic acid (TfOH) (0.1 equiv. of a freshly prepared stock solution in DCM)
-
Activated 4 Å molecular sieves
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
TLC plates, silica gel for column chromatography
Protocol:
-
Preparation:
-
Add the glycosyl acceptor (1.0 equiv.) and the thioglycoside donor (1.2 equiv.) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Azeotropically dry the mixture by dissolving in toluene and evaporating under reduced pressure three times. Place the flask under high vacuum for at least 1 hour.
-
Add freshly activated, powdered 4 Å molecular sieves (approx. 1 g per mmol of acceptor) to the flask.
-
Backfill the flask with argon and add anhydrous DCM to dissolve the reagents (to a final concentration of ~0.05 M).
-
-
Reaction:
-
Stir the mixture at room temperature for 30 minutes to allow for drying by the sieves.
-
Cool the flask to -40 °C in an acetonitrile/dry ice bath.
-
Add solid NIS (1.5 equiv.) to the stirring suspension in one portion.
-
Stir for an additional 15 minutes at -40 °C.
-
Slowly add the TfOH stock solution (0.1 equiv.) dropwise via syringe. The solution may turn a dark brown or purple color.
-
Monitor the reaction progress by TLC (e.g., using a 2:1 Hexanes:Ethyl Acetate solvent system). The reaction is typically complete when the donor spot has been fully consumed (usually 30-60 minutes).
-
-
Work-up and Purification:
-
Quench the reaction by adding triethylamine (Et₃N) (approx. 5 equiv. relative to TfOH).
-
Allow the reaction mixture to warm to room temperature.
-
Dilute the mixture with DCM and filter through a pad of Celite to remove the molecular sieves. Wash the Celite pad thoroughly with additional DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ (to remove excess iodine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the resulting crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to afford the pure disaccharide product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Troubleshooting and Key Considerations for Success
-
Anhydrous Conditions are Critical: Water will compete with the glycosyl acceptor, leading to hydrolysis of the activated donor and significantly lower yields. Ensure all glassware is flame-dried and solvents are anhydrous.[11][18]
-
Activator Stoichiometry: The amount of NIS and TfOH may need to be optimized. Too little activator will result in an incomplete reaction, while too much can lead to side reactions and degradation.[18]
-
Temperature Control: Low temperatures are generally preferred to enhance stereoselectivity by stabilizing reactive intermediates and disfavoring anomerization pathways.[19]
-
Donor Reactivity (The "Armed-Disarmed" Principle): Donors with electron-donating protecting groups (like benzyl ethers) are more reactive ("armed"), while those with electron-withdrawing groups (like acetyl or benzoyl esters) are less reactive ("disarmed"). This principle can be used to selectively activate one thioglycoside in the presence of another.
-
The N-acetyl Group: The 2-acetamido group of GalNAc can participate in the reaction, often forming an intermediate oxazoline.[1][2] This participation strongly favors the formation of 1,2-trans (β) glycosidic bonds. Preventing this participation is key to synthesizing the more challenging 1,2-cis (α) linkages.
References
-
Khan Academy. Glycosidic bond. [Link]
-
Fiveable. 8.4 Glycosidic bonds - Organic Chemistry II. [Link]
-
Study.com. Glycosidic Bond | Definition & Types. [Link]
-
Parc Científic de Barcelona. Deciphering the mechanism of glycosidic bond formation. [Link]
-
MDPI. Cooperatively Catalyzed Activation of Thioglycosides with Iodine and Iron(III) Trifluoromethanesulfonate. [Link]
-
Wikipedia. Glycosidic bond. [Link]
-
ResearchGate. Cooperatively Catalyzed Activation of Thioglycosides with Iodine and Iron(III) Trifluoromethanesulfonate. [Link]
-
University of Missouri-St. Louis. New Methods for the Synthesis, Activation, and Application of Thioglycosides. [Link]
-
De Gruyter. Regioselective Glycosylation of Glucosamine and Galactosamine Derivates Using O-Pivaloyl Galactosyl Donors. [Link]
-
American Chemical Society. Anomeric Thioglycosides Give Different Anomeric Product Distributions under NIS/TfOH Activation. [Link]
-
PubMed. Cooperatively Catalyzed Activation of Thioglycosides with Iodine and Iron(III) Trifluoromethanesulfonate. [Link]
-
ACS Publications. In(III) Triflate-Mediated Solvent-Free Synthesis and Activation of Thioglycosides by Ball Milling and Structural Analysis of Long Chain Alkyl Thioglycosides by TEM and Quantum Chemical Methods. [Link]
-
Semantic Scholar. On the Gluco/Manno Paradox: Practical α-Glucosylations by NIS/TfOH Activation of 4,6-O-Tethered Thioglucoside Donors. [Link]
-
National Institutes of Health. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. [Link]
-
National Institutes of Health. Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. [Link]
-
National Institutes of Health. A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides. [Link]
-
MPG.PuRe. Parametric Analysis of Donor Activation for Glycosylation Reactions. [Link]
-
Frontiers. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. [Link]
-
ResearchGate. Activation modes of ester type glycosyl donors, representative examples, and the present work. [Link]
-
ResearchGate. How do Various Reaction Parameters Influence Anomeric Selectivity in Chemical Glycosylation with Thioglycosides and NIS/TfOH Activation?. [Link]
-
ResearchGate. Mechanistic pathways to account for the selectivity in glycosylations of benzylidene mannose donors. [Link]
-
Freie Universität Berlin. Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. [Link]
-
ResearchGate. Stereoselective synthesis of α-C-glycosides of N-acetylgalactosamine. [Link]
-
National Institutes of Health. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. [Link]
-
ResearchGate. Glycosyl donors based on remote activation. [Link]
-
National Institutes of Health. Benzylidene protection of diol - Glycoscience Protocols. [Link]
-
National Institutes of Health. Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. [Link]
-
National Institutes of Health. Glycosidation using thioglycoside donor - Glycoscience Protocols. [Link]
-
ResearchGate. Synthesis of multiply fluorinated N -acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide thiodonors. [Link]
-
ResearchGate. Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. [Link]
-
ResearchGate. Regioselective Glycosylation of Glucosamine and Galactosamine Derivates Using O-Pivaloyl Galactosyl Donors. [Link]
-
ETH Zurich Research Collection. Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. [Link]
-
ACS Publications. Donor Preactivation-Based Glycan Assembly: from Manual to Automated Synthesis. [Link]
-
ResearchGate. Alternative Routes to 4,6‐O‐Benzylidene β‐Thioglycosides. [Link]
-
National Institutes of Health. Elucidation of O-glycosylation structures of the ß-amyloid precursor protein by liquid chromatography - mass spectrometry using electron transfer dissociation and collision induced dissociation. [Link]
-
National Institutes of Health. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc. [Link]
-
ResearchGate. An Expeditious Route to N-Acetyl-D-galactosamine from N-Acetyl-D-glucosamine Based on the Selective Protection of Hydroxy Groups. [Link]
-
National Institutes of Health. Role of N-glycosylation in activation of proMMP-9. A molecular dynamics simulations study. [Link]
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Application Notes & Protocols: Synthesis of O-linked Glycans Utilizing 4,6-O-Benzylidene-N-acetyl-D-galactosamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the strategic synthesis of O-linked glycans, a critical class of biomolecules, using the versatile building block, 4,6-O-Benzylidene-N-acetyl-D-galactosamine (GalNAc). O-linked glycosylation, the attachment of a sugar molecule to the hydroxyl group of a serine or threonine residue, is a pivotal post-translational modification influencing protein folding, stability, and function.[1][2] The protocols herein leverage the 4,6-O-benzylidene protecting group on the GalNAc donor to control stereoselectivity and reactivity during glycosidic bond formation. This document provides a foundational understanding of the underlying chemical principles, detailed step-by-step protocols for synthesis, and critical insights into reaction optimization and troubleshooting, aimed at empowering researchers in glycobiology and drug development.
Introduction: The Significance of O-linked Glycans and the Role of the Benzylidene Acetal
O-linked glycans are integral to a vast array of biological processes, from cell-cell recognition and immune responses to signal transduction.[1] The synthesis of these complex structures is initiated by the transfer of a single N-acetylgalactosamine (GalNAc) residue to a serine or threonine residue on a polypeptide chain, forming the Tn antigen (GalNAcα1-O-Ser/Thr).[3][4][5] This initial structure serves as the foundation for the elaboration of more complex O-glycan cores, such as the common Core 1 (T-antigen) and Core 2 structures.[1][3][6][7]
The chemical synthesis of O-linked glycans presents significant challenges, primarily in achieving stereoselective formation of the glycosidic bond.[8] Protecting groups are instrumental in navigating these challenges, and the 4,6-O-benzylidene acetal on a GalNAc donor is a frequently employed and highly effective tool.[9][10]
Why the 4,6-O-Benzylidene Protecting Group is Crucial:
-
Conformational Rigidity and Stereocontrol: The bicyclic system created by the benzylidene group restricts the conformational flexibility of the pyranose ring. This rigidity influences the trajectory of the incoming glycosyl acceptor, often favoring the formation of the desired α-glycosidic linkage, which is characteristic of the Tn antigen.[10][11]
-
Enhanced Donor Reactivity: While cyclic protecting groups can sometimes decrease reactivity, the 4,6-O-benzylidene group in galactosyl donors can promote α-selectivity.[10]
-
Orthogonal Deprotection: The benzylidene group can be removed under conditions that are typically orthogonal to many other protecting groups used in glycan synthesis, such as benzyl ethers and acyl groups. This allows for selective deprotection and further elaboration of the glycan structure.[9][12][13]
This guide will focus on the synthesis of a foundational O-linked glycan structure, the Tn antigen, using a 4,6-O-benzylidene-protected GalNAc thioglycoside donor. Thioglycosides are widely used donors due to their stability and the variety of methods available for their activation.[14][15][16]
Experimental Overview: A Strategic Workflow
The synthesis of an O-linked glycopeptide building block involves a multi-step process. The following diagram outlines the general workflow, from the preparation of the glycosyl donor and acceptor to the final glycosylation and subsequent deprotection steps.
Caption: General workflow for the synthesis of an O-linked glycopeptide.
Materials and Reagents
| Reagent | Supplier | Grade |
| Phenyl 1-thio-β-D-galactopyranoside | Major Supplier | ≥98% |
| Benzaldehyde dimethyl acetal | Major Supplier | ≥98% |
| p-Toluenesulfonic acid monohydrate | Major Supplier | ACS Reagent |
| Acetic anhydride | Major Supplier | ACS Reagent |
| Pyridine | Major Supplier | Anhydrous, ≥99.8% |
| Sodium methoxide solution | Major Supplier | 0.5 M in Methanol |
| N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) | Major Supplier | ≥98% |
| L-Serine methyl ester hydrochloride | Major Supplier | ≥99% |
| N-Iodosuccinimide (NIS) | Major Supplier | ≥98% |
| Trifluoromethanesulfonic acid (TfOH) | Major Supplier | Reagent grade, 98% |
| Dichloromethane (DCM) | Major Supplier | Anhydrous, ≥99.8% |
| Acetonitrile (MeCN) | Major Supplier | Anhydrous, ≥99.8% |
| Triethylsilane (Et3SiH) | Major Supplier | 99% |
| Palladium on carbon (Pd/C) | Major Supplier | 10% |
| Molecular Sieves | Major Supplier | 4 Å, activated |
Detailed Protocols
Protocol 1: Synthesis of Phenyl 2-Acetamido-4,6-O-benzylidene-1-thio-β-D-galactopyranoside (GalNAc Donor)
This protocol outlines the preparation of the key glycosyl donor. The benzylidene group is introduced to protect the 4- and 6-hydroxyls, followed by acetylation of the remaining hydroxyls and the amine, and subsequent selective deacetylation at the anomeric position.
Reaction Scheme:
Caption: Synthesis of the protected GalNAc thioglycoside donor.
Step-by-Step Procedure:
-
Benzylidene Acetal Formation:
-
To a solution of phenyl 1-thio-β-D-galactopyranoside (1.0 eq) in anhydrous acetonitrile, add benzaldehyde dimethyl acetal (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine (Et3N) until the solution is neutral.
-
Concentrate the mixture under reduced pressure. The crude product can often be used in the next step without further purification.
-
-
Acetylation:
-
Dissolve the crude product from the previous step in a mixture of pyridine and acetic anhydride (2:1 v/v).
-
Stir the reaction at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane (DCM).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the peracetylated product.
-
-
Selective Deacetylation (if necessary for subsequent modifications):
-
For some synthetic routes, selective removal of the O-acetyl groups while retaining the N-acetyl group is desired. This can be achieved under carefully controlled mildly basic conditions, for example, using a catalytic amount of sodium methoxide in methanol at low temperatures.
-
Protocol 2: Glycosylation of an Fmoc-Serine Acceptor
This protocol describes the key glycosidic bond-forming reaction between the prepared GalNAc donor and a protected serine acceptor. The use of N-Iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH) is a common and effective method for activating thioglycoside donors.[17]
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture:
-
In a flame-dried flask under an inert atmosphere, dissolve the GalNAc donor (1.2 eq) and the Fmoc-Ser-OMe acceptor (1.0 eq) in anhydrous DCM.
-
Add freshly activated 4 Å molecular sieves.
-
Cool the mixture to -40 °C.
-
-
Activation and Glycosylation:
-
In a separate flask, dissolve NIS (1.5 eq) in anhydrous DCM/MeCN.
-
Add the NIS solution dropwise to the reaction mixture.
-
After stirring for 10 minutes, add a catalytic amount of TfOH (0.1 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
-
Workup and Purification:
-
Quench the reaction by adding saturated aqueous NaHCO₃ and sodium thiosulfate.
-
Filter the mixture through Celite and wash the filter cake with DCM.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-glycopeptide.
-
Protocol 3: Deprotection of the Benzylidene Acetal
The removal of the benzylidene group unmasks the 4- and 6-hydroxyl groups for further glycosylation or other modifications. Catalytic transfer hydrogenation is a mild and efficient method for this deprotection.[9][12][13]
Step-by-Step Procedure:
-
Reaction Setup:
-
Dissolve the benzylidene-protected glycopeptide (1.0 eq) in methanol.
-
Add 10% Palladium on carbon (Pd/C) (0.1 eq by weight).
-
To this suspension, add triethylsilane (Et₃SiH) (3.0 eq).
-
-
Hydrogenolysis:
-
Stir the mixture vigorously at room temperature under an inert atmosphere. The reaction is typically complete within 2-4 hours. Monitor by TLC.
-
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography if necessary to yield the deprotected product.
-
Troubleshooting and Key Considerations
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Glycosylation Yield | Incomplete activation of the donor; Inactive acceptor; Non-anhydrous conditions. | Ensure all reagents and solvents are strictly anhydrous. Use freshly activated molecular sieves. Consider alternative activators like DMTST or BSP/Tf₂O.[18] Check the purity of the acceptor. |
| Poor α/β Selectivity | Reaction temperature too high; Solvent effects; Steric hindrance of the acceptor. | Maintain low temperatures during activation and glycosylation. Screen different solvent systems (e.g., ether, toluene). For sterically demanding acceptors, a more reactive donor may be needed. |
| Incomplete Deprotection | Inactive catalyst; Insufficient hydrogen source. | Use fresh Pd/C catalyst. Ensure vigorous stirring to maintain the catalyst suspension. Increase the equivalents of triethylsilane. |
| Formation of Side Products | Orthoester formation during glycosylation; Migration of protecting groups. | Use a non-participating solvent like DCM. Carefully control reaction pH and temperature during all steps. |
Conclusion
The use of this compound as a glycosyl donor is a robust and reliable strategy for the synthesis of O-linked glycans. The protocols and insights provided in this application note offer a solid foundation for researchers to construct these vital biomolecules. A thorough understanding of the reaction mechanisms and careful execution of the experimental procedures are paramount to achieving high yields and the desired stereoselectivity. This foundational knowledge enables the synthesis of more complex glycan structures, which are essential tools for advancing our understanding of glycobiology and for the development of novel therapeutics.
References
-
Santra, A., Ghosh, T., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 74–78. [Link]
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A Protocol for Metal Triflate Catalyzed Direct Glycosylations With GalNAc 1-OPiv Donors. (2014). Semantic Scholar. [Link]
-
Santra, A., Ghosh, T., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 74-78. [Link]
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A Convenient Method for Highly Selective Deprotection of Benzylidene Acetals from Sugars. (1996). Synthetic Communications, 26(5), 953-959. [Link]
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Santra, A., Ghosh, T., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 74-8. [Link]
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Core Structures of O-Glycans: Key Enzymes and Biosynthesis Pathways. (n.d.). Sino Biological. [Link]
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Diagram of core 2 β1,6 O-glycan synthesis. (A) Core 1 O-glycans are... (n.d.). ResearchGate. [Link]
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Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2009). O-GalNAc Glycans. Essentials of Glycobiology, 2nd edition. [Link]
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Thioglycoside activation strategies. (n.d.). ResearchGate. [Link]
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Illustration of mucin-type O -glycan synthesis. Starting from N... (n.d.). ResearchGate. [Link]
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Lacey, K. D., Quarels, R. D., Du, S., et al. (2018). Acid-Catalyzed O-Glycosylation with Stable Thioglycoside Donors. Rowan University. [Link]
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Binkley, R. W., Goewey, G. S., & Johnston, J. C. (1984). Regioselective ring opening of selected benzylidene acetals. A photochemically initiated reaction for partial deprotection of carbohydrates. The Journal of Organic Chemistry, 49(6), 992–996. [Link]
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Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. (n.d.). NIH. [Link]
-
Parametric Analysis of Donor Activation for Glycosylation Reactions. (n.d.). MPG.PuRe. [Link]
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Pooladian, F., Escopy, S., & Demchenko, A. V. (2022). Activation of Thioglycosides with Copper(II) Bromide. Molecules, 27(21), 7354. [Link]
-
The 4,6-O-[α-(2-(2-Iodophenyl)ethylthiocarbonyl)benzylidene] Protecting Group: Stereoselective Glycosylation, Reductive Radical Fragmentation, and Synthesis of β-d-Rhamnopyranosides and Other Deoxy Sugars. (2003). Organic Letters, 5(20), 3603–3606. [Link]
-
Efficient O- and S-glycosylation with ortho-2,2-dimethoxycarbonylcyclopropylbenzyl thioglycoside donors by catalytic strain-release. (2024). NIH. [Link]
-
O-Glycans. (n.d.). Essentials of Glycobiology. [Link]
-
Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. (n.d.). NIH. [Link]
-
Solid-phase synthesis of a pentavalent GalNAc-containing glycopeptide (Tn antigen) representing the nephropathy-associated IgA hinge region. (n.d.). NIH. [Link]
-
Proposed mechanism for 4,6-O-benzylidene-directed β-mannosylation. (n.d.). ResearchGate. [Link]
-
Synthesis and Conformational Analysis of the T‐Antigen Disaccharide (β‐D‐Gal‐(1→3)‐α‐D‐GalNAc‐OMe). (n.d.). ResearchGate. [Link]
-
Synthesis of the 3'-O-sulfated TF antigen with a TEG-N 3 linker for glycodendrimersomes preparation to study lectin binding. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity. (2023). RSC Publishing. [Link]
-
Highly stereoselective a-glycosylation with GalN3 donors enabled collective synthesis of mucin. (2024). RSC Publishing. [Link]
-
Biosynthesis of O-linked Glycoproteins. (n.d.). Creative Biolabs. [Link]
-
Highly stereoselective α-glycosylation with GalN3 donors enabled collective synthesis of mucin-related tumor associated carbohydrate antigens. (n.d.). NIH. [Link]
-
Synthesis of C-linked α-Gal and α-GalNAc-1'-hydroxyalkanes by way of C2 functionality transfer. (n.d.). NIH. [Link]
-
The Tn Antigen—Structural Simplicity and Biological Complexity. (n.d.). PMC - PubMed Central. [Link]
-
Glycosidic bond. (n.d.). Wikipedia. [Link]
-
Analysis Strategy for Identifying the O-Linked Glycan Profile and O-glycosylation Sites on Recombinant Human Follicle Stimulating Hormone-C-terminal Peptide (rhFSH-CTP). (2025). PMC - NIH. [Link]
-
Synthesis of biologically active N- and O-linked glycans with multi-sialylated poly-N-acetyllactosamine extensions. (n.d.). SciSpace. [Link]
-
Kinetic Studies to Enable a Scalable Direct Glycosylation of a GalNAc Donor. (n.d.). Organic Process Research & Development - ACS Publications. [Link]
-
Current Methods for the Characterization of O-Glycans. (2020). Journal of Proteome Research. [Link]
-
O-GalNAc Glycans. (n.d.). Essentials of Glycobiology - NCBI Bookshelf - NIH. [Link]
-
Alternative Routes to 4,6‐O‐Benzylidene β‐Thioglycosides. (n.d.). ResearchGate. [Link]
-
On the mechanism of glycosidic bond formation. (2020). CIC bioGUNE. [Link]
-
Biosynthesis of O-linked glycoproteins. (n.d.). Unilearning. [Link]
-
Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc. (n.d.). Cell Chemical Biology. [Link]
-
A facile synthesis of 4,6-O-benzylidene glucal. (n.d.). ResearchGate. [Link]
-
Glycosidic bond (article). (n.d.). Khan Academy. [Link]
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1 General Aspects of the Glycosidic Bond Formation. (n.d.). SciSpace. [Link]
-
General Aspects of the Glycosidic Bond Formation. (n.d.). ResearchGate. [Link]
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Application Notes & Protocols: A Researcher's Guide to the Synthesis of Tn Antigen Building Blocks Using 4,6-O-Benzylidene-N-acetyl-D-galactosamine
Introduction: The Significance of the Tn Antigen in Modern Glycobiology and Oncology
The Thomsen-nouveau (Tn) antigen, characterized by a single N-acetyl-D-galactosamine (GalNAc) residue α-O-linked to a serine (Ser) or threonine (Thr) residue of a polypeptide chain, represents a fundamental structure in the field of glycobiology.[1][2] While typically found in a cryptic form within the complex O-glycan structures of healthy cells, its aberrant expression on the cell surface is a hallmark of numerous cancers, including those of the breast, colon, and prostate.[3] This cancer-associated expression arises from incomplete O-glycosylation, making the Tn antigen a highly specific tumor-associated carbohydrate antigen (TACA).[4] Consequently, the Tn antigen has emerged as a critical target for the development of novel cancer immunotherapies, diagnostics, and vaccines.[5][6][7]
The chemical synthesis of well-defined Tn antigen structures is paramount for advancing research in these areas. Access to pure, structurally confirmed Tn antigen-containing glycopeptides allows for the precise investigation of its immunological properties, the development of specific monoclonal antibodies, and the construction of multivalent vaccine candidates.[5][8] This guide provides a detailed protocol for the preparation of a versatile Tn antigen building block, specifically Fmoc-L-Ser(Ac₃-α-D-GalNAc)-OH, starting from the readily available 4,6-O-Benzylidene-N-acetyl-D-galactosamine. The presented methodology is a composite of established synthetic strategies in carbohydrate chemistry, designed to provide researchers with a robust and reproducible pathway to this valuable glycoconjugate.
Synthetic Strategy Overview
The synthesis of a Tn antigen building block suitable for solid-phase peptide synthesis (SPPS) requires a strategic approach to protecting group manipulation and stereoselective glycosylation. The primary challenge in Tn antigen synthesis is the stereocontrolled formation of the α-glycosidic linkage, as the β-anomer is thermodynamically favored. To overcome this, a common and effective strategy involves the use of a C-2 participating group that is later converted to the desired N-acetyl functionality. The 2-azido group is an excellent choice for this purpose, as it directs α-glycosylation and can be readily reduced and acetylated in a later step.[1]
Our synthetic route commences with the conversion of this compound to a 2-azido galactosyl donor. This key intermediate is then glycosylated with an appropriately protected serine derivative. Subsequent deprotection and functional group manipulations yield the target Fmoc-L-Ser(Ac₃-α-D-GalNAc)-OH building block.
Experimental Protocols
Part 1: Preparation of a 2-Azido Galactosyl Donor
The initial steps focus on the conversion of the starting material into a suitable glycosyl donor. This involves the removal of the N-acetyl group, introduction of the 2-azido functionality, and activation of the anomeric center.
Protocol 1.1: Synthesis of 2-Azido-4,6-O-benzylidene-2-deoxy-D-galactopyranose
This multi-step protocol transforms the starting N-acetylated sugar into a 2-azido derivative.
-
Step 1: De-N-acetylation. To a solution of this compound (1.0 eq) in hydrazine monohydrate, heat the mixture at 100 °C for 12 hours. Cool the reaction to room temperature and co-evaporate with toluene to remove residual hydrazine. The resulting crude amine is used directly in the next step.
-
Rationale: Hydrazinolysis is a standard method for the removal of N-acetyl groups from amino sugars.
-
-
Step 2: Diazotization and Azide Displacement. Dissolve the crude amine in a mixture of water and acetic acid. Cool the solution to 0 °C and add a solution of sodium nitrite in water dropwise. After stirring for 30 minutes, add sodium azide and allow the reaction to warm to room temperature and stir overnight. Extract the product with an organic solvent and purify by column chromatography.
-
Rationale: This two-step, one-pot procedure first generates a diazonium intermediate which is then displaced by the azide nucleophile to install the desired 2-azido group.
-
-
Step 3: Anomeric Acetylation. Treat the 2-azido-4,6-O-benzylidene-2-deoxy-D-galactopyranose with acetic anhydride in pyridine at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with ice and extract the product. Purify by column chromatography to yield the anomeric acetate.
-
Rationale: Acetylation of the anomeric hydroxyl group provides a stable, isolable intermediate and sets the stage for the formation of a more reactive glycosyl donor.
-
Protocol 1.2: Activation of the Anomeric Center to form a Glycosyl Donor
The anomeric acetate is converted to a more reactive species, such as a glycosyl bromide or a thioglycoside, to facilitate the subsequent glycosylation reaction.
-
Option A: Glycosyl Bromide. To a solution of the anomeric acetate in dichloromethane at 0 °C, add a solution of hydrogen bromide in acetic acid. Stir the reaction for 2 hours at room temperature. Dilute with dichloromethane and wash with cold saturated sodium bicarbonate solution. Dry the organic layer and concentrate under reduced pressure. The crude glycosyl bromide is typically used immediately in the next step without further purification.
-
Rationale: The glycosyl bromide is a highly reactive glycosyl donor suitable for Koenigs-Knorr type glycosylations.
-
-
Option B: Thioglycoside. To a solution of the anomeric acetate in dichloromethane, add thiocresol and boron trifluoride etherate at 0 °C. Stir the reaction at room temperature for 6 hours. Quench the reaction with saturated sodium bicarbonate solution and extract the product. Purify by column chromatography to yield the thioglycoside.
-
Rationale: Thioglycosides are more stable than glycosyl halides and can be activated under various conditions, offering greater flexibility in the glycosylation step.
-
Part 2: Stereoselective Glycosylation of Fmoc-L-Serine Benzyl Ester
This is the crucial step where the α-glycosidic linkage is formed between the galactosyl donor and the serine acceptor.
Protocol 2.1: α-Glycosylation
-
Reactants:
-
2-Azido-3-O-acetyl-4,6-O-benzylidene-D-galactopyranosyl Bromide (from Protocol 1.2A) (1.2 eq)
-
Fmoc-L-Serine Benzyl Ester (1.0 eq)
-
Silver trifluoromethanesulfonate (AgOTf) (1.5 eq)
-
2,4,6-Collidine (2.0 eq)
-
Anhydrous Dichloromethane
-
-
Procedure:
-
Dissolve Fmoc-L-Serine Benzyl Ester and 2,4,6-collidine in anhydrous dichloromethane under an argon atmosphere. Add activated 4 Å molecular sieves and stir for 30 minutes at room temperature.
-
Cool the mixture to -40 °C.
-
In a separate flask, dissolve the freshly prepared glycosyl bromide in anhydrous dichloromethane.
-
Add the glycosyl bromide solution to the serine solution via cannula.
-
Add a solution of AgOTf in anhydrous toluene dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Filter the reaction mixture through a pad of Celite and wash with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the protected glycopeptide.
-
-
Causality Behind Experimental Choices:
-
2-Azido Group: The non-participating azido group at C-2 is essential for favoring the formation of the α-glycosidic bond through the anomeric effect and preventing the formation of an oxazoline byproduct.
-
Silver Triflate (AgOTf): This Lewis acid acts as a halide scavenger, activating the glycosyl bromide for nucleophilic attack by the serine hydroxyl group.
-
Collidine: A non-nucleophilic base is used to neutralize the HBr generated during the reaction, preventing acid-catalyzed side reactions.
-
Low Temperature: Starting the reaction at a low temperature helps to control the reactivity and improve the stereoselectivity of the glycosylation.
-
Part 3: Deprotection and Final Building Block Synthesis
The final phase of the synthesis involves the removal of protecting groups and conversion of the azido group to an N-acetyl group.
Protocol 3.1: Global Deprotection and N-Acetylation
-
Step 1: Removal of the Benzylidene Acetal. The benzylidene acetal can be removed under acidic conditions or via hydrogenolysis.[9][10] A common method is treatment with 80% acetic acid in water at 80 °C for 2 hours.
-
Rationale: This step exposes the 4- and 6-hydroxyl groups for subsequent acetylation.
-
-
Step 2: O-Acetylation. Treat the resulting diol with acetic anhydride in pyridine to acetylate the 4- and 6-hydroxyl groups.
-
Rationale: Per-O-acetylation of the sugar moiety simplifies purification and characterization. The acetyl groups are stable to the conditions of Fmoc-based solid-phase peptide synthesis.
-
-
Step 3: Reduction of the Azido Group and N-Acetylation. The 2-azido group is reduced to an amine, which is then acetylated in a one-pot procedure. A common method is to treat the azido compound with thioacetic acid in pyridine.
-
Rationale: This transformation converts the azido directing group into the natural N-acetyl functionality of the Tn antigen.
-
-
Step 4: Removal of the Benzyl Ester. The benzyl ester protecting the serine carboxyl group is removed by catalytic hydrogenation (H₂, Pd/C) in a solvent such as methanol or ethyl acetate.
-
Rationale: This deprotection step yields the free carboxylic acid, which is necessary for coupling during solid-phase peptide synthesis.
-
The final product, Fmoc-L-Ser(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-galactopyranosyl)-OH , is then purified by column chromatography or recrystallization.
Data Presentation
| Step | Reaction | Key Reagents | Typical Yield |
| 1.1 | N-Deacetylation & Azidation | Hydrazine, NaNO₂, NaN₃ | 60-70% |
| 1.2 | Anomeric Activation | HBr/AcOH or Thiocresol/BF₃·OEt₂ | >90% (crude) |
| 2.1 | α-Glycosylation | AgOTf, Collidine | 70-80% |
| 3.1 | Deprotection & Acetylation | AcOH, Ac₂O, Thioacetic acid, H₂/Pd-C | 50-60% (over 4 steps) |
Visualizations
Synthetic Pathway Diagram
Caption: Synthetic route to the Tn antigen building block.
Glycosylation Mechanism
Caption: Key steps in the stereoselective α-glycosylation.
References
-
Mandal, P. K., Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 74–78. [Link][9][10]
-
Juvale, K., Gall, M., Wiese, M. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. PubMed, 23400301. [Link]
-
Ju, T., Cummings, R. D. (2011). The Tn Antigen—Structural Simplicity and Biological Complexity. Angewandte Chemie International Edition, 50(8), 1770-1791. [Link][1][2]
-
Adamo, R., Nilo, A., Castagner, B., et al. (2020). Chemical synthesis and immunological evaluation of new generation multivalent anticancer vaccines based on a Tn antigen analogue. Chemical Science, 11(15), 3877-3888. [Link][5][8]
-
Adamo, R., Nilo, A., Castagner, B., et al. (2020). Chemical synthesis and immunological evaluation of new generation multivalent anticancer vaccines based on a Tn antigen analogue. PubMed Central, PMC7157997. [Link]
-
Lisowska, E. (2002). Tn antigens and their significance in oncology. Acta Biochimica Polonica, 49(2), 343-351. [Link]
- N/A
-
Ju, T., Cummings, R. D. (2011). The Tn Antigen—Structural Simplicity and Biological Complexity. Angewandte Chemie, 123(8), 1802-1824. [Link]
-
Gouin, S. G., et al. (2015). Targeting of the Tn antigen by a specific chimeric monoclonal antibody in ovarian cancer immunotherapy. Agence Nationale de la Recherche. [Link]
- N/A
-
Taylor & Francis. (n.d.). Tn antigen – Knowledge and References. Taylor & Francis Online. [Link]
Sources
- 1. Facile synthesis of glycosylated Fmoc amino acid building blocks assisted by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Rapid building block-economic synthesis of long, multi-O-GalNAcylated MUC5AC tandem repeat peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: Strategic Use of 4,6-O-Benzylidene-N-acetyl-D-galactosamine in Solid-Phase Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This guide provides a comprehensive overview and detailed protocols for the application of 4,6-O-benzylidene-N-acetyl-D-galactosamine, a critical building block in solid-phase oligosaccharide synthesis (SPOS). We will explore the strategic importance of the 4,6-O-benzylidene acetal in directing stereochemical outcomes during glycosylation, its influence on the reactivity of the glycosyl donor, and practical methodologies for its use in the assembly of complex glycans, including the tumor-associated Tn antigen. This document is intended to equip researchers with the foundational knowledge and actionable protocols to effectively leverage this versatile monosaccharide derivative in their synthetic endeavors.
Introduction: The Significance of N-acetyl-D-galactosamine (GalNAc) and the Role of SPOS
Oligosaccharides are vital biomolecules involved in a myriad of biological processes, from cell-cell recognition and signaling to immune responses.[1] The precise chemical synthesis of these complex structures is paramount for elucidating their functions and developing novel therapeutics and diagnostics.[2] Solid-phase oligosaccharide synthesis (SPOS) has emerged as a powerful technique, analogous to solid-phase peptide synthesis, that allows for the rapid and efficient assembly of glycans on an insoluble polymer support.[1][3] This methodology simplifies purification by allowing for the removal of excess reagents and by-products through simple filtration, making it amenable to automation.[3]
N-acetyl-D-galactosamine (GalNAc) is a prevalent monosaccharide in vertebrate glycans, forming the core of mucin-type O-linked glycoproteins.[4] A notable example is the Tn antigen (α-O-GalNAc-Ser/Thr), a simple mucin-type O-glycan that is a well-established tumor-associated carbohydrate antigen (TACA) overexpressed in numerous cancers.[5] The synthesis of GalNAc-containing oligosaccharides is therefore of significant interest for the development of cancer vaccines and immunotherapies.[6][7]
However, the direct glycosylation with N-acetyl-D-glucosamine (GlcNAc) or GalNAc donors can be challenging. The acetamido group at the C-2 position can participate in the reaction, often leading to the formation of a stable oxazoline intermediate, which can complicate the stereochemical outcome and result in low yields.[8][9][10] This necessitates a carefully designed protecting group strategy to control reactivity and stereoselectivity.
The Strategic Role of the 4,6-O-Benzylidene Acetal Protecting Group
The use of protecting groups is a cornerstone of carbohydrate chemistry, and the 4,6-O-benzylidene acetal is a frequently employed moiety for the simultaneous protection of the hydroxyl groups at the C-4 and C-6 positions of pyranosides.[11][12] Its utility extends beyond simply masking these functional groups; it plays a crucial role in influencing the conformation and reactivity of the sugar ring.
Conformational Rigidity and Stereochemical Control
The benzylidene acetal locks the pyranose ring in a rigid chair conformation.[13] This conformational constraint is a key factor in directing the stereochemical outcome of glycosylation reactions. By limiting the conformational flexibility of the glycosyl donor, the benzylidene group can favor the formation of a specific anomer.[13][14]
In the galactopyranose series, the presence of a 4,6-O-benzylidene acetal is typically α-directing when non-participating protecting groups are present at other positions.[14] This is attributed to the stabilization of the α-anomer and the influence on the transition state of the glycosylation reaction.[14] The rigid structure helps to control the trajectory of the incoming nucleophile (the glycosyl acceptor), leading to predictable stereoselectivity.[13]
Orthogonality and Deprotection Strategies
A key advantage of the benzylidene acetal is its stability under a wide range of reaction conditions, yet it can be removed selectively. This orthogonality is crucial in a multi-step synthesis.[15]
Deprotection of the 4,6-O-benzylidene acetal to regenerate the diol can be achieved under various conditions:
-
Acidic Hydrolysis: Mild acidic conditions, such as aqueous acetic acid or using catalysts like sodium hydrogen sulfate monohydrate, can cleave the acetal.[16]
-
Hydrogenolysis: Catalytic hydrogenation (e.g., H₂ over Pd/C) is a common and clean method for removing the benzylidene group.[11][12] A combination of triethylsilane and Pd/C offers a milder alternative to handling flammable hydrogen gas.[11][12]
Furthermore, the benzylidene acetal can undergo regioselective reductive ring-opening to provide either a 4-O-benzyl or a 6-O-benzyl ether, offering a pathway to further functionalize the carbohydrate.[17] This versatility makes it a powerful tool in synthetic planning.
Solid-Phase Synthesis Workflow using this compound
The general strategy for SPOS involves anchoring the first monosaccharide to a solid support via a linker, followed by a repeating cycle of deprotection and glycosylation to elongate the oligosaccharide chain.[1][18]
Detailed Protocols
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific substrates, solid support, and available equipment. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Preparation of a Glycosyl Donor - Phenyl 2-azido-4,6-O-benzylidene-2-deoxy-1-thio-β-D-galactopyranoside
This protocol describes the synthesis of a thioglycoside donor, a common type of glycosylating agent in SPOS. The azido group at C-2 is a non-participating group that can be later reduced to an amine and acetylated to yield the N-acetyl group.
Materials:
-
Phenyl 2-azido-2-deoxy-1-thio-β-D-galactopyranoside
-
Benzaldehyde dimethyl acetal
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Dissolve phenyl 2-azido-2-deoxy-1-thio-β-D-galactopyranoside (1.0 equiv) in anhydrous DMF.
-
Add benzaldehyde dimethyl acetal (1.5 equiv) to the solution.
-
Add a catalytic amount of p-TsOH·H₂O (0.1 equiv).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding triethylamine (Et₃N) until the solution is neutral or slightly basic.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4,6-O-benzylidene protected thioglycoside donor.
Protocol 2: Solid-Phase Glycosylation Cycle
This protocol outlines a single glycosylation cycle on a solid support (e.g., Merrifield resin functionalized with a suitable linker and the initial glycosyl acceptor).
Materials:
-
Resin-bound glycosyl acceptor
-
4,6-O-Benzylidene protected GalNAc donor (e.g., thioglycoside or trichloroacetimidate)
-
Activator/Promoter (e.g., N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH) for thioglycosides; Trimethylsilyl trifluoromethanesulfonate (TMSOTf) for trichloroacetimidates)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl ether (Et₂O)
-
Molecular sieves (4 Å, activated)
-
Washing solvents: DCM, DMF, MeOH
Procedure:
-
Resin Swelling: Swell the resin-bound acceptor in anhydrous DCM in a solid-phase synthesis vessel for 30 minutes.
-
Deprotection (if necessary): If the acceptor has a temporary protecting group (e.g., Fmoc), perform the deprotection step (e.g., 20% piperidine in DMF for Fmoc removal). Wash the resin thoroughly with DMF, DCM, and MeOH and dry under vacuum.
-
Glycosylation: a. Suspend the resin in anhydrous DCM containing activated 4 Å molecular sieves. b. Cool the vessel to the desired temperature (e.g., -40 °C to -20 °C). c. In a separate flask, dissolve the 4,6-O-benzylidene protected GalNAc donor (3-5 equiv) in anhydrous DCM. d. Add the donor solution to the resin suspension. e. Add the activator/promoter (e.g., NIS and a catalytic amount of TfOH) to the reaction mixture. f. Allow the reaction to proceed for 1-4 hours, with gentle agitation. Monitor the reaction using a method suitable for solid-phase synthesis if available (e.g., colorimetric tests for free hydroxyls).
-
Washing: After the reaction is complete, filter the resin and wash extensively with DCM, MeOH, and Et₂O to remove all excess reagents and by-products.
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups and prevent the formation of deletion sequences, treat the resin with an acetylating agent (e.g., acetic anhydride and pyridine in DCM). Wash the resin again as in the previous step.
-
The resin is now ready for the next deprotection/glycosylation cycle or for cleavage from the support.
| Parameter | Condition | Rationale |
| Donor Equivalents | 3-5 | To drive the reaction to completion on the solid phase. |
| Temperature | -40 °C to -20 °C | To control the reactivity and improve stereoselectivity. |
| Activator | NIS/TfOH or TMSOTf | To activate the glycosyl donor for nucleophilic attack. |
| Capping | Acetic Anhydride/Pyridine | To prevent the formation of undesired byproducts in subsequent steps. |
Protocol 3: Cleavage from Resin and Global Deprotection
This protocol describes the final steps of releasing the synthesized oligosaccharide from the solid support and removing all protecting groups. The choice of cleavage cocktail depends on the linker used. Here, we assume a linker cleavable by strong acid.
Materials:
-
Oligosaccharide-bound resin
-
Cleavage Cocktail: e.g., Trifluoroacetic acid (TFA)/Dichloromethane (DCM) or a specific cocktail depending on the linker and other protecting groups.
-
Palladium on carbon (10% Pd/C)
-
Hydrogen (H₂) gas or a hydrogen source like triethylsilane.[11]
-
Methanol (MeOH) or other suitable solvent for hydrogenolysis
-
Acetic Anhydride
-
Pyridine
-
Sodium methoxide (NaOMe) in MeOH
Procedure:
-
Cleavage from Resin: a. Treat the dry resin with the cleavage cocktail (e.g., 95% TFA in DCM) for 1-3 hours at room temperature. b. Filter the resin and collect the filtrate. c. Wash the resin with additional DCM or TFA. d. Combine the filtrates and concentrate under reduced pressure.
-
Global Deprotection (Hydrogenolysis): a. Dissolve the crude, cleaved oligosaccharide in MeOH. b. Add 10% Pd/C catalyst (catalytic amount). c. Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 12-24 hours. d. Filter the reaction mixture through a pad of Celite to remove the catalyst. e. Concentrate the filtrate.
-
N-Acetylation (if starting from an azido group): a. After hydrogenolysis of the azido group to an amine, dissolve the product in a mixture of pyridine and acetic anhydride. b. Stir for 4-6 hours at room temperature. c. Co-evaporate with toluene to remove pyridine.
-
O-Deacetylation (if other acetyl groups are present): a. Dissolve the product in anhydrous MeOH. b. Add a catalytic amount of NaOMe in MeOH (Zemplén deacetylation). c. Stir at room temperature and monitor by TLC. d. Neutralize with an acidic resin (e.g., Amberlite IR120 H⁺), filter, and concentrate.
-
Purification: Purify the final deprotected oligosaccharide using appropriate chromatographic techniques, such as size-exclusion chromatography (e.g., Sephadex) or reversed-phase HPLC.
Conclusion
The this compound building block is an indispensable tool for the solid-phase synthesis of complex oligosaccharides. Its ability to impart conformational rigidity and thereby control stereoselectivity, combined with its robust yet selectively cleavable nature, makes it a strategic choice for synthetic carbohydrate chemists. The protocols provided herein offer a practical framework for the application of this building block, enabling the efficient construction of biologically important glycans for a wide range of applications in research and drug development.
References
- Crabtree, O. J., & Seeberger, P. H. (2018). Solid-Phase Oligosaccharide Synthesis. In Comprehensive Organic Synthesis II (pp. 536-571). Elsevier.
-
Crich, D., de la Mora, M., & Vinod, A. U. (2003). Influence of the 4,6-O-benzylidene, 4,6-O-phenylboronate, and 4,6-O-polystyrylboronate protecting groups on the stereochemical outcome of thioglycoside-based glycosylations mediated by 1-benzenesulfinyl piperidine/triflic anhydride and N-iodosuccinimide/trimethylsilyl triflate. The Journal of Organic Chemistry, 68(21), 8142–8148. [Link]
-
Crich, D., & Li, W. (2006). Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. The Journal of organic chemistry, 71(19), 7407-7414. [Link]
- Otsubo, N., & Inanaga, J. (2006). Cleavage of 4,6-O-Benzylidene Acetal Using Sodium Hydrogen Sulfate Monohydrate. Letters in Organic Chemistry, 3(1), 47-49.
-
Crich, D. (2010). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. Accounts of chemical research, 43(8), 1144-1153. [Link]
- Das, S. K., & Roy, N. (2001). The role of participating and non-participating protecting groups in glycosylation. Trends in Glycoscience and Glycotechnology, 13(71), 221-240.
-
Mandal, P. K., & Misra, A. K. (2007). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein journal of organic chemistry, 3, 12. [Link]
-
Mandal, P. K., & Misra, A. K. (2007). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 3, 12. [Link]
-
Nagamachi, T., et al. (2023). Solid-Phase Oligosaccharide Synthesis with Highly Complexed Peptidoglycan Fragments. Molecules, 28(15), 5707. [Link]
-
Seeberger, P. H., & Werz, D. B. (2005). Solid Phase Synthesis of Oligosaccharides. In Glycoscience (pp. 183-200). Springer, Berlin, Heidelberg. [Link]
-
Rademann, J., & Schmidt, R. R. (1996). Solid-phase oligosaccharide synthesis of a small library of N-glycans. Tetrahedron letters, 37(22), 3989-3990. [Link]
-
Wang, Y., et al. (2022). Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. Frontiers in Chemistry, 10, 1016843. [Link]
-
Wang, Y., et al. (2022). Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. Frontiers in Chemistry, 10. [Link]
-
Bennett, C. S. (2017). Principles of modern solid-phase oligosaccharide synthesis. Organic & Biomolecular Chemistry, 15(1), 31-43. [Link]
-
Organic Chemistry Portal. Benzylidene Acetals. [Link]
- Manabe, S., & Ito, Y. (2007). Solid-Phase Oligosaccharide Synthesis: Preparation of Complex Structures Using a Novel Linker and Different Glycosylating Agents. Organic letters, 9(9), 1651-1654.
- Seeberger, P. H., & Werz, D. B. (2005). Solid-Phase Synthesis of Oligosaccharides. Methods in enzymology, 405, 183-200.
-
Marqvorsen, M. H. S., et al. (2017). Why Is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done about It?. The Journal of organic chemistry, 82(1), 143-156. [Link]
- Orihara, D., et al. (2005).
-
Wu, Y., & Guo, Z. (2015). Stereoselective Multigram-Scale Tn Antigen Synthesis via the Iron-Catalyzed Glycal 1,2-cis-Aminoglycosylation. Organic letters, 17(24), 6094-6097. [Link]
- D'Souza, F. W., & Shinde, S. (2011). Synthesis of a C-Glycoside Analog of the Tumor-Associated Tn Antigen. Synlett, 2011(03), 381-384.
-
Marqvorsen, M. H. S., et al. (2017). Why Is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done about It?. The Journal of Organic Chemistry, 82(1), 143-156. [Link]
-
Tanaka, H., et al. (2012). A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group. Molecules, 17(10), 11551-11565. [Link]
- Nagamachi, T., et al. (2023). Solid-Phase Oligosaccharide Synthesis with Highly Complexed Peptidoglycan Fragments. Molecules, 28(15), 5707.
- Hartmann, M., & Kaltbeitzel, A. (2022). Enzymatic and chemical synthesis of sequence-defined macromolecules presenting oligosaccharides. Dissertation, Heinrich-Heine-Universität Düsseldorf.
-
Reis, C. A., et al. (2006). Biosynthesis of the T antigens. N-acetylgalactosamine (GalNAc; Tn...). ResearchGate. [Link]
- Eby, R., & Schuerch, C. (1973). Solid-phase synthesis of oligosaccharides.
- Sadraei, S. I., Reynolds, M. R., & Trant, J. F. (2017). Advances in Carbohydrate Chemistry and Biochemistry. Volume 144.
-
Kang, X., et al. (2021). 4,6-Di-O-Benzylidenyl group-directed preparation of 2-deoxy-2-azido-α-d-galactopyranosides promoted by 3-O-TBDPS. Carbohydrate research, 500, 108237. [Link]
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- 2. Principles of modern solid-phase oligosaccharide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 5. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
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- 10. Why Is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done about It? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 13. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors: Verification of the Disarming Influence of the trans-gauche Conformation of C5–C6 Bonds - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: A Strategic Guide to the Regioselective Opening of 4,6-O-Benzylidene Acetals in Galactosamine Derivatives
Introduction: The Strategic Importance of a Pivotal Protecting Group
In the intricate field of synthetic carbohydrate chemistry, the 4,6-O-benzylidene acetal stands as a cornerstone protecting group, particularly for hexopyranosides like galactosamine. Its rigidifying effect on the pyranose ring and its stability to a wide range of reaction conditions make it an invaluable tool. However, its true strategic power lies in the potential for its regioselective cleavage. The ability to selectively uncover either the C-4 or C-6 hydroxyl group of a galactosamine derivative opens a gateway to complex, site-specific modifications, which are critical for the synthesis of oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics.
This guide provides an in-depth analysis of the mechanistic principles and practical protocols for controlling the regioselective opening of the 4,6-O-benzylidene acetal in galactosamine scaffolds. We will explore the causality behind experimental choices, offering field-proven insights to navigate this essential transformation with precision and high yield.
The Mechanistic Dichotomy: Understanding the Basis of Regiocontrol
The regiochemical outcome of the benzylidene acetal opening—yielding a free 4-OH or 6-OH group—is not arbitrary. It is a finely controlled process governed by the interplay between the chosen Lewis acid, the hydride donor, and the solvent. There are two primary mechanistic pathways that dictate the selectivity of this reaction.[1][2]
Pathway A: Lewis Acid-Dominant Mechanism (Favors 4-O-Benzyl, 6-OH Product)
In this pathway, the Lewis acid is the most electrophilic species in the reaction mixture. It preferentially coordinates to the more sterically accessible and electronically richer oxygen atom of the acetal, which is typically O-6. This coordination polarizes the C6-O6 bond, making the benzylic carbon susceptible to reductive cleavage. The subsequent delivery of a hydride to this activated benzylic carbon results in the formation of a 4-O-benzyl ether, liberating the 6-OH group. Reagent systems like LiAlH₄-AlCl₃ are classic examples that favor this outcome.[3]
Pathway B: Activated Hydride-Dominant Mechanism (Favors 6-O-Benzyl, 4-OH Product)
Conversely, when the reaction conditions are such that the borane-based hydride source is "activated" by the Lewis acid, the borane itself becomes the most electrophilic species.[2] This activated borane then coordinates to the most nucleophilic oxygen of the acetal, which is again, typically O-6. This coordination, however, leads to a different electronic cascade. The cleavage of the C-O bond occurs at the more sterically hindered C-4 position, leading to the formation of a 6-O-benzyl ether and liberating the 4-OH group.[1][4] The choice of solvent can also dramatically influence this outcome; for instance, some borane reagents in chelating solvents like THF can favor attack at the 4-position, while non-chelating solvents like dichloromethane may favor the 6-position.[1][5]
The following diagram illustrates these competing mechanistic rationales.
Caption: Competing pathways for regioselective benzylidene acetal opening.
Reagent Systems for Controlled Regioselective Cleavage
The choice of reagent is the most critical experimental parameter. The table below summarizes various well-established reagent systems and their observed regioselectivity. It is essential to note that yields and selectivity can be substrate-dependent, influenced by other protecting groups on the galactosamine ring.
| Objective | Reagent System | Typical Solvent(s) | Predominant Product | Approx. Yield (%) | Reference(s) |
| Liberate 6-OH | LiAlH₄ / AlCl₃ | CH₂Cl₂ / Et₂O | 4-O-Benzyl | 80-95% | [3] |
| BH₃·THF / TMSOTf (cat.) | CH₂Cl₂ | 4-O-Benzyl | >90% | [6] | |
| DIBAL-H | CH₂Cl₂ | 4-O-Benzyl | 75-90% | [7][8] | |
| Liberate 4-OH | NaBH₃CN / HCl | THF | 6-O-Benzyl | 60-95% | [5] |
| Et₃SiH / I₂ | CH₃CN | 6-O-Benzyl | 85-95% | [9] | |
| Et₃SiH / PhBCl₂ | CH₂Cl₂ | 6-O-Benzyl | High | [10][11] | |
| BH₃·NMe₃ / AlCl₃ | THF | 6-O-Benzyl | High | [1][4][12] | |
| DIBAL-H | Toluene | 6-O-Benzyl | 70-85% | [7][8] | |
| BH₃·THF / Bu₂BOTf | THF | 6-O-Benzyl | High | [13] | |
| Oxidative Opening | N-Bromosuccinimide (NBS) | CCl₄ | 4-O-Benzoyl-6-bromo | 80-95% | [5] |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for achieving high regioselectivity. Critical Note: All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Diisobutylaluminium hydride (DIBAL-H) and other organoaluminum reagents are pyrophoric and react violently with water.[14]
Protocol 1: Selective Formation of the 4-O-Benzyl Ether (Liberation of 6-OH) using LiAlH₄/AlCl₃
This protocol is a robust method for obtaining the 4-O-benzyl, 6-OH product, which is often a versatile intermediate.[3]
Materials:
-
4,6-O-Benzylidene protected galactosamine derivative
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Diethyl Ether (Et₂O)
-
Lithium aluminum hydride (LiAlH₄)
-
Aluminum chloride (AlCl₃)
-
Ethyl acetate
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
Procedure:
-
Dissolve the 4,6-O-benzylidene protected galactosamine substrate (1.0 equiv) in a mixture of anhydrous CH₂Cl₂ and Et₂O (typically a 1:1 to 2:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of LiAlH₄ (2.0-3.0 equiv) in anhydrous Et₂O.
-
To the substrate solution, slowly add solid AlCl₃ (2.0-3.0 equiv) in portions, ensuring the temperature remains below 5 °C. Stir for 15-20 minutes.
-
Slowly add the prepared LiAlH₄ solution to the reaction mixture via cannula or dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC (typically 1-3 hours).
-
Upon completion, quench the reaction with extreme caution by the sequential, dropwise addition of ethyl acetate to consume excess hydride, followed by slow addition of saturated aqueous Rochelle's salt solution.
-
Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers are clear and an emulsion is no longer present (this can take several hours to overnight).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-O-benzyl derivative.
Protocol 2: Selective Formation of the 6-O-Benzyl Ether (Liberation of 4-OH) using Et₃SiH/I₂
This method offers a mild, metal-free alternative for generating the 6-O-benzyl, 4-OH product with excellent regioselectivity and yield.[9]
Materials:
-
4,6-O-Benzylidene protected galactosamine derivative
-
Anhydrous Acetonitrile (CH₃CN)
-
Triethylsilane (Et₃SiH)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the 4,6-O-benzylidene protected galactosamine substrate (1.0 equiv) in anhydrous CH₃CN.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylsilane (2.0-3.0 equiv) to the stirred solution.
-
Add solid iodine (1.5-2.0 equiv) portion-wise to the reaction mixture. A transient dark color may appear.
-
Allow the reaction to stir at 0-5 °C for 10-30 minutes. Monitor the reaction closely by TLC. The reaction is typically very fast.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the iodine color disappears.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-O-benzyl derivative.
Caption: A generalized workflow for regioselective opening experiments.
Trustworthiness and Field-Proven Insights
-
Substrate Dependency: The electronic nature of other protecting groups on the galactosamine ring (e.g., N-acetyl vs. N-phthalimido) can subtly influence the nucleophilicity of the acetal oxygens, potentially affecting selectivity. Always perform a small-scale test reaction when working with a new substrate.
-
Side Reactions: With strong Lewis acids like PhBCl₂, unexpected side reactions such as azide reduction or cleavage of other protecting groups can occur.[10] Careful temperature control and use of the minimum necessary equivalents of reagents are crucial.
-
DIBAL-H Solvent Effect: The solvent effect with DIBAL-H is particularly noteworthy. A stock solution in toluene (a non-coordinating solvent) tends to give the 6-O-benzyl product, while a solution in dichloromethane (a weakly coordinating solvent) often favors the 4-O-benzyl product.[8] This highlights the delicate balance of Lewis acidity in the reaction system.
-
Workup is Key: For reactions involving aluminum reagents, the workup is critical for obtaining good yields. The use of Rochelle's salt helps to chelate aluminum salts, breaking up emulsions and facilitating a clean extraction.
Conclusion
The regioselective opening of the 4,6-O-benzylidene acetal in galactosamine is a powerful synthetic maneuver that unlocks access to specific hydroxyl groups for further functionalization. A thorough understanding of the underlying mechanistic principles—specifically, the competition between Lewis acid-dominant and activated hydride-dominant pathways—is paramount for rational reagent selection. By carefully controlling the reagents, solvent, and reaction temperature as outlined in this guide, researchers and drug development professionals can confidently and predictably synthesize crucial carbohydrate building blocks for advanced applications in glycobiology and medicinal chemistry.
References
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Johnsson, R., Ohlin, M., & Ellervik, U. (2011). Reductive Openings of Benzylidene Acetals Revisited: A Mechanistic Scheme for Regio- and Stereoselectivity. The Journal of Organic Chemistry. Available at: [Link]
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Ohlin, M., Johnsson, R., & Ellervik, U. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Carbohydrate Research, 346(12), 1358-70. Available at: [Link]
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Pétursson, S., et al. (2022). Regioselective Reductive Opening of Benzylidene Acetals with Dichlorophenylborane/Triethylsilane: Previously Unreported Side Reactions and How to Prevent Them. The Journal of Organic Chemistry, 87(2). Available at: [Link]
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Gening, M. L., et al. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 15, 969-1020. Available at: [Link]
- Various Authors. (2006). Regioselective Reductive Cleavage of Benzylidene Acetal A with Various Lewis Acids. ScienceDirect. Note: This is a collection of related articles on the topic. A representative article is often needed for a specific protocol.
-
Panchadhayee, R., & Misra, A. K. (2010). Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine. Synlett, 2010(8), 1193-1196. Available at: [Link]
-
Jiang, L., & Chan, T. H. (1998). Borane/Bu2BOTf: A mild reagent for the regioselective reductive ring opening of benzylidene acetals in carbohydrates. Tetrahedron Letters, 39(22), 355-358. Available at: [Link]
-
ResearchGate. (2022). Regioselective Reductive Opening of Benzylidene Acetals with Dichlorophenylborane/Triethylsilane. The Journal of Organic Chemistry. Available at: [Link]
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Semantic Scholar. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Available at: [Link]
-
Ek, M., et al. (1983). Reductive Ring Openings of Carbohydrate Benzylidene Acetals Using Borane-Trimethylamine and Aluminium Chloride. Regioselectivity and Solvent Dependance. Journal of Carbohydrate Chemistry. Available at: [Link]
-
National Institutes of Health (NIH). (2011). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. Available at: [Link]
-
ResearchGate. (2011). ChemInform Abstract: Regioselective Reductive Openings of 4,6-Benzylidene Acetals: Synthetic and Mechanistic Aspects. Available at: [Link]
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Wikipedia. Diisobutylaluminium hydride. Available at: [Link]
-
Lecourt, T., et al. (2004). Triisobutylaluminium and diisobutylaluminium hydride as molecular scalpels: the regioselective stripping of perbenzylated sugars and cyclodextrins. Chemistry, 10(12), 2960-71. Available at: [Link]
-
Lipták, A., et al. (2014). Regioselective Reductive Openings of 4,6-O-Benzylidene-Type Acetals using LiAlH4-AlCl3. CRC Press. Available at: [Link]
-
Sureshkumar, G., & Hotha, S. (2006). Regio- and chemoselective reductive cleavage of 4,6-O-benzylidene-type acetals of hexopyranosides using BH3·THF–TMSOTf. Tetrahedron Letters, 47(16), 2701-2704. Available at: [Link]
-
Oikawa, Y., et al. (1998). Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H. Carbohydrate Research, 309(2), 267-73. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Diisobutylaluminum Hydride (DIBAL-H). Available at: [Link]
-
Panza, M., et al. (2021). Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-D-Galactopyranoside. MDPI. Available at: [Link]
-
National Institutes of Health (NIH). (2018). Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose. Available at: [Link]
-
Master Organic Chemistry. (2011). DIBAL (Di-isobutyl Aluminum Hydride). Available at: [Link]
-
Oikawa, Y., et al. (1998). Regioselective Ring Opening of Benzylidene Acetal Protecting Group(s) of Hexopyranoside Derivatives by DIBAL-H. PubMed. Available at: [Link]
-
UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Diisobutylaluminum hydride. Available at: [Link]
-
ACS Publications. (2018). Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose. The Journal of Organic Chemistry. Available at: [Link]
-
Hanessian, S., & Plessas, N. R. (1969). The reaction of N-bromosuccinimide with benzylidene acetals. A new and convenient synthesis of 6-bromo-6-deoxyhexopyranosides. The Journal of Organic Chemistry, 34(4), 1035-1044. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs. Available at: [Link]
-
Beilstein Archives. (2021). Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs. Available at: [Link]
-
Frontiers in Chemistry. (2022). Efficient synthesis of α-galactosylceramide and its C-6 modified analogs. Available at: [Link]
-
ResearchGate. (2021). Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-d-Galactopyranoside. Available at: [Link]
-
ACS Publications. (2010). Synthesis of a Versatile Building Block for the Preparation of 6-N-Derivatized α-Galactosyl Ceramides. The Journal of Organic Chemistry. Available at: [Link]
-
National Institutes of Health (NIH). (2013). Synthesis of C-linked α-Gal and α-GalNAc-1'-hydroxyalkanes by way of C2 functionality transfer. Available at: [Link]
-
ResearchGate. (2015). Removal and selective opening of benzylidene acetals. Available at: [Link]
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Application Notes and Protocols for the Acidic Deprotection of 4,6-O-Benzylidene Acetals
Introduction: The Strategic Role of the 4,6-O-Benzylidene Acetal in Carbohydrate Chemistry
In the intricate landscape of multi-step organic synthesis, particularly within the realm of carbohydrate chemistry, the judicious use of protecting groups is paramount. The 4,6-O-benzylidene acetal stands as a cornerstone for the simultaneous protection of the C4 and C6 hydroxyl groups of pyranosides. Its widespread adoption is a testament to its facile installation, remarkable stability under a range of conditions (including basic, nucleophilic, and certain oxidative/reductive environments), and the conformational rigidity it imparts, which can profoundly influence the stereochemical outcome of subsequent glycosylation reactions.[1][2]
However, the true strategic value of any protecting group lies in its efficient and clean removal. Acid-catalyzed hydrolysis is a fundamental and widely employed method for the deprotection of benzylidene acetals, regenerating the 1,3-diol functionality. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, practice, and nuances of acidic 4,6-O-benzylidene acetal deprotection. We will delve into the underlying mechanism, present detailed, field-proven protocols using various acidic reagents, and offer insights into troubleshooting and avoiding common pitfalls.
The Mechanism of Acid-Catalyzed Benzylidene Acetal Hydrolysis
The cleavage of a 4,6-O-benzylidene acetal under acidic conditions is a reversible process that proceeds through a series of well-defined steps. Understanding this mechanism is crucial for optimizing reaction conditions and anticipating potential side reactions. The overall process involves the hydrolytic cleavage of two C-O bonds, liberating the diol and benzaldehyde.[3][4]
The reaction is initiated by the protonation of one of the acetal oxygen atoms by an acid catalyst (H-A). This protonation event transforms the alkoxy group into a good leaving group. The lone pair of electrons on the adjacent oxygen atom facilitates the cleavage of the C-O bond, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate.[5][6] This step is often the rate-determining step of the overall reaction.
A molecule of water, acting as a nucleophile, then attacks the electrophilic carbocation. Subsequent deprotonation of the resulting oxonium ion yields a hemiacetal intermediate. The process is then repeated: protonation of the remaining alkoxy group, elimination to form a protonated benzaldehyde, and finally, attack by water and deprotonation to release benzaldehyde and the free diol.
Caption: Generalized mechanism of acid-catalyzed benzylidene acetal hydrolysis.
Selecting the Appropriate Acidic Conditions: A Comparative Overview
The choice of acidic reagent is dictated by the overall stability of the substrate and the presence of other acid-labile protecting groups. A spectrum of acidic conditions, from mild to strong, can be employed for the cleavage of 4,6-O-benzylidene acetals.
| Acid Reagent | Typical Conditions | Advantages | Disadvantages | Substrate Compatibility | Reference |
| Aqueous Acetic Acid (AcOH) | 80% AcOH in H₂O, 60-80 °C | Mild, readily available, volatile. | Often requires elevated temperatures and long reaction times. | Good for robust substrates; may be too harsh for sensitive functionalities. | |
| Trifluoroacetic Acid (TFA) | 10-50% TFA in CH₂Cl₂ with H₂O or scavengers, 0 °C to RT | Strong acid, effective at lower temperatures, volatile. | Can cleave other acid-sensitive groups (e.g., Boc, Trt).[7] | Suitable for more resistant acetals; requires careful control for selectivity. | [8] |
| Lewis Acids (e.g., Er(OTf)₃, BF₃·OEt₂, FeCl₃) | Catalytic amounts (5-10 mol%) in aprotic solvents (e.g., CH₂Cl₂, MeCN), RT | Mild conditions, high yields, often catalytic.[5] | May require anhydrous conditions and scavengers to trap the liberated benzaldehyde.[9] | Excellent for substrates with other acid-sensitive groups. | [5][9] |
| Solid-Supported Acids (e.g., NaHSO₄·H₂O) | Suspension in MeOH, RT | Mild, easy work-up (filtration), reusable catalyst. | May have solubility issues, reaction times can vary. | Good for a range of substrates, environmentally friendly. | [9] |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and laboratory conditions. Always monitor the reaction progress by Thin Layer Chromatography (TLC).
Protocol 1: Deprotection using Aqueous Acetic Acid
This method is a classic and straightforward approach suitable for relatively stable carbohydrate derivatives.
Materials:
-
4,6-O-benzylidene protected carbohydrate (1.0 mmol)
-
Glacial Acetic Acid
-
Deionized Water
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 4,6-O-benzylidene protected carbohydrate (1.0 mmol) in 80% aqueous acetic acid (10-20 mL).
-
Heat the reaction mixture to 60-80 °C and stir. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the acetic acid and water.
-
Co-evaporate with toluene (2 x 10 mL) to remove residual acetic acid.
-
Dissolve the residue in ethyl acetate (30 mL) and carefully neutralize by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is effective for more stubborn benzylidene acetals but requires careful control to avoid the cleavage of other acid-sensitive groups. The inclusion of water is crucial for hydrolysis.
Materials:
-
4,6-O-benzylidene protected carbohydrate (1.0 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Trifluoroacetic acid (TFA)
-
Deionized Water
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (CH₂Cl₂) for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 4,6-O-benzylidene protected carbohydrate (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add deionized water (0.5 mL) to the solution.
-
Slowly add trifluoroacetic acid (1-2 mL, for a final concentration of ~10-20% v/v) to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C and monitor its progress by TLC. If the reaction is sluggish, it can be allowed to warm to room temperature.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C until the pH is neutral.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Lewis Acid-Catalyzed Deprotection using Erbium(III) Triflate (Er(OTf)₃)
This protocol exemplifies a mild and efficient method using a catalytic amount of a Lewis acid, which is often compatible with a wider range of functional groups.[5]
Materials:
-
4,6-O-benzylidene protected carbohydrate (1.0 mmol)
-
Acetonitrile (MeCN), anhydrous
-
Erbium(III) triflate (Er(OTf)₃) (0.05-0.1 mmol, 5-10 mol%)
-
Deionized Water
-
Triethylamine (Et₃N)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 4,6-O-benzylidene protected carbohydrate (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Add Erbium(III) triflate (5-10 mol%) to the solution.
-
Add a small amount of water (1-2 equivalents) to facilitate the hydrolysis.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Troubleshooting and Field-Proven Insights
Even with well-established protocols, challenges can arise. Here are some common issues and their solutions:
Caption: A decision-making workflow for troubleshooting common issues.
-
Incomplete Reaction: If the reaction stalls, consider incrementally increasing the temperature or the amount of acid catalyst.[10] For Lewis acid-catalyzed reactions, ensure that anhydrous conditions are maintained, as excess water can deactivate the catalyst.
-
Acyl Group Migration: In substrates bearing ester protecting groups (e.g., acetate, benzoate), acidic conditions can promote acyl migration to one of the newly liberated hydroxyl groups.[11] This can lead to a mixture of regioisomers that are difficult to separate. To mitigate this, it is advisable to use the mildest possible acidic conditions and to neutralize the reaction mixture promptly upon completion.
-
Cleavage of Other Acid-Sensitive Groups: When working with complex molecules, carefully assess the lability of all protecting groups present. If groups such as Boc, trityl (Trt), or silyl ethers (e.g., TBS) are present, harsh acidic conditions like concentrated TFA will likely cleave them. In such cases, a milder Lewis acid or a solid-supported acid catalyst is a more prudent choice.[5][9]
Conclusion
The acidic deprotection of 4,6-O-benzylidene acetals is a robust and versatile transformation in the synthetic chemist's toolkit. A thorough understanding of the reaction mechanism, careful selection of the acidic reagent based on substrate compatibility, and diligent monitoring of the reaction progress are key to achieving high yields and purity. The protocols and troubleshooting guide presented herein provide a solid foundation for the successful implementation of this critical deprotection strategy in research and development settings.
References
-
Procopio, A., Dalpozzo, R., De Nino, A., Maiuolo, L., Nardi, M., & Romeo, G. (2005). Mild and efficient method for the cleavage of benzylidene acetals by using erbium (III) triflate. Organic & Biomolecular Chemistry, 3(22), 4129-4133. [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
Leonard, M. S. (2013, November 22). Acetal Formation and Hydrolysis [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
Lassfolk, R., & Leino, R. (2023). Mechanism of Acyl Group Migration in Carbohydrates. Chemistry – A European Journal, 29(34), e202300431. [Link]
-
Greve, R. D., & Jensen, H. H. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Organic Letters, 25(20), 3648–3652. [Link]
-
Kim, S., & Cha, J. K. (2000). Cleavage of 4,6-O-Benzylidene Acetal Using Sodium Hydrogen Sulfate Monohydrate. Bulletin of the Korean Chemical Society, 21(5), 531-532. [Link]
-
Santra, A., Ghosh, T., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 74–78. [Link]
-
The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylidene Acetals. Retrieved from [Link]
-
Ohlin, M., Johnsson, R., & Ellervik, U. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Carbohydrate Research, 346(12), 1358–1370. [Link]
-
Pearson. (n.d.). Propose a mechanism for the acid-catalyzed hydrolysis of the acetal given in Problem 18-26(f). Retrieved from [Link]
-
Organic Chemistry with Victor. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK! [Video]. YouTube. [Link]
-
Imperio, D., Valloni, F., & Panza, L. (2023). Alternative Routes to 4,6-O-Benzylidene β-Thioglycosides. Helvetica Chimica Acta, 106(9), e202300067. [Link]
-
Ziaccco, F., Sabbatani, S., & Piacenti, F. (2010). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Journal of Chemical Education, 87(9), 960-961. [Link]
-
Islam, M. S., et al. (2019). Novel Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside Derivatives: Synthesis, Structural Characterization. Hacettepe Journal of Biology and Chemistry, 47(2), 153-164. [Link]
-
Takeo, K., Fukatsu, H., & Yasato, T. (1984). Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives. Carbohydrate Research, 133(1), 93-106. [Link]
-
Crich, D. (2010). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. Accounts of Chemical Research, 43(8), 1145–1155. [Link]
-
Hanessian, S., & Plessas, N. R. (1969). The reaction of N-bromosuccinimide on 4,6-O-benzylidene-hexopyranosides. A new synthesis of 6-deoxy- and 4,6-dideoxy-hexopyranosides. Journal of Organic Chemistry, 34(4), 1035–1044. [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Chondroitin Sulfate Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chondroitin sulfate (CS) is a vital glycosaminoglycan (GAG) involved in numerous physiological and pathological processes, from tissue development to osteoarthritis and cancer metastasis.[1][2] However, CS extracted from natural sources is highly heterogeneous in length and sulfation pattern, which complicates structure-activity relationship (SAR) studies and the development of targeted therapeutics.[1][3][4] The synthesis of structurally defined CS analogs provides a powerful solution to overcome these limitations. This guide offers an in-depth exploration of the primary strategies for synthesizing CS analogs: chemical, enzymatic, and chemoenzymatic synthesis. We provide not only detailed, step-by-step protocols but also the underlying scientific rationale for experimental choices, empowering researchers to design and execute robust synthetic schemes for novel drug discovery and development.
The Rationale for Synthesizing Chondroitin Sulfate Analogs
The biological functions of chondroitin sulfate are dictated by its specific structure—the sequence of repeating D-glucuronic acid (GlcA) and N-acetyl-D-galactosamine (GalNAc) units and, most importantly, the pattern of sulfation at various positions.[1][5] This "sulfation code" mediates interactions with proteins, regulating critical cellular activities.[6] Natural CS is a mixture of polymers with varying lengths and sulfation, making it difficult to attribute a specific biological activity to a single molecular structure.[4]
Synthesizing homogeneous CS oligosaccharides and their analogs allows for:
-
Precise Structure-Activity Relationship (SAR) Studies: By systematically varying chain length and sulfation patterns, researchers can identify the exact structural motifs responsible for specific biological functions.
-
Development of Targeted Therapeutics: Homogeneous CS-based drugs can be designed for higher specificity and efficacy with potentially fewer off-target effects.[7][8]
-
Overcoming Supply and Safety Issues: Synthetic production avoids reliance on animal sources, mitigating risks of contamination and ensuring batch-to-batch consistency.[3][9]
The three principal methodologies to achieve this are chemical, enzymatic, and chemoenzymatic synthesis, each with distinct advantages and applications.[6][10]
Strategy I: Total Chemical Synthesis
Total chemical synthesis offers the highest degree of flexibility, allowing for the creation of both natural and unnatural CS structures with virtually any desired modification. The strategy relies on the sequential assembly of monosaccharide building blocks using protecting group chemistry to control reactivity and stereochemistry.[11]
The Core Principles
The chemical synthesis of a CS analog is a multi-stage process involving three key considerations:
-
Building Block Design: Monosaccharides (GlcA and GalNAc derivatives) are prepared with a suite of protecting groups on their hydroxyl and amine functionalities. The choice of protecting groups is critical as they influence reactivity and stereochemical outcomes during glycosylation.[3][12]
-
Protecting Group Strategy: An orthogonal protecting group strategy is essential.[13] This means each group can be removed under specific conditions without affecting the others, allowing for regioselective deprotection and subsequent modification (e.g., sulfation) at precise locations.[14][15]
-
Glycosylation and Elongation: The building blocks are coupled together via glycosylation reactions to form the polysaccharide backbone. The choice of glycosyl donor, acceptor, and activating agent determines the stereochemical outcome (α or β linkage) of the newly formed glycosidic bond.[16]
Workflow for Chemical Synthesis of a CS Analog
The following diagram illustrates a generalized workflow for the chemical synthesis of a CS tetrasaccharide.
Caption: Workflow for Chemical Synthesis of a CS Analog.
Protocol: Chemical Synthesis of a Fucosylated CS Tetrasaccharide Analog
This protocol is adapted from the synthesis of a novel fucosylated CS tetrasaccharide, which showcases the complexity and precision of modern carbohydrate chemistry.[14] The synthesis involves creating protected monosaccharide building blocks, assembling them into a tetrasaccharide, and then performing selective sulfation.
Materials:
-
Protected monosaccharide donors and acceptors (e.g., thioglycosides, trichloroacetimidates).
-
Glycosylation promoters (e.g., N-Iodosuccinimide (NIS), triflic acid (TfOH)).
-
Solvents: Dichloromethane (DCM), Toluene, Acetonitrile (ACN), Methanol (MeOH).
-
Protecting group reagents (e.g., Benzyl bromide, Acetic anhydride).
-
Deprotection reagents (e.g., H₂, Pd/C; Sodium methoxide).
-
Sulfating agent: SO₃·pyridine complex.
-
Purification: Silica gel chromatography, High-Performance Liquid Chromatography (HPLC).
Step-by-Step Methodology:
-
Synthesis of a Disaccharide Donor (e.g., GlcA-GalNAc): a. Dissolve the protected GalNAc acceptor (1.0 eq) and protected GlcA donor (1.2 eq) in anhydrous DCM under an argon atmosphere. b. Add activated molecular sieves (4 Å) and stir for 30 minutes at room temperature. c. Cool the reaction to -40°C and add the glycosylation promoter (e.g., NIS/TfOH) portion-wise. d. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with triethylamine. e. Filter the mixture, concentrate the filtrate, and purify the resulting disaccharide by silica gel column chromatography.
-
Synthesis of the Tetrasaccharide Backbone: a. Using a similar glycosylation procedure as in Step 1, couple two disaccharide units together (a "[2+2] convergent strategy").[1] b. Alternatively, sequentially add monosaccharide units to a growing chain. c. Purify the fully protected tetrasaccharide by silica gel chromatography.
-
Regioselective Sulfation: a. Selectively remove a protecting group (e.g., a silyl ether or Levulinoyl ester) at the desired sulfation site using specific deprotection conditions. b. Dissolve the partially deprotected tetrasaccharide in anhydrous pyridine or DMF. c. Add the sulfating agent (e.g., SO₃·pyridine complex, 5-10 eq) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). d. Quench the reaction with methanol and neutralize. e. Purify the sulfated intermediate. Repeat for multiple sulfation sites if necessary.
-
Global Deprotection and Purification: a. Remove all remaining protecting groups. This typically involves a multi-step process, such as saponification of acyl esters (using NaOMe in MeOH) followed by hydrogenolysis of benzyl ethers (using H₂ over Pd/C). b. After deprotection, purify the final CS analog using size-exclusion chromatography or reversed-phase HPLC. c. Characterize the final product using NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm its structure, purity, and sulfation pattern.[14][17]
Data Presentation: Representative Yields and Characterization
The following table summarizes typical data obtained during a multi-step chemical synthesis.
| Step | Product | Yield (%) | Key Characterization Data (¹H NMR, HRMS) |
| 1 | Protected Disaccharide | 80-90% | Anomeric proton signals confirm β-linkage; HRMS matches calculated mass. |
| 2 | Protected Tetrasaccharide | 75-85% | Complex NMR spectrum consistent with structure; HRMS confirms mass. |
| 3 | Sulfated Tetrasaccharide | 70-80% | Downfield shift of proton signals adjacent to sulfate groups in NMR. |
| 4 | Final CS Analog | 80-90% | Simplified NMR spectrum in D₂O; HRMS confirms final structure and mass. |
Strategy II: Enzymatic Synthesis
Enzymatic synthesis leverages the high efficiency and exquisite specificity of nature's catalysts—enzymes—to construct CS analogs. This approach avoids the complex protecting group manipulations required in chemical synthesis and typically proceeds in aqueous buffers under mild conditions.[5]
The Core Principles
Enzymatic synthesis mimics the natural biosynthesis of CS.[4][18] The key components are:
-
Glycosyltransferases: These enzymes, such as chondroitin synthase (e.g., KfoC from E. coli K4), catalyze the polymerization of the CS backbone by sequentially adding GalNAc and GlcA from activated sugar nucleotide donors (UDP-GalNAc and UDP-GlcA) to an acceptor molecule.[19][20]
-
Sulfotransferases: A panel of specific sulfotransferases (e.g., chondroitin-4-O-sulfotransferase, C4ST) transfers a sulfonate group from a universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a specific hydroxyl position on the GalNAc or GlcA residue.[19][21]
-
Hydrolases in Reverse: In an alternative approach, hydrolases like hyaluronidase can be used to catalyze polymerization. This is achieved by using specially designed transition-state analog substrate monomers, such as disaccharide oxazoline derivatives, which the enzyme joins together.[6][22][23]
Workflow for Enzymatic Synthesis
This diagram outlines the enzymatic production of a specifically sulfated CS hexasaccharide.
Caption: Workflow for Enzymatic Synthesis of a CS Analog.
Protocol: Enzymatic Synthesis of a 6-O-Sulfated CS Nonasaccharide
This protocol is based on methods for producing libraries of structurally defined CS oligosaccharides using bacterial enzymes.[19]
Materials:
-
Chondroitin backbone acceptor (e.g., a nonasaccharide produced by KfoC).
-
Chondroitin 6-O-sulfotransferase (C6ST).
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS).
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5.
-
ATP and MgSO₄ for PAPS regeneration systems (optional, for cost-effectiveness).[21]
-
Purification: Anion-exchange chromatography (e.g., DEAE column).
Step-by-Step Methodology:
-
Backbone Synthesis (if not already prepared): a. Prepare a reaction mixture containing an acceptor oligosaccharide, UDP-GlcA (1.5 eq), UDP-GalNAc (1.5 eq), and chondroitin polymerase (KfoC) in a suitable buffer. b. Incubate at 37°C for 12-24 hours. c. Monitor the reaction progress by Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) or LC-MS. d. Terminate the reaction by boiling for 5 minutes and purify the elongated, nonsulfated chondroitin backbone.
-
Enzymatic Sulfation: a. Prepare the sulfation reaction mixture in a microcentrifuge tube:
- Nonsulfated chondroitin nonasaccharide (1 mg)
- PAPS (2-fold molar excess over potential sulfation sites)
- C6ST enzyme (e.g., 10 µg)
- 50 mM Tris-HCl buffer (pH 7.5) to a final volume of 100 µL. b. Incubate the reaction at 37°C for 48 hours.[21] To drive the reaction to completion, it may be beneficial to add a second aliquot of enzyme and PAPS after 24 hours.
-
Purification of the Sulfated Product: a. Terminate the reaction by heating at 100°C for 5 minutes. b. Centrifuge to remove precipitated protein. c. Load the supernatant onto a DEAE anion-exchange column. d. Wash the column with a low-salt buffer (e.g., 50 mM NaCl) to remove unsulfated material and PAPS degradation products. e. Elute the sulfated CS nonasaccharide using a high-salt buffer gradient (e.g., 0.1 M to 1.5 M NaCl). f. Collect fractions and analyze by FACE or LC-MS. g. Pool the desired fractions and desalt using a size-exclusion column or dialysis. h. Lyophilize to obtain the final product as a white powder.
Data Presentation: Library of Synthesized CS Oligosaccharides
Enzymatic methods are ideal for creating libraries of related structures for screening.
| Compound ID | Structure (Size) | Sulfation Pattern | Typical Yield (mg) |
| CS-Tri-6S | Trisaccharide | Fully 6-O-sulfated | 5-10 |
| CS-Penta-6S | Pentasaccharide | Fully 6-O-sulfated | 5-10 |
| CS-Hepta-6S | Heptasaccharide | Fully 6-O-sulfated | 4-8 |
| CS-Nona-6S | Nonasaccharide | Fully 6-O-sulfated | 4-8 |
| CS-Penta-4S | Pentasaccharide | Fully 4-O-sulfated | 5-10 |
| Data adapted from Li et al., 2017.[19] |
Strategy III: Chemoenzymatic Synthesis
Chemoenzymatic synthesis is a hybrid approach that synergistically combines the flexibility of chemical synthesis with the precision of enzymatic catalysis.[4] This strategy is particularly powerful for creating complex or unnatural CS analogs that are inaccessible by either method alone.[6][24]
The Core Principles
A typical chemoenzymatic workflow involves:
-
Chemical Synthesis of a Primer/Acceptor: A minimal acceptor molecule is first synthesized chemically. This acceptor can contain unnatural sugars, fluorescent tags, or other modifications that would not be recognized by the natural biosynthetic machinery from the start.[4]
-
Enzymatic Elongation: The chemically synthesized acceptor is then used as a primer for enzymatic polymerization using glycosyltransferases (like PmCS or KfoC) and nucleotide sugars, as described in the enzymatic section.[5][6]
-
Enzymatic or Chemical Modification: The resulting polymer can then be modified. Often, enzymatic sulfation is preferred for its regioselectivity. However, chemical sulfation can also be used to introduce non-natural sulfation patterns or to achieve oversulfation.[5][25]
Workflow for Chemoenzymatic Synthesis
This diagram shows the synthesis of a modified chondroitin polymer using a chemically synthesized primer.
Caption: Workflow for Chemoenzymatic Synthesis of a CS Analog.
Conclusion and Future Outlook
The synthesis of well-defined chondroitin sulfate analogs is no longer a niche academic exercise but a critical enabling technology in glycobiology and drug development. Chemical synthesis provides unparalleled versatility for creating novel structures, while enzymatic synthesis offers a "greener" and more efficient route to natural oligosaccharides with high precision. The chemoenzymatic approach elegantly bridges both worlds, expanding the repertoire of accessible CS structures.
As our understanding of the CS "sulfation code" deepens, so too will the demand for these sophisticated synthetic tools. The protocols and strategies outlined in this guide provide a foundation for researchers to not only replicate existing work but also to innovate and create the next generation of CS-based diagnostics and therapeutics for conditions ranging from osteoarthritis to cancer.[2][8]
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Osamu, S., et al. (2002). Enzymatic synthesis of chondroitin 4-sulfate with well-defined structure. PubMed. Available at: [Link]
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Kobayashi, S., et al. (2003). Enzymatic synthesis of chondroitin and its derivatives catalyzed by hyaluronidase. PubMed. Available at: [Link]
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Li, J., et al. (2018). Enzymatic Synthesis of Homogenous Chondroitin Sulfate Oligosaccharides. PMC - NIH. Available at: [Link]
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Wang, Z., et al. (2021). Synthesis of structurally defined chondroitin sulfate: Paving the way to the structure-activity relationship studies. ResearchGate. Available at: [Link]
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Wang, Z., et al. (2023). A Review of Chondroitin Sulfate's Preparation, Properties, Functions, and Applications. MDPI. Available at: [Link]
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Karst, N. & Jacquinet, J. (2018). Synthesis of Chondroitin Sulfate Oligosaccharides and Chondroitin Sulfate Glycopeptides. Royal Society of Chemistry. Available at: [Link]
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Silbert, J. E., & Sugumaran, G. (2002). Biosynthesis of chondroitin/dermatan sulfate. PubMed - NIH. Available at: [Link]
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Li, L., et al. (2019). Chemoenzymatic Synthesis of Glycosaminoglycans. Accounts of Chemical Research. Available at: [Link]
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Zhang, Y., et al. (2024). Chemical Synthesis of Fucosylated Chondroitin Sulfate Tetrasaccharide with Fucosyl Branch at the 6-OH of GalNAc Residue. MDPI. Available at: [Link]
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Pistorio, G., et al. (2019). Chemical Synthesis of Glycosaminoglycans. ACS Publications. Available at: [Link]
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Schiller, J., et al. (2011). Synthesis and Characterization of Chemically Modified Hyaluronan and Chondroitin Sulfate. Bentham Science. Available at: [Link]
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Vic, G., et al. (2021). Chondroitin Sulfate-Degrading Enzymes as Tools for the Development of New Pharmaceuticals. MDPI. Available at: [Link]
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Batool, S., et al. (2023). A Short Review on Chondroitin Sulphate and Its Based Nanomaterials for Bone Repair and Bone Remodelling Applications. MDPI. Available at: [Link]
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Oscarson, S. (2008). Protecting Group Strategies. ResearchGate. Available at: [Link]
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Stancanelli, E., et al. (2023). Developing a solid-phase method for the enzymatic synthesis of heparan sulfate and chondroitin sulfate backbones. PMC - NIH. Available at: [Link]
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Li, J., et al. (2022). Chemoenzymatic Synthesis of Homogeneous Heparan Sulfate and Chondroitin Sulfate Chimeras. PubMed. Available at: [Link]
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Pomin, V. H. (2014). Chemical Modification of Glycosaminoglycan Polysaccharides. PMC - NIH. Available at: [Link]
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Wang, Z., et al. (2023). A Review of Chondroitin Sulfate's Preparation, Properties, Functions, and Applications. MDPI. Available at: [Link]
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Pinto, F., et al. (2021). Heterologous production of chondroitin. PMC - NIH. Available at: [Link]
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Faltynek, C. R., & Silbert, J. E. (1976). Biosynthesis of Chondroitin Sulfate. Independent Addition of Glucuronic Acid and N-acetylgalactosamine to Oligosaccharides. PubMed. Available at: [Link]
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Unknown Author. (Date unknown). Innovative Drug Delivery Systems Utilizing Chondroitin Sulfate and Hyaluronic Acid. LinkedIn. Available at: [Link]
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Poveda, A., et al. (2020). Synthetic and semi-synthetic chondroitin sulfate oligosaccharides, polysaccharides, and glycomimetics. PubMed. Available at: [Link]
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Unknown Author. (2018). Chondroitin Sulfate: Extraction, Purification, Microbial and Chemical Synthesis. ResearchGate. Available at: [Link]
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Izumikawa, T., et al. (2007). Involvement of chondroitin sulfate synthase-3 (chondroitin synthase-2) in chondroitin polymerization through its interaction with chondroitin synthase-1 or chondroitin-polymerizing factor. Biochemical Journal. Available at: [Link]
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Volpi, N. (2019). Pharmaceutical grade chondroitin sulfate: Structural analysis and identification of contaminants in different commercial preparations. ResearchGate. Available at: [Link]
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Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Application Notes & Protocols: A Guide to Enzymatic Glycosylation Using Acceptors Derived from 4,6-O-Benzylidene-N-acetyl-D-galactosamine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the strategic use of 4,6-O-benzylidene-N-acetyl-D-galactosamine derivatives in chemoenzymatic synthesis. While enzymatic glycosylation reactions, particularly those catalyzed by polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts), utilize nucleotide sugars like UDP-GalNAc as the direct donor, the precise chemical synthesis of the acceptor substrate is paramount for achieving specificity and yield. This document focuses on the critical role of the 4,6-O-benzylidene protecting group in the synthesis of complex acceptor molecules (e.g., peptides or small molecules) which are subsequently used in enzymatic GalNAc transfer reactions. We will explore the scientific rationale behind this chemoenzymatic strategy, provide step-by-step protocols for acceptor synthesis, enzymatic glycosylation, and product analysis, and discuss applications in modern drug development and glycobiology research.
PART I: Foundational Concepts & Scientific Rationale
Section 1: The Biological Significance of O-GalNAc Glycosylation
Glycosylation is a ubiquitous and complex post-translational modification that profoundly impacts protein function, stability, and localization.[1] One of the most common types of O-glycosylation in mammals is the mucin-type, which is defined by the initial attachment of an N-acetylgalactosamine (GalNAc) residue to the hydroxyl group of a serine (Ser) or threonine (Thr) residue on a polypeptide chain.[2] This initial structure, GalNAcα1-O-Ser/Thr, is also known as the Tn antigen and serves as the foundation for the biosynthesis of a vast array of complex O-glycans.[3] These glycans are integral to numerous biological processes, from cell-cell recognition and signaling to immune responses, and their aberrant expression is a hallmark of various diseases, including cancer.[4][5]
Section 2: The Enzymology of N-Acetylgalactosamine Transfer
The initiation of mucin-type O-glycosylation is catalyzed by a large family of UDP-N-acetyl-α-D-galactosamine:polypeptide N-acetylgalactosaminyltransferases (ppGaNTases or GalNAc-Ts).[3][6][7] In humans, this family comprises approximately 20 distinct isoforms, each exhibiting unique, albeit sometimes overlapping, substrate specificities and expression patterns.[2][6]
Core Catalytic Function: GalNAc-Ts belong to the family of glycosyltransferases and catalyze the transfer of a GalNAc sugar from an activated donor substrate, UDP-GalNAc, to a Ser or Thr residue on an acceptor polypeptide.[3]
Key Enzymatic Requirements:
-
Donor Substrate: The universal donor for these enzymes is UDP-N-acetyl-D-galactosamine (UDP-GalNAc).[3][7]
-
Acceptor Substrate: The acceptor can be a wide range of polypeptides. The specific isoform of GalNAc-T determines the preferred amino acid sequence and local structure around the target Ser/Thr residue.[2][8]
-
Cofactors: GalNAc-T activity is critically dependent on the presence of divalent cations, with Manganese (Mn²⁺) being the most effective cofactor for promoting maximal transfer rates.[3][7][9]
The complexity and isoform diversity of the GalNAc-T family allow for precise control over the O-glycoproteome, in a hierarchical fashion where some enzymes act on naked polypeptides while others prefer previously glycosylated substrates.[2] Harnessing this enzymatic machinery provides a powerful tool for the site-specific synthesis of complex glycoconjugates.
Section 3: The Strategic Role of the 4,6-O-Benzylidene Protecting Group
The topic of this guide specifies a "this compound derivative." It is crucial to understand that this protected monosaccharide is not the direct donor for the enzymatic reaction. Instead, its value lies in synthetic organic chemistry, where it serves as a key building block for constructing the acceptor substrate with high precision.
Why Use a Protecting Group? Carbohydrates are polyhydroxy compounds, making regioselective chemical modification challenging.[10][11] Protecting groups are used to temporarily mask certain hydroxyl groups, allowing chemical reactions to occur at specific, unprotected positions.[10]
The Benzylidene Acetal Advantage: The 4,6-O-benzylidene group is a widely used protecting group for diols in carbohydrate chemistry.[11] Its formation as a cyclic acetal locks the pyranose ring in a more rigid conformation. This conformational constraint is a cornerstone of stereoselective glycosylation in chemical synthesis, influencing the reactivity of the anomeric center and directing the stereochemical outcome of glycosidic bond formation.[12][13][14]
In the context of our chemoenzymatic workflow, we leverage the 4,6-O-benzylidene group to facilitate the chemical synthesis of a GalNAc-containing molecule (e.g., a glycopeptide or a small molecule). This molecule, after deprotection, becomes the specific acceptor for a subsequent enzymatic glycosylation step by a different glycosyltransferase (e.g., a galactosyltransferase or sialyltransferase) to elongate the glycan chain. This strategy allows for the creation of well-defined glycoconjugates that would be difficult to produce by purely chemical or enzymatic means alone.
PART II: Experimental Protocols & Methodologies
Section 4: General Materials and Reagents
| Reagent / Equipment | Supplier | Purpose |
| 4,6-O-Benzylidene-GalNAc derivative | Varies | Starting material for acceptor synthesis |
| Recombinant Glycosyltransferase (e.g., GalNAc-T2) | Varies | Enzyme for glycosylation |
| UDP-GalNAc | Varies | Donor substrate for enzyme |
| Tris-HCl Buffer | Standard Lab Supplier | Reaction buffer |
| Manganese Chloride (MnCl₂) | Standard Lab Supplier | Enzyme cofactor |
| Triton X-100 | Standard Lab Supplier | Detergent (optional, improves solubility) |
| Acceptor Peptide/Substrate | Synthesized/Purchased | Target for glycosylation |
| HPLC System with C18 column | Varies | Purification and analysis |
| Mass Spectrometer (e.g., ESI-MS) | Varies | Product characterization |
| Solid-Phase Extraction (SPE) Cartridges | Varies | Sample cleanup |
Section 5: Workflow Overview
The chemoenzymatic strategy involves a multi-step process that combines the precision of chemical synthesis with the specificity of enzymatic catalysis.
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors: Verification of the Disarming Influence of the trans-gauche Conformation of C5–C6 Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chemoenzymatic Synthesis of Glycoconjugates Using 4,6-O-Benzylidene-N-acetyl-D-galactosamine
Authored by: Senior Application Scientist
Abstract
The synthesis of complex glycoconjugates is a cornerstone of modern chemical biology and drug development, yet it presents significant challenges due to the stereochemical complexity of carbohydrates. Chemoenzymatic methods offer a powerful solution by combining the precision of enzymatic catalysis with the versatility of chemical synthesis. This guide provides a detailed overview and robust protocols for the synthesis of glycoconjugates, focusing on the strategic use of 4,6-O-Benzylidene-N-acetyl-D-galactosamine (4,6-O-Bn-GalNAc) as a pivotal building block. The benzylidene protecting group plays a crucial role by masking the 4- and 6-hydroxyl groups, thereby directing glycosylation to other positions and enabling the construction of specific glycan structures, such as the Tn antigen.[1][2][3] This document details the principles behind this strategy, step-by-step protocols for enzymatic glycosylation and subsequent deprotection, and methods for product characterization, aimed at researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Chemoenzymatic Glycosylation
Glycoconjugates—biomolecules comprising carbohydrates linked to proteins or lipids—are integral to a vast array of biological processes, from cell-cell recognition and signaling to immune responses.[4] Their therapeutic potential, particularly in the development of vaccines and targeted therapies, is immense.[5][6] However, the chemical synthesis of these molecules is notoriously difficult, requiring intricate protecting group strategies to manage the numerous hydroxyl groups of similar reactivity.
Enzymatic synthesis, utilizing glycosyltransferases, overcomes many of these hurdles by offering unparalleled regio- and stereoselectivity, obviating the need for most protecting groups and providing high yields under mild, aqueous conditions.[7] A chemoenzymatic approach leverages the best of both worlds: chemical synthesis is used to create versatile, strategically protected monosaccharide building blocks, which are then used as substrates by enzymes to assemble the final complex glycan.[8][9][10]
The core of this guide focuses on the application of 4,6-O-Benzylidene-GalNAc, a key intermediate for synthesizing O-GalNAc glycans, which are initiated by the attachment of GalNAc to serine or threonine residues in proteins.[11][12] The benzylidene acetal serves two primary functions:
-
Simplification: It protects the 4- and 6-hydroxyl groups simultaneously, simplifying the synthetic route.[2]
-
Regiocontrol: It directs enzymatic or chemical modifications to the unprotected C3-hydroxyl group, a critical step in building various O-glycan core structures.[13]
This approach is particularly powerful for synthesizing the Tn antigen (GalNAcα1-O-Ser/Thr), a tumor-associated carbohydrate antigen (TACA) that is a key target in cancer immunotherapy.[5][6][14]
Principle of the Method: A Multi-Step Synthetic Strategy
The chemoenzymatic synthesis of a target glycoconjugate using 4,6-O-Bn-GalNAc follows a logical workflow. The process begins with a chemically synthesized, protected sugar donor, proceeds through an enzyme-catalyzed glycosylation step, and concludes with chemical deprotection to yield the final product.
Workflow Overview
Sources
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- 2. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 4. Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient chemoenzymatic synthesis of sialyl Tn-antigen and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Glycosyltransferase engineering for carbohydrate synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemoenzymatic modular assembly of O-GalNAc glycans for functional glycomics [escholarship.org]
- 10. [PDF] Chemoenzymatic modular assembly of O-GalNAc glycans for functional glycomics | Semantic Scholar [semanticscholar.org]
- 11. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors: Verification of the Disarming Influence of the trans-gauche Conformation of C5–C6 Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Glycosylation of 4,6-O-Benzylidene Galactosamine Donors
Welcome to the technical support center for stereoselective glycosylation reactions involving 4,6-O-benzylidene protected galactosamine donors. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of forming specific anomeric linkages with this versatile yet challenging building block. Here, we address common experimental issues, provide in-depth mechanistic explanations, and offer field-proven protocols to help you achieve your desired stereochemical outcomes.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Question 1: Why am I getting a poor β:α ratio (low 1,2-trans selectivity) in my glycosylation, even with a participating N-acyl group?
Answer: Achieving high 1,2-trans (β) selectivity with 2-amino sugar donors relies heavily on the principle of neighboring group participation (NGP).[1] However, several factors can undermine this effect, leading to a mixture of anomers.
1. Ineffective Neighboring Group Participation:
-
Steric Hindrance: The N-protecting group itself can be a source of steric bulk that impedes the reaction. While groups like N-phthalimido (NPhth) and N-trichloroethoxycarbonyl (N-Troc) are excellent participating groups, their size can create unfavorable steric interactions with the glycosyl acceptor, especially if the acceptor is also bulky.[1] This steric clash can force the reaction through a less selective pathway, eroding the β-selectivity. In some cases, switching to a smaller participating group like N-acetyl (Ac) can alleviate this issue, provided the reaction conditions are optimized.[1]
-
Donor Reactivity: If the glycosyl donor is too reactive (overly "armed"), the reaction may proceed rapidly through an SN1-like mechanism, forming a transient oxocarbenium ion. This intermediate is planar at the anomeric center and can be attacked from either the α or β face, leading to poor selectivity. The 4,6-O-benzylidene group is generally considered a "disarming" group that reduces reactivity, but other protecting groups on the donor can counteract this effect.[2][3]
2. Competing SN1 Pathway Favored by Reaction Conditions:
-
Non-Participating Solvents: Ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (THF) are known to favor the formation of α-glycosides (1,2-cis).[4] These solvents can stabilize the reactive intermediates that lead to the α-product. If your goal is the β-anomer, using a participating solvent is critical.
-
Strong, Hard Lewis Acids: Promoters like Trimethylsilyl trifluoromethanesulfonate (TMSOTf) can sometimes favor the α-anomer, particularly with conformationally constrained donors like those bearing a 4,6-O-benzylidene acetal.[5] The hard nature of the Lewis acid can lead to a more dissociated, SN1-like transition state.
3. The Influence of the 4,6-O-Benzylidene Acetal: This rigid protecting group locks the galactosamine ring in a ⁴C₁ conformation. While this enhances stability, it can also exert a powerful stereodirecting effect that sometimes favors the α-anomer, even overriding the C-2 participating group.[2][5] This is attributed to the acetal's ability to stabilize an α-oriented anomeric intermediate and sterically shield the β-face of the molecule.[5]
Question 2: My reaction is producing a significant amount of an oxazoline byproduct. How can I prevent this?
Answer: Oxazoline formation is a common and often frustrating side reaction in glycosylations with 2-N-acylamido donors.[6] It occurs when the C-2 N-acyl group attacks the anomeric center intramolecularly, forming a stable bicyclic oxazoline.[7] This side product consumes your donor and is often difficult to separate from the desired glycoside.
Troubleshooting Strategies:
-
Use of Additives: The addition of a Brønsted or Lewis acid can suppress oxazoline formation. TMSOTf, when used as an additive (not the primary promoter), has been shown to be effective.[6] The acid protonates the oxazoline, making it more susceptible to nucleophilic attack by the acceptor alcohol, thereby funneling the reaction towards the desired glycoside product.
-
Pre-activation Protocol: A pre-activation strategy, where the glycosyl donor is fully activated at low temperature before the acceptor is introduced, can sometimes favor glycoside formation over the intramolecular cyclization.[6] This approach ensures that a reactive species is ready for immediate intermolecular reaction upon addition of the nucleophile.
-
Choice of N-Protecting Group: While participating groups are necessary for β-selectivity, some are more prone to oxazoline formation than others. N-Trichloroacetamide (TCA) protected donors have been reported to form oxazolines as a major byproduct.[6] If this is a persistent issue, exploring alternative participating groups like N-Troc or NPhth may be beneficial.
-
Avoid Basic Conditions: The presence of a base can promote the formation of orthoester side products, which can be related to the oxazoline pathway.[6] Ensure your reaction conditions are neutral or acidic.
Question 3: How can I improve the yield and selectivity for the α-glycoside?
Answer: While neighboring group participation is the standard route to β-glycosides, several strategies can be employed to favor the formation of the thermodynamically preferred α-anomer (1,2-cis).
-
Use a Non-Participating C-2 Group: The most direct method is to replace the N-acyl group with a non-participating group. The 2-azido (N₃) group is a classic choice. It is relatively small and electron-withdrawing, which disfavors the formation of an oxocarbenium ion and often leads to SN2-type displacement, but without NGP, other factors dominate. The azide can later be reduced to the amine and acetylated.[8]
-
Chelation-Controlled Glycosylation: Certain promoter systems can chelate to the donor in a way that directs the acceptor to the α-face. For instance, samarium(III)-based promoters have been used to achieve high α-selectivity through chelation involving the C2-acetamido group.[9][10]
-
Leverage the 4,6-O-Benzylidene Acetal: As mentioned, this group can inherently favor the α-anomer.[5] Combining it with a non-participating C-2 group and a non-participating solvent (like diethyl ether or dichloromethane) creates conditions highly favorable for α-glycoside formation.
-
Use of Specific Promoters: Certain catalyst systems are known to favor α-selectivity. For example, Hafnium(IV) triflate (Hf(OTf)₄) has been reported to provide high α-selectivity for GalNAc donors with various acceptors.[11]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the "nitrile effect" and how can I use it to enhance β-selectivity?
The "nitrile effect" is a well-established strategy in glycosylation chemistry that uses nitrile-based solvents, most commonly acetonitrile (MeCN), to favor the formation of 1,2-trans-glycosides (β-glycosides).[4]
The mechanism involves the participation of the solvent itself. When the glycosyl donor is activated, the acetonitrile attacks the oxocarbenium ion from the sterically more accessible α-face. This forms a covalent α-nitrilium ion intermediate. The subsequent arrival of the acceptor alcohol can only occur from the opposite (β) face in an SN2-like displacement, resulting in the exclusive formation of the β-glycoside.
To leverage this effect, simply use dry acetonitrile as the reaction solvent. This strategy is particularly powerful when neighboring group participation is weak or compromised.
Q2: Which N-protecting groups are best for achieving high β-selectivity?
The ideal N-protecting group for 1,2-trans selectivity should be a strong participant but not excessively bulky.
-
N-Phthalimido (NPhth): An excellent participating group that provides high β-selectivity. However, its significant steric bulk can be a drawback with hindered acceptors.[1]
-
N-Trichloroethoxycarbonyl (N-Troc): Another effective participating group that generally gives high β-selectivity and is often considered less sterically demanding than NPhth.[1][12] It also offers the advantage of being removable under mild reductive conditions (e.g., with zinc).[12]
-
N-Acetyl (NAc): While it is a participating group, its participation is generally weaker than NPhth or N-Troc. This can sometimes lead to lower β-selectivity, but it can be advantageous in cases where steric hindrance is a major issue.[1]
Q3: How does temperature affect the stereoselectivity of my reaction?
Temperature is a critical parameter in controlling glycosylation reactions.[13]
-
Low Temperatures (-78 °C to -40 °C): Performing reactions at low temperatures generally enhances selectivity. It slows down the rate of competing side reactions and can favor the kinetically controlled product. For reactions relying on neighboring group participation or solvent effects, low temperatures are crucial for stabilizing the key intermediates (e.g., the dioxolenium or nitrilium ion) and preventing their conversion to a less selective oxocarbenium ion.
-
Higher Temperatures: Increasing the temperature can overcome activation barriers but often at the cost of selectivity. At higher temperatures, the reaction is more likely to proceed through a higher-energy, SN1-like pathway, leading to anomerization and a mixture of α and β products.
Part 3: Data Summary & Optimized Protocol
Influence of Key Parameters on Stereoselectivity
| Parameter | Condition for High β-Selectivity (1,2-trans) | Condition for High α-Selectivity (1,2-cis) | Rationale & References |
| C-2 Substituent | Participating group (NPhth, N-Troc, NAc) | Non-participating group (N₃) | NGP directs attack to the β-face.[1] Non-participating groups allow other factors to dominate.[8] |
| Solvent | Nitrile (e.g., Acetonitrile) | Ethereal (e.g., Et₂O) or Chlorinated (DCM) | Nitrile participation forms an α-nitrilium intermediate, forcing β-attack.[4] Ethereal solvents can stabilize α-intermediates. |
| Temperature | Low (-78 to -40 °C) | Varies, but often low temp also favors kinetic α-product | Low temperature favors kinetic control and stabilizes key intermediates for β-selectivity.[13] |
| Promoter | Varies; often pre-activation protocols | Specific Lewis Acids (e.g., Hf(OTf)₄) | Promoter choice can influence the degree of SN1/SN2 character.[6][11] |
| 4,6-O-Acetal | Can be overridden by strong NGP/solvent effects | Can be α-directing, especially without NGP | The rigid acetal can sterically and electronically favor the α-anomer.[2][3][5] |
Optimized Protocol: High-Yield Synthesis of a β-Galactosaminide
This protocol is designed to maximize 1,2-trans selectivity by combining strong neighboring group participation with the nitrile effect.
Objective: To achieve >10:1 β:α selectivity in the glycosylation of a primary alcohol with a 4,6-O-benzylidene-N-Troc-galactosamine donor.
Materials:
-
Donor: Ethyl 3-O-benzoyl-4,6-O-benzylidene-2-deoxy-2-(2,2,2-trichloroethoxycarbonylamino)-1-thio-α-D-galactopyranoside
-
Acceptor: Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (as an example primary alcohol acceptor)
-
Solvent: Anhydrous Dichloromethane (DCM) and Anhydrous Acetonitrile (MeCN)
-
Promoter System: N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH, catalytic)
-
Additive: Activated 4Å Molecular Sieves
Step-by-Step Methodology:
-
Preparation: a. Dry a flame-dried round-bottom flask containing a stir bar under high vacuum and backfill with Argon or Nitrogen. b. Add freshly activated, powdered 4Å molecular sieves to the flask. c. Add the galactosamine donor (1.0 eq) and the glycosyl acceptor (1.2 eq) to the flask. d. Dissolve the solids in a 1:1 mixture of anhydrous DCM and anhydrous MeCN. The use of DCM helps with solubility while MeCN provides the participating effect.
-
Reaction Cooldown: a. Cool the stirred mixture to -40 °C using an appropriate cooling bath (e.g., dry ice/acetonitrile).
-
Initiation of Glycosylation: a. In a separate flask, dissolve NIS (1.5 eq) in the same anhydrous DCM/MeCN solvent mixture. b. Add the NIS solution to the reaction mixture dropwise over 5 minutes. c. After stirring for 10 minutes, add a stock solution of TfOH in DCM (0.1 eq) dropwise. The reaction should turn a dark brown/purple color.
-
Monitoring the Reaction: a. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes. b. The disappearance of the donor spot and the appearance of a new, higher Rf product spot indicates reaction completion.
-
Quenching and Workup: a. Quench the reaction by adding triethylamine (Et₃N) (approx. 5 eq) until the solution becomes colorless. b. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. c. Allow the mixture to warm to room temperature. Dilute with DCM and transfer to a separatory funnel. d. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: a. Purify the resulting crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure β-linked disaccharide.
-
Characterization: a. Confirm the stereochemistry of the anomeric linkage using ¹H NMR spectroscopy. The β-anomer will exhibit a large axial-axial coupling constant (J₁,₂ ≈ 8-9 Hz) for the anomeric proton.
References
-
Pondering the Structural Factors that Affect 1,2-trans-Galactosylation: A Lesson Learnt from 3-O-β-Galactosylation of Galactosamine. (n.d.). National Institutes of Health. [Link]
-
On the influence of solvent on the stereoselectivity of glycosylation reactions. (2024). Carbohydrate Research, 535, 109010. [Link]
-
Stereocontrolled Synthesis of α-C-Galactosamine Derivatives via Chelation-Controlled C-Glycosylation. (1998). The Journal of Organic Chemistry, 63(8), 2507–2516. [Link]
-
Controlling the Stereoselectivity of Glycosylation via Solvent Effects. (2016). MedCrave. [Link]
-
Stereocontrolled Synthesis of alpha-C-Galactosamine Derivatives via Chelation-Controlled C-Glycosylation. (1998). The Journal of Organic Chemistry, 63(8), 2507-2516. [Link]
-
Approaches to stereoselective 1,1'-glycosylation. (2022). Beilstein Journal of Organic Chemistry, 18, 1083–1117. [Link]
-
Pre-activation Based Stereoselective Glycosylations. (2014). Journal of Carbohydrate Chemistry, 33(7), 393-426. [Link]
-
The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. (2017). Beilstein Journal of Organic Chemistry, 13, 368–397. [Link]
-
Approaches to stereoselective 1,1'-glycosylation. (2022). Beilstein Journal of Organic Chemistry, 18, 1083-1117. [Link]
-
Regioselective Glycosylation of Glucosamine and Galactosamine Derivates Using O-Pivaloyl Galactosyl Donors. (2001). Synlett, 2001(1), 69-72. [Link]
-
Exploring the Neighbouring Group Participatory Mechanism in Glycosylation Reaction. (2021). ChemistrySelect, 6(32), 8345-8351. [Link]
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2022). Frontiers in Chemistry, 10, 881682. [Link]
-
Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. (2024). ChemRxiv. [Link]
-
Synthesis of 5-aminopentyl 4,6-O-[(R)-1-carboxyethylidene]-beta-D-galactopyranoside and Its Use as a Ligand for the Affinity Chromatography of Human Serum Amyloid P . Protein. (1994). Carbohydrate Research, 253, 167-83. [Link]
-
Glycosylation with N-Troc-protected glycosyl donors. (1995). Carbohydrate Research, 269(1), 141-9. [Link]
-
The effect of neighbouring group participation and possible long range remote group participation in O- glycosylation. (2017). Beilstein Journal of Organic Chemistry, 13, 368-397. [Link]
-
Glycosyl Formates: Glycosylations with Neighboring-Group Participation. (2021). Molecules, 26(15), 4586. [Link]
-
On the Influence of Solvent on the Stereoselectivity of Glycosylation Reactions. (2023). Diva-portal.org. [Link]
-
Cooperative Stereocontrol in Glycosylation: Dissecting the α-Directing Effects of 4 -O- Acyl and 4 -O- Pentafluorobenzoyl Groups and the Role of 6 -O- Substituents in Glucosyl and Galactosyl Donors. (2024). The Journal of Organic Chemistry. [Link]
-
Glycosyl oxazolines serve as active donors for iterative synthesis of type I oligosaccharides. (2022). Chemical Science, 13(35), 10427–10432. [Link]
-
Stereoselective synthesis of α-C-glycosides of N-acetylgalactosamine. (n.d.). ResearchGate. [Link]
-
Stereoselectivity of Conformationally Restricted Glucosazide Donors. (2017). The Journal of Organic Chemistry, 82(11), 5693–5710. [Link]
-
Unexpected tolerance of glycosylation by UDP-GalNAc:polypeptide alpha-N-acetylgalactosaminyltransferase revealed by electron capture dissociation mass spectrometry: carbohydrate as potential protective groups. (2013). Glycoconjugate Journal, 30(8), 755-63. [Link]
-
Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. (2012). The Journal of Organic Chemistry, 77(1), 156–169. [Link]
-
Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. (2022). Frontiers in Chemistry, 10, 1030095. [Link]
-
Oxazoline donors enable effective glycoremodeling. (2019). Glycoforum. [Link]
-
Mechanisms and principles of N-linked protein glycosylation. (2005). Biochimica et Biophysica Acta, 1726(2), 138-56. [Link]
-
Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. (2019). Organic & Biomolecular Chemistry, 17(16), 3933-3946. [Link]
-
Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. (n.d.). ResearchGate. [Link]
-
Synthetic and semi-synthetic approaches to unprotected N-glycan oxazolines. (2018). Beilstein Journal of Organic Chemistry, 14, 448–461. [Link]
-
Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. (2022). Frontiers in Chemistry, 10. [Link]
-
Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde. (2014). Carbohydrate Research, 391, 31-4. [Link]
-
N-glycosylation as a eukaryotic protective mechanism against protein aggregation. (2021). bioRxiv. [Link]
-
A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group. (2011). Molecules, 16(1), 134-144. [Link]
-
4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction. (2009). The Journal of Organic Chemistry, 74(1), 289–299. [Link]
-
Synthesis of N-glycan oxazolines: donors for endohexosaminidase catalysed glycosylation. (2008). Organic & Biomolecular Chemistry, 6(22), 4213-23. [Link]
-
Efficient synthesis of α-galactosylceramide and its C-6 modified analogs. (2022). Frontiers in Chemistry, 10, 1058079. [Link]
-
Galactopyranose Derivatives with Amide-Stabilized Sulfur Ylides: Stereoselectivity and Reactivity. (n.d.). Sci-Hub. [Link]
-
Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. (2022). Frontiers in Chemistry, 10. [Link]
Sources
- 1. Pondering the Structural Factors that Affect 1,2-trans-Galactosylation: A Lesson Learnt from 3-O-β-Galactosylation of Galactosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. BJOC - Approaches to stereoselective 1,1'-glycosylation [beilstein-journals.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors: Verification of the Disarming Influence of the trans-gauche Conformation of C5–C6 Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic and semi-synthetic approaches to unprotected N-glycan oxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselectivity of Conformationally Restricted Glucosazide Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stereocontrolled Synthesis of alpha-C-Galactosamine Derivatives via Chelation-Controlled C-Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates [frontiersin.org]
- 12. Glycosylation with N-Troc-protected glycosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4,6-O-Benzylidene-N-acetyl-D-galactosamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4,6-O-Benzylidene-N-acetyl-D-galactosamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial protecting group strategy in carbohydrate chemistry. Here, we provide in-depth, experience-driven answers to troubleshoot your synthesis and optimize your outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis, workup, and purification of this compound.
Section 1: Low Conversion and Poor Yields
Question: My reaction yield is consistently low, and TLC analysis shows a significant amount of unreacted N-acetyl-D-galactosamine starting material. What are the primary causes?
Answer: Low conversion is a frequent issue stemming from the equilibrium nature of acetal formation.[1] The reaction between N-acetyl-D-galactosamine and benzaldehyde is reversible and requires an acid catalyst to proceed at a reasonable rate. Several factors can stall this reaction:
-
Presence of Water: The formation of the benzylidene acetal releases one equivalent of water. According to Le Châtelier's principle, the presence of water in the reaction mixture—either from wet reagents or solvents—will inhibit the forward reaction and can even promote the hydrolysis of the desired product.[1]
-
Inactive or Insufficient Catalyst: The most common catalysts for this reaction are Lewis acids like anhydrous zinc chloride (ZnCl₂) or Brønsted acids like p-toluenesulfonic acid (pTSA) and camphorsulfonic acid (CSA).[2][3] If the catalyst is old, has absorbed atmospheric moisture, or is used in insufficient quantity, the reaction rate will be impractically slow. Anhydrous ZnCl₂ is particularly effective but must be handled under anhydrous conditions.[4]
-
Suboptimal Reaction Conditions: Insufficient heating or short reaction times can prevent the reaction from reaching thermodynamic equilibrium. The 4,6-O-benzylidene acetal is the thermodynamically favored product due to the stability of the resulting six-membered ring fused to the pyranose ring.[5] Allowing the reaction to run for an adequate duration at an appropriate temperature is critical to ensure the equilibrium shifts toward this stable product.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low reaction yield.
Section 2: Formation of Byproducts
Question: My TLC plate shows multiple spots after the reaction. What are the likely identities of these byproducts?
Answer: The formation of multiple byproducts points to competing side reactions. Besides the starting material and the desired product, several other species can form:
-
Regioisomeric Acetals (Kinetic Products): While the 4,6-acetal is thermodynamically most stable, other diols can, in principle, form acetals. Formation of a 3,4-O-benzylidene acetal would result in a less stable seven-membered ring. These are considered kinetic products and are generally disfavored but can form under certain conditions.[6]
-
Acyclic or Intermolecular Acetals: Benzaldehyde (or its dimethyl acetal) can react with only one hydroxyl group to form an acyclic acetal, or it can bridge two separate sugar molecules, especially at high concentrations. These species are often unstable and may be hydrolyzed during workup.[7]
-
Pyranoside-to-Furanoside Rearrangement: Under harsh acidic conditions, the pyranose ring of the sugar can undergo a ring contraction to form a more strained furanoside isomer. This is an uncommon but documented side reaction for pyranosides that can be promoted by strong Lewis acids.[8]
-
Products of Degradation: Prolonged exposure to strong acid and heat can lead to degradation of the carbohydrate starting material or product, resulting in a complex mixture of unidentified, often colored, impurities.
Reaction Pathway and Potential Side Products
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. lookchem.com [lookchem.com]
- 5. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting the Difficult Removal of the 4,6-O-Benzylidene Protecting Group
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the deprotection of the 4,6-O-benzylidene acetal, a common protecting group in carbohydrate chemistry. Here, we will delve into the underlying causes of difficult removals and provide field-proven troubleshooting strategies and detailed protocols to overcome these obstacles.
The 4,6-O-benzylidene acetal is a robust protecting group for diols, prized for its stability under a range of conditions.[1][2] However, its very stability can sometimes translate into difficult or incomplete removal, leading to low yields and the formation of unwanted byproducts.[3] This guide will equip you with the knowledge to diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding 4,6-O-benzylidene deprotection.
Q1: Why is my acidic hydrolysis of the benzylidene acetal failing or giving low yields?
A1: Acidic hydrolysis is a common method for benzylidene acetal cleavage, but its success is highly dependent on the substrate and reaction conditions.[3][4] Incomplete reactions can often be attributed to:
-
Insufficiently strong acid: While mild acids are often preferred to avoid damaging other functional groups, they may not be potent enough for complete cleavage.
-
Steric hindrance: A sterically congested environment around the acetal can impede the approach of hydronium ions and water molecules, slowing down the hydrolysis.
-
Electronic effects: Electron-withdrawing groups elsewhere in the molecule can destabilize the carbocation intermediate formed during hydrolysis, thus increasing the activation energy for the reaction.
-
Reversibility of the reaction: Acetal formation is a reversible process.[5] If water is not present in sufficient excess, the equilibrium may not favor the deprotected diol.
Q2: I'm observing unexpected side products during reductive cleavage. What could be the cause?
A2: Reductive cleavage is a powerful technique for not only removing the benzylidene group but also for regioselectively generating a benzyl ether.[6][7] However, the combination of a Lewis acid and a hydride source can lead to several side reactions:
-
Reduction of other functional groups: The hydride source can reduce other sensitive functionalities in your molecule, such as esters, amides, or azides.[8]
-
Formation of regioisomers: Depending on the reagents and conditions, you can get a mixture of 4-O-benzyl and 6-O-benzyl ethers.[6][9] The choice of Lewis acid and hydride source plays a critical role in directing the regioselectivity.[6][10]
-
Over-reduction: In some cases, the initially formed benzyl ether can be further cleaved to give the free diol and toluene.
Q3: Can I use oxidative methods to remove the benzylidene group?
A3: Yes, oxidative cleavage is a viable, albeit less common, alternative. Reagents like N-bromosuccinimide (NBS) or ozone can be used. Oxidative methods are particularly useful when the molecule contains functional groups that are sensitive to acidic or reductive conditions. However, these methods can also have their own set of challenges, including:
-
Over-oxidation: Other sensitive functional groups in the molecule, such as alcohols or alkenes, may be oxidized.
-
Formation of byproducts: The reaction can sometimes lead to the formation of benzoates or other ester derivatives.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the removal of the 4,6-O-benzylidene group.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Insufficient acid/base strength or concentration.- Steric hindrance around the acetal.- Poor solubility of the starting material. | - Increase the concentration or switch to a stronger acid (e.g., TFA, HCl).- Increase the reaction temperature.- Use a co-solvent to improve solubility. |
| Low Yields | - Degradation of the starting material or product under harsh conditions.- Formation of side products.- Inefficient work-up or purification. | - Switch to milder deprotection conditions (e.g., catalytic transfer hydrogenation).- Optimize the reaction conditions (temperature, time, stoichiometry) to minimize side reactions.- Employ a different purification strategy. |
| Side Product Formation | - Reduction of other functional groups.- Formation of regioisomers.- Over-oxidation or other unwanted side reactions. | - Choose a deprotection method that is orthogonal to the other functional groups present.- Carefully select the reagents for reductive cleavage to control regioselectivity.- Monitor the reaction closely by TLC or LC-MS to avoid over-reaction. |
Visualizing Deprotection Pathways
The choice of deprotection method dictates the final product. The following diagram illustrates the different outcomes based on the chosen methodology.
Caption: Deprotection pathways for the 4,6-O-benzylidene acetal.
Experimental Protocols
The following protocols are provided as a starting point. Optimization may be required based on the specific substrate.
Protocol 1: Acidic Hydrolysis with Acetic Acid
This is a standard and often effective method for complete removal of the benzylidene acetal.
Materials:
-
4,6-O-benzylidene protected compound
-
Acetic acid (80% aqueous solution)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the 4,6-O-benzylidene protected compound in 80% aqueous acetic acid.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the acetic acid by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Reductive Cleavage with DIBAL-H for 6-O-Benzyl Ether Formation
This method is useful for the regioselective formation of the 6-O-benzyl ether.[11]
Materials:
-
4,6-O-benzylidene protected compound
-
Diisobutylaluminium hydride (DIBAL-H) solution in dichloromethane
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous Rochelle's salt solution (potassium sodium tartrate)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the 4,6-O-benzylidene protected compound in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C.
-
Add the DIBAL-H solution in DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol, followed by the addition of a saturated aqueous Rochelle's salt solution.
-
Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Catalytic Transfer Hydrogenation for Complete Deprotection
This is a mild and efficient method for the complete removal of the benzylidene acetal, especially for substrates with acid- or base-labile groups.[2][3]
Materials:
-
4,6-O-benzylidene protected compound
-
10% Palladium on carbon (Pd/C)
-
Triethylsilane (Et₃SiH) or Ammonium formate
-
Methanol or Ethanol
-
Celite®
Procedure:
-
Dissolve the 4,6-O-benzylidene protected compound in methanol or ethanol.
-
To this solution, add 10% Pd/C (typically 10-20 mol%).
-
Add triethylsilane (2-3 equivalents) or ammonium formate (4-5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Visualizing the Troubleshooting Workflow
When encountering difficulties, a logical workflow can help to efficiently identify a solution.
Caption: A logical workflow for troubleshooting difficult deprotections.
References
- Page, M. I. (1970). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow.
-
Mishra, A. K., et al. (2012). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 8, 373-377. [Link]
-
Imperio, D., Valloni, F., & Panza, L. (2023). Alternative Routes to 4,6‐O‐Benzylidene β‐Thioglycosides. Helvetica Chimica Acta. [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. [Link]
-
Hénault, J., et al. (2022). Regioselective Reductive Opening of Benzylidene Acetals with Dichlorophenylborane/Triethylsilane: Previously Unreported Side Reactions and How to Prevent Them. The Journal of Organic Chemistry, 87(4), 2034-2043. [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2010). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. eScholarship, University of California. [Link]
-
Lipták, A., et al. (1987). Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives. Carbohydrate Research, 164, 149-163. [Link]
-
Garegg, P. J., et al. (1995). Regio- and chemoselective reductive cleavage of 4,6-O-benzylidene-type acetals of hexopyranosides using BH3·THF–TMSOTf. Carbohydrate Research, 269(1), 89-96. [Link]
-
Ohlin, M., Johnsson, R., & Ellervik, U. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Carbohydrate Research, 346(12), 1358-1370. [Link]
-
Ohlin, M., Johnsson, R., & Ellervik, U. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Carbohydrate Research, 346(12), 1358-1370. [Link]
-
Johnsson, R., Ohlin, M., & Ellervik, U. (2010). Reductive Openings of Acetals: Explanation of Regioselectivity in Borane Reductions by Mechanistic Studies. The Journal of Organic Chemistry, 75(24), 8442-8452. [Link]
-
Greve, R. D., et al. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Organic Letters, 25(20), 3666-3670. [Link]
-
Capon, B., & Page, M. I. (1971). General Acid Catalyzed Acetal Hydrolysis. The Hydrolysis of Acetals and Ketals of cis-. Journal of the American Chemical Society, 93(14), 3452-3458. [Link]
-
Tanaka, T., et al. (2008). Regioselective Ring Opening of Benzylidene Acetal Protecting Group(s) of Hexopyranoside Derivatives by DIBAL-H. Chemical & Pharmaceutical Bulletin, 56(10), 1431-1436. [Link]
-
Johnsson, R., Ohlin, M., & Ellervik, U. (2012). Reductive Openings of Benzylidene Acetals Revisited: A Mechanistic Scheme for Regio- and Stereoselectivity. The Journal of Organic Chemistry, 77(22), 10174-10182. [Link]
-
Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Chemical Society Reviews, 48(8), 2389-2415. [Link]
-
Furneaux, R. H., et al. (2007). Facile Oxidative Cleavage of 4-O-benzyl Ethers With Dichlorodicyanoquinone in Rhamno- And Mannopyranosides. Tetrahedron, 63(17), 3564-3570. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
Urzúa, U., et al. (2007). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Journal of Biological Chemistry, 282(21), 15657-15664. [Link]
-
Greve, R. D., et al. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Organic Letters, 25(20), 3666-3670. [Link]
-
Mishra, A. K., et al. (2012). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 8, 373-377. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylidene Acetals. [Link]
-
Broecker, F., et al. (2011). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. The Journal of Organic Chemistry, 76(21), 8794-8805. [Link]
-
ResearchGate. (n.d.). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. [Link]
-
Le, C. M., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 856-860. [Link]
-
Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews, 54(4), 615-685. [Link]
-
K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed. 1998, 37, 2708. [Link]
-
Correa, A., & Martin, R. (2014). Metal-catalyzed activation of ethers via C–O bond cleavage. Chemical Society Reviews, 43(15), 5225-5242. [Link]
-
Tanaka, H. (2021). Benzylidene protection of diol. In Glycoscience Protocols. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 3. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4,6-O-Benzylidene Acetal Formation
Welcome to the technical support center for the optimization of 4,6-O-benzylidene acetal formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The formation of the 4,6-O-benzylidene acetal is a cornerstone of carbohydrate chemistry, prized for its ability to selectively protect the primary 6-hydroxyl and the equatorial 4-hydroxyl groups of pyranosides. However, like any chemical transformation, it can present challenges. This guide is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the 4,6-O-benzylidene acetal formation reaction. Each issue is analyzed for its potential causes, followed by actionable solutions.
Issue 1: Low to No Product Formation
You've set up your reaction, but upon workup and analysis (e.g., TLC, NMR), you observe primarily unreacted starting material.
-
Potential Cause 1: Ineffective Water Removal. The formation of a benzylidene acetal is a reversible, acid-catalyzed reaction that produces water as a byproduct.[1] According to Le Chatelier's principle, the presence of water in the reaction medium will drive the equilibrium back towards the starting materials, thus inhibiting product formation.
-
Solution: Implement a robust method for water removal.
-
Azeotropic Removal: If using a solvent that forms an azeotrope with water (e.g., toluene or benzene), a Dean-Stark apparatus is highly effective. Ensure that the solvent is refluxing and water is visibly collecting in the trap.
-
Chemical Dehydrating Agents: For reactions in solvents like DMF or acetonitrile, the use of a water scavenger is necessary. Anhydrous molecular sieves (3Å or 4Å, freshly activated) are a common choice. Alternatively, trichloroacetonitrile (Cl3CCN) has been reported as an effective water scavenger in conjunction with a solid acid catalyst like Dowex 50WX8.[2]
-
-
-
Potential Cause 2: Inactive or Insufficient Catalyst. The reaction requires an acid catalyst to protonate the aldehyde, making it more electrophilic. If the catalyst is old, has absorbed moisture, or is used in insufficient quantity, the reaction will not proceed efficiently.
-
Solution:
-
Use a fresh, anhydrous acid catalyst such as p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA).[3]
-
Ensure the catalyst loading is appropriate. Typically, 0.05 to 0.1 equivalents are sufficient.
-
Consider alternative catalysts. For sensitive substrates, a solid-supported acid catalyst like Dowex 50WX8 can simplify workup and may offer milder reaction conditions.[2] Phosphotungstic acid is another eco-friendly alternative.[3]
-
-
-
Potential Cause 3: Poor Quality Reagents. Benzaldehyde can oxidize over time to benzoic acid, which will not participate in the reaction. Benzaldehyde dimethyl acetal can hydrolyze if exposed to moisture.
-
Solution: Use freshly distilled benzaldehyde or high-purity, properly stored benzaldehyde dimethyl acetal.
-
Issue 2: Incomplete Reaction - A Mixture of Starting Material and Product
Your reaction has proceeded, but you have a significant amount of starting material remaining, even after an extended reaction time.
-
Potential Cause 1: Equilibrium Has Been Reached. As mentioned, this is an equilibrium-driven process. If water removal is not completely efficient, the reaction may stall once a certain concentration of water has accumulated.
-
Solution:
-
Re-evaluate your water removal strategy. If using molecular sieves, add a fresh, activated batch. If using a Dean-Stark trap, ensure it is functioning correctly and that no water is returning to the reaction flask.
-
Consider adding an excess of the benzaldehyde reagent (e.g., 1.5-2 equivalents) to push the equilibrium towards the product side.
-
-
-
Potential Cause 2: Insufficient Reaction Temperature or Time. While many benzylidene acetal formations proceed readily at room temperature, some less reactive substrates may require heating to overcome the activation energy barrier.[2]
-
Solution:
-
If conducting the reaction at room temperature, try gentle heating (e.g., 40-60 °C). For higher boiling point solvents like DMF, temperatures around 80 °C are sometimes employed.[4]
-
Monitor the reaction by TLC over a longer period to ensure it has truly reached completion.
-
-
Issue 3: Formation of Byproducts
Your reaction yields the desired product, but also one or more unexpected spots on your TLC plate.
-
Potential Cause 1: Acid-Catalyzed Side Reactions. Strong acidic conditions, especially when combined with heat, can lead to the degradation of sensitive substrates or the formation of other acetals if multiple diol functionalities are present and unprotected.
-
Solution:
-
Reduce the amount of acid catalyst used.
-
Switch to a milder catalyst, such as pyridinium p-toluenesulfonate (PPTS) or a solid acid catalyst.
-
Run the reaction at a lower temperature.
-
-
-
Potential Cause 2: Formation of Benzaldehyde Self-Condensation Products. Under certain conditions, benzaldehyde can undergo self-condensation reactions.
-
Solution: This is less common under standard acetal formation conditions but can be minimized by using benzaldehyde dimethyl acetal instead of benzaldehyde. The former reacts under milder conditions and does not have the same propensity for self-condensation.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of 4,6-O-benzylidene acetal formation?
The reaction proceeds via a classical acid-catalyzed acetal formation mechanism.
-
Protonation of the Aldehyde: The acid catalyst protonates the carbonyl oxygen of benzaldehyde, increasing its electrophilicity.
-
Nucleophilic Attack: One of the hydroxyl groups of the diol (typically the more reactive primary 6-OH) attacks the protonated carbonyl carbon, forming a hemiacetal intermediate.
-
Protonation and Elimination of Water: The hemiacetal is protonated on one of its hydroxyl groups, which is then eliminated as a water molecule, forming an oxocarbenium ion.
-
Intramolecular Cyclization: The second hydroxyl group of the diol attacks the oxocarbenium ion in an intramolecular fashion, forming the cyclic acetal.
-
Deprotonation: The final step is the deprotonation of the cyclic acetal to regenerate the acid catalyst and yield the final product.
Caption: Mechanism of 4,6-O-benzylidene acetal formation.
Q2: Should I use benzaldehyde or benzaldehyde dimethyl acetal?
Both reagents are effective, but they have different advantages:
| Reagent | Pros | Cons |
| Benzaldehyde | Inexpensive and readily available. | Reaction produces water, requiring azeotropic removal or a dehydrating agent. Can be used as the solvent.[3] |
| Benzaldehyde Dimethyl Acetal | Reaction produces methanol, which can often be removed under reduced pressure or tolerated in the reaction mixture. Can be run under milder conditions. | More expensive than benzaldehyde. |
For substrates that are sensitive to harsh conditions or when water removal is problematic, benzaldehyde dimethyl acetal is often the superior choice.
Q3: What is the best solvent for this reaction?
The choice of solvent depends on the specific substrate and the chosen method for water removal.
-
Toluene/Benzene: Ideal for azeotropic water removal using a Dean-Stark apparatus. However, benzene is carcinogenic and its use is often avoided.
-
N,N-Dimethylformamide (DMF): A common polar aprotic solvent that can dissolve a wide range of carbohydrates. Requires the use of a chemical dehydrating agent.
-
Acetonitrile (MeCN): Another popular polar aprotic solvent. Also requires a dehydrating agent.
-
Dichloromethane (DCM): Can be used for reactions at room temperature, often with a dehydrating agent.
Q4: How do I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. The product, being less polar than the diol starting material, will have a higher Rf value. A typical mobile phase would be a mixture of hexanes and ethyl acetate. Stain with a carbohydrate-active stain (e.g., ceric ammonium molybdate or potassium permanganate) for visualization.
Q5: My starting material is not very soluble. What can I do?
Poor solubility can significantly hinder reaction rates.
-
Switch to a more polar solvent: If you are using a non-polar solvent like toluene, switching to DMF or acetonitrile may improve solubility.
-
Gentle heating: Increasing the temperature can improve the solubility of the starting material.
-
Use a phase-transfer catalyst: In some cases, a phase-transfer catalyst can facilitate the reaction between two immiscible phases.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Experimental Protocols
Protocol 1: General Procedure using Benzaldehyde and a Dean-Stark Trap
-
To a solution of the diol (1.0 eq) in toluene (concentration typically 0.1-0.2 M), add benzaldehyde (1.2-1.5 eq) and p-toluenesulfonic acid monohydrate (0.05-0.1 eq).
-
Fit the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and continue heating until no more water collects in the Dean-Stark trap (typically 2-4 hours).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure using Benzaldehyde Dimethyl Acetal
-
To a solution of the diol (1.0 eq) in anhydrous DMF or acetonitrile (0.1-0.2 M), add benzaldehyde dimethyl acetal (1.1-1.3 eq) and camphorsulfonic acid (0.05 eq).[3]
-
Stir the reaction at room temperature or heat to 50-80 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with triethylamine.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
References
- N/A
-
Ohlin, M., Johnsson, R., & Ellervik, U. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Carbohydrate Research, 346(12), 1358-70. [Link]
-
Ohlin, M., Johnsson, R., & Ellervik, U. (2011). ChemInform Abstract: Regioselective Reductive Openings of 4,6-Benzylidene Acetals: Synthetic and Mechanistic Aspects. ChemInform, 42(32). [Link]
- N/A
- N/A
-
Reddy, N. R., Kumar, R., & Baskaran, S. (2019). A Direct Method for the Efficient Synthesis of Benzylidene Acetal at Room Temperature. European Journal of Organic Chemistry, 2019(1), 138-142. [Link]
- N/A
- N/A
- N/A
- N/A
-
Mandal, P. K., & Misra, A. K. (2007). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 3, 12. [Link]
- N/A
- N/A
- N/A
- Google Patents. (1998). Process for making acetals.
- N/A
- N/A
- N/A
- N/A
Sources
Technical Support Center: Managing Orthoester Byproduct Formation in Glycosylations
Welcome to the technical support center for managing orthoester byproduct formation in glycosylation reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common side reaction. Here, we will delve into the mechanisms, troubleshooting strategies, and preventative measures to ensure the successful synthesis of your target glycosides.
Understanding the Mechanism: FAQs
This section addresses the fundamental questions surrounding orthoester formation, providing the foundational knowledge needed to tackle this synthetic challenge.
Q1: What is a 1,2-orthoester byproduct in the context of glycosylation?
A 1,2-orthoester is a cyclic, kinetically stable byproduct that can form during glycosylation reactions, particularly when aiming for a 1,2-trans-glycosidic linkage.[1] It arises from the reaction of a glycosyl donor, a glycosyl acceptor (an alcohol), and a C2-acyl participating neighboring group. Instead of the acceptor attacking the anomeric carbon (C1) to form the desired glycoside, it attacks the carbon of the C2-acyl group, leading to the formation of a characteristic 1,2-(ortho-carboxylic acid) ester structure.
Q2: How and why does orthoester formation occur?
Orthoester formation is a direct consequence of using a "participating" protecting group at the C2 position of the glycosyl donor, such as an acetate or benzoate group. The established mechanism for forming the desired 1,2-trans-glycoside involves the following key steps:
-
Activation: The leaving group at the anomeric center is activated by a promoter (e.g., a Lewis acid).
-
Neighboring Group Participation: The C2-acyl group attacks the anomeric center in an intramolecular fashion as the leaving group departs.[2]
-
Formation of Dioxolenium Ion: This attack forms a bridged acyloxonium (or dioxolenium) ion intermediate. This intermediate is crucial as it shields one face of the sugar ring, directing the incoming glycosyl acceptor to attack from the opposite face, thus ensuring 1,2-trans stereoselectivity.[2][3]
-
Nucleophilic Attack: The glycosyl acceptor (alcohol) can then attack this intermediate. Herein lies the bifurcation point:
-
Pathway A (Desired): Attack at the anomeric carbon (C1) leads to the formation of the 1,2-trans-glycoside.
-
Pathway B (Byproduct): Attack at the acyl carbon of the dioxolenium ion leads to the formation of the 1,2-orthoester.[1]
-
Q3: What factors promote orthoester formation?
Several factors can tip the balance in favor of orthoester formation over the desired glycosylation:
-
Steric Hindrance: Highly hindered glycosyl donors or acceptors can favor the formation of orthoesters.[4]
-
Reaction Conditions: Temperature, solvent, and the nature of the promoter play a crucial role. For example, the presence of a non-participating base can favor orthoester formation.[5]
-
Donor Reactivity: "Disarmed" glycosyl donors (those with electron-withdrawing protecting groups) can sometimes lead to transient, unstable orthoesters.[6]
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues related to orthoester formation during your experiments.
Q: My reaction is yielding a significant amount of a stable byproduct. How can I confirm it's an orthoester?
A: Orthoesters have distinct spectroscopic signatures.
-
¹H NMR: Look for a characteristic singlet for the methyl group of the acetyl orthoester around 1.7-1.8 ppm and a signal for the orthoester methine proton.
-
¹³C NMR: A key signal is the quaternary carbon of the orthoester, which typically appears around 120-125 ppm.
-
Mass Spectrometry: The mass of the orthoester will correspond to the sum of the glycosyl donor (minus its leaving group) and the glycosyl acceptor.
If you have isolated the byproduct, you can also perform a mild acidic hydrolysis. Orthoesters are sensitive to acid and will hydrolyze back to the starting alcohol (your glycosyl acceptor) and an acetylated sugar, which can be confirmed by TLC or LC-MS analysis.
Q: I suspect my choice of C2-protecting group is the problem. What are my options?
A: While C2-acyl groups are necessary for 1,2-trans stereocontrol, their structure can be modified to disfavor orthoester formation.
| Protecting Group | Observation | Recommendation |
| Acetyl (Ac), Benzoyl (Bz) | Standard participating groups. Can be prone to orthoester formation, especially with hindered substrates. | These are the baseline. If issues arise, consider alternatives. |
| Pivaloyl (Piv) | More sterically demanding than acetyl. The bulkiness can disfavor nucleophilic attack at the acyl carbon. | A good first choice to try and suppress orthoester formation, but be aware of potentially harsher deprotection conditions.[1] |
| Phthalimido (NPhth) | Provides strong neighboring group participation and is less prone to orthoester formation. | An excellent choice for 2-amino sugars to ensure 1,2-trans stereoselectivity. |
| Dialkylphosphate esters | These have been shown to be effective stereodirecting groups that can exclude orthoester formation.[7] | A more specialized option for challenging glycosylations. |
Q: How do reaction conditions like solvent and temperature affect orthoester formation?
A: The choice of solvent and temperature are critical parameters to control.
-
Temperature: Lowering the reaction temperature (e.g., from room temperature to -20 °C or even -78 °C) often favors the kinetically controlled formation of the desired 1,2-trans-glycoside over the orthoester.[1] However, excessively low temperatures can significantly slow down the reaction rate.
-
Solvent: The solvent can influence the stability of the key dioxolenium intermediate.
-
Nitrile Solvents (e.g., Acetonitrile): These are known to promote the formation of 1,2-trans-glycosides and can suppress orthoester formation.[1]
-
Ethereal Solvents (e.g., Diethyl Ether, THF): These solvents can sometimes favor orthoester formation.[8]
-
Dichloromethane (DCM): A common, non-coordinating solvent that is often a good starting point.
-
Q: The choice of activator seems critical. Which ones minimize orthoester formation?
A: The nature and strength of the activator (promoter) can influence the reaction outcome.
-
Strong Lewis Acids (e.g., TMSOTf, AgOTf): These can sometimes promote the rearrangement of a formed orthoester into the desired glycoside.[6][9] If an orthoester is formed, it may be possible to convert it in situ to the glycoside by adding a catalytic amount of a strong Lewis acid.
-
Milder Activators (e.g., NIS/TfOH): The choice of activator should be carefully screened. In some cases, a milder activation system may be sufficient to promote glycosylation without leading to significant orthoester formation.
-
Pre-activation Conditions: Activating the glycosyl donor before adding the acceptor can sometimes help. However, studies have shown that the presence of a base (like DTBMP) during pre-activation can actually favor orthoester formation.[5] If you are using a pre-activation protocol and observing orthoester formation, consider running the reaction without the base.[5]
Q: I've already formed and isolated the orthoester. Can it be converted to the desired glycoside?
A: Yes, in many cases. Sugar 1,2-orthoesters can be rearranged to the corresponding 1,2-trans-glycosides under acidic conditions.[4][9][10] Treating the isolated orthoester with a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), in an inert solvent can promote this rearrangement.[9] It is advisable to start with a small-scale trial reaction to optimize the conditions for this conversion.
Preventative Strategies & Protocols
Proactively designing your experiment to avoid byproduct formation is the most efficient strategy.
Protocol: Screening Reaction Conditions to Minimize Orthoester Formation
This protocol outlines a systematic approach to optimizing your glycosylation reaction.
Objective: To identify reaction conditions that maximize the yield of the desired 1,2-trans-glycoside while minimizing the formation of the 1,2-orthoester byproduct.
Materials:
-
Glycosyl Donor (with C2-acyl group)
-
Glycosyl Acceptor
-
Anhydrous Solvents: Dichloromethane (DCM), Acetonitrile (MeCN)
-
Promoter (e.g., NIS/TfOH, TMSOTf)
-
Molecular Sieves (4Å, activated)
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates and appropriate developing system
-
NMR tubes and deuterated solvent
Procedure:
-
Setup: Set up four small-scale reactions (e.g., using 25-50 mg of the limiting reagent) in parallel under an inert atmosphere. Ensure all glassware is flame-dried.
-
Reaction Conditions:
-
Reaction 1 (Baseline): Donor, acceptor, and molecular sieves in DCM at 0 °C.
-
Reaction 2 (Low Temp): Donor, acceptor, and molecular sieves in DCM at -40 °C.
-
Reaction 3 (Solvent Effect): Donor, acceptor, and molecular sieves in MeCN at 0 °C.
-
Reaction 4 (Solvent & Temp): Donor, acceptor, and molecular sieves in MeCN at -40 °C.
-
-
Initiation: Add the promoter to each reaction vessel and stir.
-
Monitoring: Monitor the reactions by TLC. The orthoester byproduct and the desired glycoside will likely have different Rf values.
-
Quenching & Workup: Once the starting material is consumed (or after a set time, e.g., 2 hours), quench the reactions with a base (e.g., triethylamine or pyridine). Filter, concentrate, and prepare a small sample of the crude mixture from each reaction for ¹H NMR analysis.
-
Analysis:
-
Compare the TLC plates to visually assess the product distribution.
-
Analyze the crude ¹H NMR spectra. Determine the ratio of the desired glycoside to the orthoester byproduct by integrating characteristic peaks for each compound.
-
-
Optimization: Based on the results, scale up the reaction condition that provided the best ratio of the desired product.
By systematically evaluating these key parameters, you can develop a robust and high-yielding glycosylation protocol tailored to your specific substrates.
References
-
Rearrangement of sugar 1,2-orthoesters to glycosidic products: a mechanistic implication. Carbohydrate Research. [Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules. [Link]
-
Rearrangement of sugar 1,2-orthoesters to glycosidic products: A mechanistic implication. ResearchGate. [Link]
-
The orthoester glycosylation method. variations in the anomeric composition of the product with aglycone basicity in the two-ste. Acta Chemica Scandinavica. [Link]
-
Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. Max Planck Society. [Link]
-
Glycosylation of a Newly Functionalized Orthoester Derivative. Molecules. [Link]
-
Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry. [Link]
-
Pre-activation Based Stereoselective Glycosylations. Science China Chemistry. [Link]
-
Synthesis of aryl glycosides by ortho-ester method. Bulletin of the Academy of Sciences of the USSR, Division of chemical science. [Link]
-
Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Chemical Science. [Link]
-
Solvent Effect on Glycosylation: Synthetic Methods and Catalysts. ResearchGate. [Link]
-
Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. [Link]
-
Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues. Carbohydrate Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Glycosylation of a Newly Functionalized Orthoester Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. Rearrangement of sugar 1,2-orthoesters to glycosidic products: a mechanistic implication - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Alternative Glycosyl Donors for N-acetyl-D-galactosamine Glycosylation
For researchers, medicinal chemists, and drug development professionals, the stereoselective synthesis of N-acetyl-D-galactosamine (GalNAc) glycosides is a critical step in the development of targeted therapeutics, vaccines, and functional glycomaterials. The ubiquitous 4,6-O-benzylidene protected GalNAc donor has long been a workhorse in carbohydrate chemistry. However, its use is not without drawbacks, including the often harsh conditions required for deprotection and its influence on anomeric stereoselectivity, which can complicate the synthesis of complex oligosaccharides. This guide provides an in-depth comparison of viable alternative glycosyl donors, offering experimental insights to inform your synthetic strategy.
The Rationale for Moving Beyond Benzylidene Acetals
The 4,6-O-benzylidene group imparts conformational rigidity to the pyranose ring, which can influence the stereochemical outcome of glycosylation, sometimes favoring the formation of α-linkages.[1] While useful in certain contexts, this can be a limitation when the β-anomer is the desired product. Furthermore, the removal of the benzylidene acetal often requires harsh acidic conditions or hydrogenolysis, which may not be compatible with other sensitive functional groups in the molecule.[2] These limitations have spurred the development of a diverse toolkit of alternative glycosyl donors for GalNAc.
A Comparative Overview of Alternative GalNAc Glycosyl Donors
This guide will focus on four prominent classes of alternative glycosyl donors: thioglycosides, trichloroacetimidates, 2-azido-2-deoxy-D-galactopyranosyl donors, and selenoglycosides. Each of these donor systems offers a unique set of advantages and disadvantages in terms of stability, reactivity, and stereoselectivity.
Thioglycosides: The Versatile Intermediates
Thioglycosides are highly stable and can be prepared readily, making them excellent building blocks for complex oligosaccharide synthesis.[3] Their stability allows for a wide range of protecting group manipulations before the final glycosylation step. Activation of thioglycoside donors is typically achieved using a thiophilic promoter, such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Lewis acid like trifluoromethanesulfonic acid (TfOH).[4]
Key Advantages:
-
High stability to a wide range of reaction conditions.
-
Can be used in armed-disarmed strategies for sequential glycosylations.
-
A plethora of activation methods are available.
Potential Drawbacks:
-
Activation often requires stoichiometric amounts of expensive or corrosive reagents.
-
Stereoselectivity can be highly dependent on the promoter system and reaction conditions.
Experimental Protocol: Synthesis of a GalNAc Thioglycoside Donor
Caption: Synthesis of a GalNAc Thioglycoside Donor.
Step-by-Step Methodology:
-
Peracetylation: To a solution of N-acetyl-D-galactosamine in pyridine, add acetic anhydride dropwise at 0 °C. Stir the reaction mixture at room temperature until complete conversion is observed by TLC.
-
Thiolation: Dissolve the peracetylated sugar in anhydrous dichloromethane and add thiophenol. Cool the solution to 0 °C and add boron trifluoride etherate dropwise. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by silica gel chromatography to afford the desired thioglycoside donor.
Representative Glycosylation Protocol:
Caption: Thioglycoside Glycosylation Workflow.
-
Reaction Setup: A solution of the thioglycoside donor and the glycosyl acceptor in anhydrous dichloromethane is stirred over activated molecular sieves for 30 minutes at room temperature.
-
Activation: The mixture is cooled to -40 °C, and N-iodosuccinimide (NIS) is added. After stirring for 10 minutes, a catalytic amount of trifluoromethanesulfonic acid (TfOH) is added.
-
Quenching and Work-up: The reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium thiosulfate and sodium bicarbonate. The organic layer is separated, dried, and concentrated. The product is purified by silica gel chromatography.
Trichloroacetimidates: The Highly Reactive Donors
Glycosyl trichloroacetimidates are among the most reactive glycosyl donors and are widely used due to their ease of preparation and the mild acidic conditions required for their activation.[5][6] They are typically synthesized by reacting a hemiacetal with trichloroacetonitrile in the presence of a base such as DBU.[7]
Key Advantages:
-
High reactivity, allowing for glycosylation of less reactive acceptors.
-
Activation under mild catalytic acidic conditions (e.g., TMSOTf, BF3·OEt2).[5]
-
Generally good yields.
Potential Drawbacks:
-
Lower stability compared to thioglycosides.
-
The formation of a trichloroacetamide byproduct can sometimes complicate purification.[8]
-
Stereoselectivity can be influenced by the anomeric configuration of the starting imidate.
Experimental Protocol: Synthesis of a GalNAc Trichloroacetimidate Donor
Caption: Synthesis of a GalNAc Trichloroacetimidate Donor.
Step-by-Step Methodology:
-
Hemiacetal Preparation: The protected N-acetyl-D-galactosamine hemiacetal is prepared by a suitable deprotection of the anomeric position of a fully protected sugar.
-
Imidate Formation: The hemiacetal is dissolved in anhydrous dichloromethane, and trichloroacetonitrile is added. The solution is cooled to 0 °C, and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added. The reaction is stirred at room temperature until completion.[7]
-
Purification: The reaction mixture is concentrated, and the residue is purified by silica gel chromatography to yield the trichloroacetimidate donor.
Representative Glycosylation Protocol:
Caption: Trichloroacetimidate Glycosylation Workflow.
-
Reaction Setup: The trichloroacetimidate donor and the glycosyl acceptor are co-evaporated with toluene and then dissolved in anhydrous dichloromethane under an argon atmosphere. Activated molecular sieves are added, and the mixture is stirred at room temperature.
-
Activation: The mixture is cooled to -78 °C, and a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) is added.
-
Quenching and Work-up: The reaction is monitored by TLC. Upon completion, the reaction is quenched with triethylamine, and the mixture is filtered and concentrated. The product is purified by silica gel chromatography.
2-Azido-2-deoxy-D-galactopyranosyl Donors: The Gateway to 1,2-cis Linkages
The 2-azido group serves as a non-participating protecting group, which is crucial for the synthesis of challenging 1,2-cis-glycosidic linkages (α-linkages in the galacto series). The azide can be readily reduced to an amine, which can then be N-acetylated to provide the desired GalNAc moiety. This two-step conversion makes 2-azido donors highly valuable in complex oligosaccharide synthesis.[9]
Key Advantages:
-
Excellent for the stereoselective synthesis of 1,2-cis-glycosides.[9]
-
The azido group is stable to a wide range of reaction conditions.
-
Can be converted to the natural N-acetyl group in a straightforward manner.
Potential Drawbacks:
-
Requires additional steps for the conversion of the azido group to the N-acetyl group.
-
The synthesis of the 2-azido donor can be more complex than other donors.
-
Stereoselectivity can be influenced by protecting groups at other positions.[10]
Experimental Protocol: Synthesis of a 2-Azido-2-deoxy-D-galactopyranosyl Donor
Caption: Synthesis of a 2-Azido-2-deoxy Galactosyl Donor.
Step-by-Step Methodology:
-
Azidonitration of Galactal: A solution of protected galactal in acetonitrile is treated with sodium azide and ceric ammonium nitrate (CAN) to afford the 2-azido-1-nitrate derivative.
-
Conversion to Glycosyl Halide: The nitrate can be converted to a more stable glycosyl halide (e.g., bromide or chloride) using the appropriate lithium halide.
-
Formation of the Glycosyl Donor: The resulting 2-azido-2-deoxygalactosyl halide can then be converted to a variety of glycosyl donors, such as a thioglycoside or a trichloroacetimidate, using standard procedures.
Representative Glycosylation and Post-Glycosylation Modification Protocol:
Caption: Post-Glycosylation Modification of 2-Azido Glycosides.
-
Glycosylation: The 2-azido-2-deoxygalactosyl donor is reacted with the acceptor using appropriate activation conditions (e.g., NIS/TfOH for a thioglycoside donor).
-
Azide Reduction: The resulting 2-azido glycoside is dissolved in a suitable solvent (e.g., THF/water), and triphenylphosphine is added. The mixture is heated to effect the Staudinger reduction of the azide to an amine.
-
N-Acetylation: The crude amine is then acetylated using acetic anhydride in pyridine to yield the final N-acetylgalactosamine glycoside.
Selenoglycosides: The Tunable Donors
Selenoglycosides offer a unique reactivity profile that can be finely tuned. Their reactivity can be modulated by the electronic nature of the aryl group attached to the selenium atom. This allows for the development of armed-disarmed strategies and chemoselective glycosylations.[11]
Key Advantages:
-
Reactivity can be tuned.
-
Can be activated under mild conditions.
-
Can be used in orthogonal glycosylation strategies with thioglycosides.[11]
Potential Drawbacks:
-
Selenium reagents are toxic and require careful handling.
-
Can be more expensive to prepare than their thio-analogs.
Experimental Protocol: Synthesis of a GalNAc Selenoglycoside Donor
The synthesis of selenoglycosides is analogous to that of thioglycosides, typically involving the reaction of a peracetylated sugar with a selenol in the presence of a Lewis acid.
Representative Glycosylation Protocol:
The activation of selenoglycosides is often achieved with similar promoters as thioglycosides, such as NIS/TfOH. The key advantage lies in the differential reactivity between selenoglycosides and thioglycosides, allowing for selective activation of one in the presence of the other.[11]
Comparative Performance Data
The following table summarizes the general performance characteristics of the discussed alternative glycosyl donors for N-acetyl-D-galactosamine. It is important to note that yields and stereoselectivities are highly substrate and condition dependent.
| Glycosyl Donor Type | Stability | Reactivity | Typical Yields | Predominant Stereoselectivity | Key Advantages |
| Thioglycosides | High | Moderate | Good to Excellent | Condition Dependent | Versatile, stable, suitable for armed-disarmed strategies. |
| Trichloroacetimidates | Moderate | High | Good to Excellent | Often α for the α-imidate, β for the β-imidate | Highly reactive, mild activation. |
| 2-Azido-2-deoxy Donors | High | Moderate | Good | Highly α-selective | Excellent for 1,2-cis linkages, stable intermediate. |
| Selenoglycosides | Moderate | High (Tunable) | Good to Excellent | Condition Dependent | Tunable reactivity, orthogonal to thioglycosides. |
Conclusion and Future Perspectives
The choice of a glycosyl donor for N-acetyl-D-galactosamine is a critical decision in the design of a synthetic route. While the traditional 4,6-O-benzylidene protected donors remain useful, the alternative donors discussed in this guide offer a broader range of reactivity and stereoselectivity, enabling the synthesis of more complex and sensitive glycoconjugates. Thioglycosides provide stability and versatility, trichloroacetimidates offer high reactivity, 2-azido donors are the key to 1,2-cis linkages, and selenoglycosides allow for tunable reactivity. As the demand for sophisticated glycotherapeutics continues to grow, the development of even more efficient and selective glycosylation methodologies will remain a key area of research in synthetic carbohydrate chemistry.
References
Sources
- 1. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irl.umsl.edu [irl.umsl.edu]
- 4. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of the stereoselectivity of 2-azido-2-deoxyglucosyl donors: protecting group effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. summit.sfu.ca [summit.sfu.ca]
A Comparative Guide to the Reactivity of Gluco- vs. Galacto- 4,6-O-Benzylidene Glycosyl Donors
For Researchers, Scientists, and Drug Development Professionals
In the sophisticated landscape of synthetic carbohydrate chemistry, the stereoselective construction of the glycosidic linkage remains a paramount challenge. The choice of glycosyl donor, and particularly its protecting group strategy, is a critical determinant of reaction outcome. Among the most versatile tools in the synthetic chemist's arsenal are donors featuring a 4,6-O-benzylidene acetal, a rigidifying element that profoundly influences reactivity and stereoselectivity.
This guide provides an in-depth comparative analysis of two of the most common, yet distinct, donors in this class: those derived from glucose and galactose. We will dissect the subtle, yet powerful, influence of the C4-stereochemistry on their conformational behavior, mechanistic pathways, and ultimate performance in glycosylation reactions, supported by experimental data and validated protocols.
The Decisive Influence of C4-Stereochemistry: A Conformational Analysis
The fundamental difference between a glucopyranoside and a galactopyranoside lies in the stereochemistry at the C4 position—equatorial in glucose, axial in galactose. When a 4,6-O-benzylidene acetal is installed, it locks the C5-hydroxymethyl group (C6) in a pseudo-axial orientation, forcing the pyranose ring into a more rigidified 4C1 chair conformation. However, the orientation of the C4-substituent within this locked system creates distinct conformational environments that are central to their divergent reactivity.
-
Gluco-donors: The O4 is in an equatorial position. The trans-fused benzylidene acetal maintains a relatively undistorted chair conformation.
-
Galacto-donors: The O4 is in an axial position. This creates a cis-relationship with the C6-oxygen within the fused ring system, leading to notable steric and electronic consequences. This arrangement can influence the stability of the pyranose ring and any intermediates formed during the glycosylation reaction.[1]
The presence of the benzylidene acetal severely restricts the conformational flexibility of any intermediate glycosyl oxocarbenium ions, precluding "inverted" conformations and directing nucleophilic attack.[2]
Caption: The SN1 vs. SN2 glycosylation pathway continuum.
Comparative Reactivity: A Synthesis of Experimental Data
The interplay between donor structure, acceptor reactivity, and reaction conditions dictates the final stereochemical outcome. The following table summarizes representative data from the literature, comparing the performance of 4,6-O-benzylidene protected gluco- and galacto- donors.
| Donor Series | C2-Substituent | Acceptor | Promoter/Activator | α:β Ratio | Yield (%) | Reference |
| Gluco | -OBn | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | BSP/Tf2O | α-selective | ~85% | [3] |
| Gluco | -OBn | 2-Propanol | BSP/Tf2O | 2.5 : 1 | 94% | [3] |
| Gluco | Azide (-N3) | Ethanol | Tf2O/Ph2SO | 1 : 10 | 68% | [4] |
| Gluco | Azide (-N3) | Trifluoroethanol | Tf2O/Ph2SO | >20 : 1 | 64% | [4] |
| Galacto | Azide (-N3) | Reactive Acceptors | Tf2O/Ph2SO | Favors β (1,2-trans) | High | [5][6] |
| Galacto | Azide (-N3) | Poorly Reactive Acceptors | Tf2O/Ph2SO | Favors α (1,2-cis) | High | [5][6] |
| Galacto | -OAc (participating) | Various | Varies (e.g., TMSOTf) | Often α-selective | Moderate-High | [1] |
Key Observations:
-
For gluco-donors, a clear shift from β- to α-selectivity is observed as the acceptor nucleophilicity decreases (e.g., ethanol vs. trifluoroethanol). [4]This highlights the transition from an SN2 to an SN1-like mechanism.
-
Galacto-donors also show this dependency on acceptor reactivity, favoring 1,2-trans (β) products with reactive acceptors and 1,2-cis (α) products with poorly reactive ones. [5][6]* Notably, even with a C2-participating group like an acetate, 4,6-O-benzylidene galacto-donors can provide significant amounts of the α-product, a deviation from the expected neighboring group participation outcome. This underscores the powerful α-directing influence of the constrained acetal system in the galactose series. [1]
Experimental Protocol: A Model Pre-activation Glycosylation
This protocol provides a robust, self-validating framework for comparing donor reactivity under controlled conditions. The pre-activation method, where the donor is activated before the acceptor is introduced, simplifies the mechanistic manifold and allows for a clearer assessment of the acceptor's influence. [4] Materials:
-
Glycosyl Donor (e.g., Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-D-glucopyranoside or the corresponding galactopyranoside) (1.0 equiv)
-
Glycosyl Acceptor (e.g., Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside) (1.2 equiv)
-
1-Benzenesulfinyl piperidine (BSP) (1.1 equiv)
-
Trifluoromethanesulfonic anhydride (Tf2O) (1.1 equiv)
-
2,4,6-Tri-tert-butylpyrimidine (TTBP) (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Molecular Sieves (4Å), activated
Procedure:
-
Vessel Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with the glycosyl donor, BSP, TTBP, and activated 4Å molecular sieves.
-
Inert Atmosphere: The flask is sealed with a septum and purged with argon or nitrogen. Anhydrous DCM is added via syringe.
-
Pre-activation: The resulting suspension is cooled to -60 °C using an appropriate cooling bath (e.g., dry ice/chloroform). Trifluoromethanesulfonic anhydride (Tf2O) is added dropwise via syringe. The reaction mixture is stirred at this temperature for 15-30 minutes. The formation of the active glycosyl triflate intermediate is often accompanied by a color change.
-
Acceptor Addition: A solution of the glycosyl acceptor in anhydrous DCM is added dropwise to the cooled reaction mixture.
-
Reaction Monitoring: The reaction is allowed to proceed at -60 °C and warm slowly to -30 °C over 1-2 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the donor is consumed.
-
Quenching: The reaction is quenched by the addition of triethylamine or pyridine, followed by dilution with DCM.
-
Workup: The mixture is filtered through a pad of Celite, and the filtrate is washed successively with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The α/β ratio of the resulting disaccharide is determined by 1H NMR spectroscopy, typically by integration of the anomeric proton signals.
Caption: Workflow for a pre-activation based glycosylation experiment.
Conclusion and Field-Proven Insights
The choice between a gluco- and a galacto-4,6-O-benzylidene donor is not arbitrary but a strategic decision based on the desired stereochemical outcome and the nature of the glycosyl acceptor.
-
For α-linkages (1,2-cis): Both donors can be effective, particularly with less reactive acceptors where the reaction proceeds through a more SN1-like pathway. However, the galacto-donor's inherent α-directing tendency, even in the presence of potentially participating groups, makes it a uniquely powerful tool for synthesizing challenging α-galactosidic linkages. [1]* For β-linkages (1,2-trans): With reactive acceptors, both donors can favor the β-product via an SN2-type displacement. However, for gluco-donors, achieving high β-selectivity often requires the assistance of a C2-participating group. The galacto-donor's strong α-bias can sometimes make clean β-glycosylation more challenging, requiring careful optimization of conditions.
Final Recommendation: When embarking on a synthesis, it is imperative to consider the reactivity of the acceptor. A systematic approach using a panel of acceptors with varying nucleophilicity can be an invaluable tool for predicting and optimizing the stereochemical outcome of a glycosylation reaction. [7][8][9]The rigid conformational constraints imposed by the 4,6-O-benzylidene acetal amplify the subtle electronic and steric differences between the gluco- and galacto- series, providing chemists with a powerful lever to control stereoselectivity.
References
- Stereoselectivity in Glycosylation with Deoxofluorinated Glucosazide and Galactosazide Thiodonors. The Journal of Organic Chemistry.
- Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors.
- Stereoselectivity in Glycosylation with Deoxofluorinated Glucosazide and Galactosazide Thiodonors.
- Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. PubMed Central.
- The influence of acceptor nucleophilicity on the glycosylation reaction mechanism. Royal Society of Chemistry.
- Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors.
- Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosyl
- 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction. PubMed Central.
- Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity.
- Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity. Royal Society of Chemistry.
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- 2. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. The influence of acceptor nucleophilicity on the glycosylation reaction mechanism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to NMR Analysis for Confirming Glycosylation Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the synthesis of well-defined glycoconjugates is a critical yet challenging endeavor. The inherent complexity of carbohydrate chemistry, with its numerous stereocenters and potential for regioisomeric linkages, demands rigorous analytical techniques to unequivocally confirm the structure of glycosylation products. Among the available methods, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and indispensable tool for the detailed structural elucidation of these intricate molecules in solution.[1][2][3]
This guide provides an in-depth comparison of NMR-based strategies to validate the outcomes of glycosylation reactions. It is designed to move beyond a simple listing of techniques, offering insights into the causality behind experimental choices and providing self-validating protocols.
The Central Challenge: Unambiguous Structural Verification
Glycosylation reactions can yield a mixture of products, including the desired isomer, anomers (differing in the stereochemistry at the anomeric carbon), and regioisomers (differing in the linkage position). Distinguishing between these possibilities is paramount, as the specific architecture of a glycoconjugate dictates its biological function. NMR spectroscopy offers a non-destructive approach to gain atomic-level information, enabling the determination of:
-
Anomeric Configuration (α vs. β): The orientation of the substituent at the anomeric carbon.[4][5]
-
Glycosidic Linkage Position: The specific hydroxyl group on the acceptor sugar that forms the glycosidic bond.
-
Monosaccharide Composition and Sequence: The identity and order of the sugar units.[1][2]
-
Overall Conformation: The three-dimensional arrangement of the molecule in solution.
A Multi-faceted NMR Approach: From 1D to 2D Techniques
A comprehensive analysis typically involves a suite of 1D and 2D NMR experiments.[4][6] While 1D ¹H NMR provides a preliminary assessment, 2D techniques are essential for resolving the extensive signal overlap characteristic of carbohydrate spectra.[6][7]
Initial Assessment with 1D NMR Spectroscopy
¹H NMR: The First Look
A simple ¹H NMR spectrum offers a wealth of initial information.[5] The anomeric protons are particularly diagnostic, typically resonating in a relatively clear region of the spectrum (δ ~4.4–6.0 ppm).[8] Key observations include:
-
Number of Anomeric Signals: The number of distinct anomeric proton signals can indicate the number of sugar residues in the product.[4]
-
Chemical Shift (δ): The chemical shift of the anomeric proton (H-1) provides a clue to the anomeric configuration. Generally, α-anomers resonate at a lower field (higher ppm) than their β-counterparts.[5][9]
-
Coupling Constants (³JH1,H2): The magnitude of the scalar coupling constant between the anomeric proton (H-1) and the proton at C-2 (H-2) is a powerful indicator of their dihedral angle, and thus the anomeric configuration.[8] For most common hexopyranosides, a small ³JH1,H2 value (~1-4 Hz) is indicative of an α-anomer (axial-equatorial or equatorial-equatorial relationship), while a larger value (~7-9 Hz) suggests a β-anomer (axial-axial relationship).
¹³C NMR: Complementary Information
While less sensitive than ¹H NMR, ¹³C NMR provides valuable complementary data due to its wider chemical shift dispersion.[6][10]
-
Anomeric Carbon Chemical Shift: The chemical shift of the anomeric carbon (C-1) is also sensitive to the anomeric configuration. For pyranoses, the C-1 of β-anomers is typically found at a lower field (higher ppm) than that of α-anomers.[8] The anomeric carbons generally resonate between 90 and 110 ppm.[10]
Unraveling Connectivity with 2D NMR Spectroscopy
To overcome the signal overlap in 1D spectra and definitively establish the structure, a combination of 2D NMR experiments is essential.[11][12]
Homonuclear Correlation Experiments: COSY and TOCSY
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings over two or three bonds. It is used to trace the connectivity of protons within a single sugar residue, starting from the well-resolved anomeric proton.
-
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of a monosaccharide residue.[11] By irradiating an anomeric proton, one can ideally observe correlations to all other protons within that sugar ring.
Heteronuclear Correlation Experiments: HSQC and HMBC
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation).[13] It is invaluable for assigning the carbon resonances of each sugar residue once the proton assignments are known from COSY and TOCSY.[11][14]
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the cornerstone for identifying the glycosidic linkage.[13] It detects correlations between protons and carbons that are two or three bonds apart.[13] The key correlation is between the anomeric proton of one sugar residue and the carbon of the acceptor sugar involved in the glycosidic bond.[14][15]
Through-Space Correlations: NOESY and ROESY
-
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds.[16][17] This information is crucial for:
-
Confirming Glycosidic Linkages: A cross-peak between the anomeric proton of the donor sugar and a proton on the acceptor sugar provides strong evidence for the linkage position.
-
Determining Conformation: The intensities of NOE/ROE cross-peaks are related to the distance between protons, providing insights into the preferred conformation around the glycosidic bond.[18] For medium-sized molecules where the NOE may be close to zero, ROESY is the preferred experiment as the ROE is always positive.[16][17]
-
Comparative Guide to NMR Techniques for Structural Confirmation
| NMR Experiment | Information Provided | Strengths | Limitations |
| ¹H NMR | Anomeric configuration (α/β), number of sugar residues, presence of substituents.[4][5] | Rapid, requires small sample amount. | Significant signal overlap in complex molecules.[8] |
| ¹³C NMR | Anomeric configuration, number of sugar residues, presence of unusual sugars.[4] | High spectral dispersion, complementary to ¹H NMR. | Lower sensitivity, requires more sample or longer acquisition time. |
| COSY | Through-bond ¹H-¹H correlations (2-3 bonds). | Establishes proton connectivity within a sugar residue. | Can be difficult to interpret in crowded spectral regions. |
| TOCSY | Through-bond ¹H-¹H correlations within an entire spin system.[11] | Identifies all protons belonging to a single sugar residue. | Can lead to overlapping cross-peaks in complex spectra. |
| HSQC | One-bond ¹H-¹³C correlations.[13] | High sensitivity, allows for assignment of carbon resonances.[13] | Does not provide information about connectivity between residues. |
| HMBC | Two- and three-bond ¹H-¹³C correlations.[13] | Crucial for identifying the glycosidic linkage. [14] | Less sensitive than HSQC, absence of a correlation is not definitive proof.[13] |
| NOESY/ROESY | Through-space ¹H-¹H correlations.[16][17] | Confirms glycosidic linkage and provides conformational information.[18] | NOE intensity is distance-dependent and can be affected by molecular motion.[16][18] ROESY is better for medium-sized molecules.[16] |
Experimental Workflow and Protocols
A logical and systematic approach is key to successful NMR analysis.
Workflow for NMR Analysis of Glycosylation Products
Caption: A typical experimental workflow for the NMR-based structural confirmation of glycosylation products.
Protocol: Sample Preparation for NMR Analysis
-
Sample Purity: Ensure the sample is of high purity (>95%) as impurities can complicate spectral analysis.[19]
-
Sample Amount: For a standard 5 mm NMR tube, aim for 1-5 mg for ¹H NMR and 10-20 mg for ¹³C-based experiments.[20] The use of cryogenic probes can significantly reduce the required sample amount.[19]
-
Solvent Selection: Deuterated solvents are used to avoid overwhelming solvent signals in ¹H NMR.[20]
-
D₂O (Deuterium Oxide): The most common solvent for carbohydrates. Exchangeable protons (e.g., -OH) will not be observed.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Useful for less polar glycosides and allows for the observation of hydroxyl protons.
-
-
Dissolution: Dissolve the sample in approximately 0.5-0.6 mL of the chosen deuterated solvent.[20] Gentle vortexing or sonication may be required.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent issues with spectral quality.[20]
Protocol: Acquisition of Key 2D NMR Spectra
The following are general guidelines. Specific parameters will need to be optimized based on the sample and the spectrometer.
HMBC (for Glycosidic Linkage Determination)
-
Pulse Program: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Optimization of the Long-Range Coupling Delay: The delay for the evolution of long-range couplings is typically set to optimize for couplings of 4-8 Hz. A common starting value is 60-80 ms.
-
Acquisition Time: Ensure a sufficiently long acquisition time in the direct dimension (t₂) for good resolution and in the indirect dimension (t₁) to resolve correlations.
-
Processing: Apply appropriate window functions (e.g., sine-bell) in both dimensions before Fourier transformation.
NOESY (for Through-Space Correlations)
-
Pulse Program: Use a standard NOESY pulse sequence (e.g., noesygpph on Bruker instruments).
-
Mixing Time (τm): This is a critical parameter. A range of mixing times (e.g., 100-500 ms) should be tested to observe the build-up of NOEs and minimize spin diffusion effects.
-
Relaxation Delay: Set the relaxation delay to at least 1.5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans.
Visualizing Key NMR Correlations for Structure Determination
Caption: Key 2D NMR correlations used to determine the glycosidic linkage (1'→4) and conformation.
Conclusion
The structural confirmation of products from glycosylation reactions is a non-trivial but essential task. A systematic approach utilizing a combination of 1D and 2D NMR techniques provides an unparalleled level of detail, enabling the unambiguous determination of anomeric configuration, linkage position, and overall molecular architecture. By understanding the principles behind each experiment and following a logical workflow, researchers can confidently validate their synthetic products, paving the way for further biological investigation and drug development.
References
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Wikipedia. Nuclear magnetic resonance spectroscopy of carbohydrates. [Link]
-
Ardá, A., & Jiménez-Barbero, J. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 123(3), 1040-1102. [Link]
-
Perlin, A. S., & Casu, B. (1982). Assignment of anomeric configuration and identification of carbohydrate residues by 13C nmr. 1. Galacto- and glucopyranosides and furanosides. Canadian Journal of Chemistry, 60(13), 1545-1552. [Link]
-
Complex Carbohydrate Research Center, University of Georgia. Techniques. [Link]
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Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307-3330. [Link]
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Sci-Hub. NMR Spectroscopy in the structural elucidation of oligosaccharides and glycosides. [Link]
-
Kamerling, J. P. (2007). Introduction to NMR Spectroscopy of Carbohydrates. In NMR Spectroscopy of Glycoconjugates (pp. 1-10). American Chemical Society. [Link]
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Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2009). Structural Analysis of Glycans. In Essentials of Glycobiology (2nd ed.). Cold Spring Harbor Laboratory Press. [Link]
-
Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2022). Principles of Structural Analysis and Sequencing of Glycans. In Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]
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Japan Consortium for Glycobiology and Glycotechnology Database. Determination of glycan structure by NMR. [Link]
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Mobli, M., & Almond, A. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18684-18697. [Link]
-
Ur-Rehman, S., & Rauf, A. (2016). Role of Recent NMR Techniques for Structure Determination of Milk Oligosaccharides. SRJ. [Link]
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Serianni, A. S. (2006). NMR Spectra. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd. [Link]
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ResearchGate. 2D NMR spectra of the glycosidic linkages and nonreducing termini of... [Link]
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University of California, San Diego. NOESY and ROESY. [Link]
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Iowa State University. NMR Sample Preparation. [Link]
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Columbia University. HSQC and HMBC. [Link]
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Creative Biolabs. Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycan Analysis. [Link]
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University of California, San Diego. NOESY and ROESY. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4,6-O-Benzylidene-N-acetyl-D-galactosamine
For Researchers, Scientists, and Drug Development Professionals
In the realm of glycochemistry and drug development, the purity of synthetic carbohydrate intermediates is paramount. The biological activity, safety, and reproducibility of downstream applications hinge on the precise molecular structure and the absence of confounding impurities. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of a key synthetic intermediate: 4,6-O-Benzylidene-N-acetyl-D-galactosamine.
This protected monosaccharide is a valuable building block in the synthesis of complex glycans, glycoproteins, and other glycoconjugates with therapeutic potential. Its rigidified pyranose ring, due to the benzylidene acetal, influences stereoselectivity in glycosylation reactions, making its purity a critical factor for successful synthetic outcomes.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind the selection of analytical techniques, offers insights into potential impurities, and provides the necessary reference data and step-by-step procedures to empower researchers to confidently evaluate the quality of their synthesized this compound.
The Imperative of Purity: Why Rigorous Assessment Matters
The presence of impurities in a batch of this compound can have significant downstream consequences:
-
Altered Reactivity and Stereoselectivity: Impurities can interfere with subsequent glycosylation reactions, leading to lower yields, undesired side products, and a loss of stereocontrol.
-
Complex Purification Challenges: The presence of closely related impurities can significantly complicate the purification of the final oligosaccharide or glycoconjugate.
-
Safety Concerns: In the context of drug development, unidentified impurities can pose a safety risk.
Therefore, a multi-faceted analytical approach is not just recommended; it is essential for ensuring the integrity of your research and the quality of your final products.
A Multi-Modal Approach to Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment of this compound relies on the synergistic use of chromatographic and spectroscopic methods.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Thin-Layer Chromatography (TLC) | Qualitative assessment of reaction completion and presence of major impurities. | Rapid, inexpensive, and requires minimal sample. | Low resolution, not quantitative, and can be difficult to differentiate between structurally similar compounds. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity and detection of non-volatile impurities. | High resolution, quantitative, and can be coupled with mass spectrometry for impurity identification.[1] | Requires method development, may not detect all impurities if they do not possess a chromophore (unless a universal detector is used). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation of the target compound and identification and quantification of impurities with distinct NMR signals. | Provides detailed structural information, can be quantitative (qNMR), and is non-destructive. | Lower sensitivity compared to HPLC for trace impurities, and overlapping signals can complicate analysis. |
| Mass Spectrometry (MS) | Determination of molecular weight and structural information through fragmentation analysis. | High sensitivity, provides molecular weight confirmation, and can be used to identify unknown impurities when coupled with a separation technique (e.g., LC-MS). | Isomer differentiation can be challenging, and ionization efficiency can vary between compounds. |
Potential Impurities in the Synthesis of this compound
The synthesis of this compound typically involves the acid-catalyzed reaction of N-acetyl-D-galactosamine with benzaldehyde or a benzaldehyde equivalent. Understanding the potential side reactions is crucial for developing appropriate analytical methods to detect the resulting impurities.
-
Unreacted Starting Material: Incomplete reaction will leave residual N-acetyl-D-galactosamine.
-
Regioisomers: While the 4,6-O-benzylidene acetal is thermodynamically favored, the formation of other regioisomers, such as the 3,4-O-benzylidene acetal, is possible under certain conditions.
-
Di-benzylidene Adducts: Reaction at other hydroxyl groups can lead to the formation of di-benzylidene derivatives.
-
Byproducts from Deprotection/Rearrangement: If harsh acidic conditions are used, or during subsequent manipulations, side reactions such as debenzoylation or reduction of a benzoate to a benzyl ether can occur if other protecting groups are present.[2]
-
Anomers: The product can exist as a mixture of α and β anomers, which may need to be separated or characterized.
Experimental Protocols for Purity Assessment
The following protocols provide a starting point for the analysis of your synthesized this compound. Optimization may be required based on the specific instrumentation and impurity profile of your sample.
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapid, qualitative monitoring of the benzylation reaction and for a preliminary assessment of the purity of the crude product.
Protocol:
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture and the purified product in a suitable solvent (e.g., dichloromethane:methanol, 9:1).
-
Spotting: Apply small spots of the samples and a co-spot (a mixture of starting material and product) to the baseline of the TLC plate.
-
Eluent System: A common eluent system for protected sugars is a mixture of dichloromethane and methanol. A starting ratio of 95:5 (DCM:MeOH) can be a good starting point. The polarity can be adjusted to achieve optimal separation.
-
Development: Place the plate in a developing chamber saturated with the eluent and allow the solvent front to ascend.
-
Visualization:
-
UV Light: The benzylidene group will allow the product to be visualized under UV light (254 nm).
-
Staining: After drying the plate, spray with a charring solution (e.g., a solution of sulfuric acid in ethanol) and heat gently to visualize all organic compounds as dark spots.[3]
-
Interpretation: The product should appear as a single, well-defined spot with a higher Rf value than the more polar starting material (N-acetyl-D-galactosamine). The presence of other spots indicates impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC provides a quantitative measure of purity and is highly effective for separating the target compound from closely related impurities. A reversed-phase method is generally suitable for this hydrophobic, protected carbohydrate.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a composition that allows for good retention of the analyte (e.g., 40-50% B) and gradually increase the percentage of Solvent B to elute more hydrophobic impurities. A linear gradient from 50% to 95% B over 20 minutes can be a good starting point.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm, where the benzylidene group provides a strong chromophore.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
Interpretation: The purity of the sample can be calculated from the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of other peaks indicates impurities, and their retention times can provide clues about their polarity relative to the main compound.
Spectroscopic Characterization: The Gold Standard for Structural Confirmation
Spectroscopic methods are indispensable for confirming the identity of the synthesized this compound and for identifying any structurally related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: This technique provides information about the number and connectivity of protons in the molecule. Key diagnostic signals for this compound include:
-
Benzylidene Protons: A singlet for the acetal proton (typically around 5.5-6.0 ppm) and multiplets for the aromatic protons of the phenyl group (typically between 7.2 and 7.6 ppm).
-
Anomeric Proton: The chemical shift and coupling constant of the anomeric proton (H-1) are indicative of the α or β configuration.
-
Pyranose Ring Protons: A series of multiplets corresponding to the protons on the sugar ring.
-
N-Acetyl Group: A singlet for the methyl protons of the acetyl group (typically around 2.0 ppm).
¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule. Key signals include:
-
Acetal Carbon: A signal for the acetal carbon of the benzylidene group (typically around 100-105 ppm).
-
Aromatic Carbons: Signals for the carbons of the phenyl group.
-
Pyranose Ring Carbons: Signals corresponding to the carbons of the sugar ring.
-
N-Acetyl Group: Signals for the carbonyl and methyl carbons of the acetyl group.
¹H NMR (predicted, CDCl₃): δ 7.5-7.3 (m, 5H, Ar-H), 5.5 (s, 1H, Ph-CH), ~4.3-3.8 (m, 6H, ring protons), 2.0 (s, 3H, NAc-CH₃).
¹³C NMR (predicted, CDCl₃): δ 170 (C=O), 137 (Ar-C), 129, 128, 126 (Ar-CH), 101 (Ph-CH), ~70-80 (ring carbons), 23 (NAc-CH₃).
Note: These are approximate values and can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound and can provide structural information through analysis of its fragmentation pattern.
Expected Molecular Ion: For C₁₅H₁₉NO₆, the expected monoisotopic mass is approximately 309.1212 g/mol . Depending on the ionization method used (e.g., ESI, MALDI), the compound may be observed as a protonated molecule [M+H]⁺, a sodiated adduct [M+Na]⁺, or other adducts.
Fragmentation Pattern: The fragmentation of protected carbohydrates can be complex. Key fragmentation pathways for this compound may include:
-
Loss of the N-acetyl group.
-
Cleavage of the benzylidene acetal.
-
Ring fragmentation.
A detailed analysis of the fragmentation pattern can help to confirm the structure and identify potential impurities.
Conclusion: A Holistic and Rigorous Approach to Purity Assessment
The purity of this compound is a critical determinant of success in the synthesis of complex glycans and glycoconjugates. A comprehensive assessment of purity requires a multi-modal approach that combines the strengths of chromatographic and spectroscopic techniques.
By employing a combination of TLC for rapid screening, HPLC for quantitative analysis, and NMR and MS for definitive structural confirmation, researchers can ensure the quality and integrity of this vital synthetic intermediate. This rigorous approach to quality control is not merely a matter of analytical due diligence; it is a fundamental prerequisite for the generation of reliable and reproducible scientific data in the fields of glycochemistry and drug discovery.
References
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Beilstein Journals. (2021). Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. Retrieved from [Link]
-
Nagy, G., Peng, T., Kabotso, D. E. K., Novotny, M. V., & Pohl, N. L. B. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. Chemical Communications, 52(88), 13253–13256. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
IJNRD. (2023). the synthesis of medicinally important pharma molecules from carbohydrates building blocks. Retrieved from [Link]
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- 1. N-アセチル-D-ガラクトサミン ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. BJOC - Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides [beilstein-journals.org]
- 3. crsubscription.com [crsubscription.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4,6-O-Benzylidene-N-acetyl-D-galactosamine: Essential Safety and Logistical Information
Welcome to your comprehensive guide on the safe handling and disposal of 4,6-O-Benzylidene-N-acetyl-D-galactosamine. As researchers, scientists, and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research. The toxicological properties of this specific compound have not been thoroughly investigated, and therefore, it should be handled with care.[1]
Hazard Identification and Risk Assessment
While this compound is not currently classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to treat it with the caution afforded to all laboratory chemicals.[2][3] The primary physical hazard associated with this compound, which is typically a powder or solid, is the potential for dust formation.[4] Fine dust particles can be easily inhaled and may form explosive mixtures with air under certain conditions.[5]
Key Potential Hazards:
-
Inhalation: Breathing in dust may cause respiratory irritation.[6]
-
Eye Contact: Direct contact can lead to transient discomfort and redness.
-
Skin Contact: May cause mild irritation upon prolonged or repeated exposure.[1]
-
Ingestion: While not expected to be a primary route of occupational exposure, ingestion should be avoided.[1]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles.[4] A face shield may be required for bulk handling. | Protects against airborne dust particles and accidental splashes. Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Hands | Chemical-resistant gloves (e.g., nitrile).[7] | Prevents direct skin contact. Gloves should be inspected for tears or holes before use and disposed of properly after handling the chemical. |
| Body | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator (e.g., N95) if dust is generated.[8] | Essential when weighing or transferring the powder outside of a fume hood or ventilated enclosure to prevent inhalation. |
Engineering Controls and Safe Handling Procedures
Proper laboratory setup and handling techniques are the first line of defense against chemical exposure.
Engineering Controls:
-
Ventilation: Whenever possible, handle this compound in a certified chemical fume hood or a well-ventilated area to minimize dust inhalation.[1][2]
-
Safety Equipment: An eyewash station and safety shower should be readily accessible in the laboratory.[2]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations in a chemical fume hood or a containment enclosure to control dust.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid scooping actions that could generate dust.
-
If a fume hood is unavailable, wear a NIOSH-approved respirator.
-
-
In Solution: Once the compound is in solution, the risk of dust inhalation is eliminated. However, continue to wear appropriate gloves and eye protection to prevent skin and eye contact.
-
Post-Handling:
The following diagram illustrates the workflow for safely handling this compound.
Caption: Workflow for Handling this compound.
Storage and Disposal Plan
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[2] Some suppliers recommend storage in a freezer.[2]
Disposal:
-
Chemical Waste: Dispose of unused this compound and any solutions containing it as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated Materials: Used gloves, weigh boats, and other disposable materials that have come into contact with the chemical should be placed in a sealed bag and disposed of as solid chemical waste.
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately.
| Incident | First Aid and Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Small Spill | For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. Clean the spill area with soap and water. |
| Large Spill | Evacuate the area and prevent entry. Ventilate the area. Wear appropriate PPE, including respiratory protection. Follow your institution's large spill response protocol. |
References
- Biosynth. (2022, April 28).
- TCI Chemicals. (2025, November 18).
- Thermo Fisher Scientific. (2025, December 22).
- Sdfine. (n.d.). n-acetyl-d-galactosamine.
- Occupational Safety and Health Administration (OSHA). (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.
- Carl ROTH. (n.d.).
- Safetyware Group. (2023, March 24).
- National Center for Biotechnology Information. (n.d.). N-Acetyl-D-Galactosamine. PubChem.
- California Department of Pesticide Regulation. (n.d.). Personal Protective Equipment.
- MedchemExpress.com. (2025, May 26).
Sources
- 1. biosynth.com [biosynth.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. N-Acetyl-D-Galactosamine | C8H15NO6 | CID 35717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. safetyware.com [safetyware.com]
- 8. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
